molecular formula C13H18O3 B262622 3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol CAS No. 1020245-62-8

3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol

Cat. No.: B262622
CAS No.: 1020245-62-8
M. Wt: 222.28 g/mol
InChI Key: DWVVPNURJVIOQA-UHFFFAOYSA-N
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Description

3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol is a useful research compound. Its molecular formula is C13H18O3 and its molecular weight is 222.28 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-12(2)13(3,4)16-11(15-12)9-6-5-7-10(14)8-9/h5-8,11,14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWVVPNURJVIOQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(OC(O1)C2=CC(=CC=C2)O)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol & Boronate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the synthesis of 3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol and its critically important isostere, 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol .

Executive Summary & Nomenclature Resolution

In the context of drug development and organic synthesis, the chemical name provided—3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol —refers to a pinacol acetal derivative of 3-hydroxybenzaldehyde. However, this structure is frequently confused with its pinacol boronate isostere, 3-Hydroxyphenylboronic acid pinacol ester (CAS 214360-76-6), which is a ubiquitous building block for Suzuki-Miyaura cross-couplings.

To ensure this guide delivers maximum utility to pharmaceutical researchers, it addresses both entities:

  • The Boronate (Primary Focus): The industry-standard reagent for constructing biaryl scaffolds.

  • The Acetal (Literal Interpretation): A specialized protecting group or prodrug moiety.

FeatureBoronate (Target A) Acetal (Target B)
IUPAC Suffix -1,3,2 -dioxabor olan-2-yl-1,3-dioxolan-2-yl
Core Atom Boron (B)Carbon (C)
Precursor 3-Hydroxyphenylboronic acid3-Hydroxybenzaldehyde
Key Application Suzuki-Miyaura CouplingAldehyde Protection / Bioisostere
CAS No. 214360-76-6N/A (Rare Intermediate)

Primary Target: 3-Hydroxyphenylboronic Acid Pinacol Ester

Common Name: 3-Bpin-phenol CAS: 214360-76-6 Role: Nucleophilic coupling partner for Pd-catalyzed arylation.

Strategic Synthesis Pathways

The synthesis of the boronate ester is best achieved via two robust pathways depending on the starting material availability: Condensation (Route A) for cost-efficiency and Miyaura Borylation (Route B) for de novo synthesis from halides.

Route A: Direct Esterification (Recommended)

This is the most scalable and atom-economical method, avoiding expensive palladium catalysts.

  • Reaction: Equilibrium condensation of 3-hydroxyphenylboronic acid with pinacol.

  • Thermodynamics: Driven by the removal of water (azeotropic distillation or dehydrating agents).

Route B: Palladium-Catalyzed Miyaura Borylation

Used when the boronic acid is unavailable, starting from 3-bromophenol.

  • Challenge: The free hydroxyl group can poison catalysts or undergo competitive O-arylation.

  • Solution: Use of mild bases (KOAc) and robust ligands (dppf or XPhos).

Detailed Protocol: Route A (Condensation)

Reagents: 3-Hydroxyphenylboronic acid (1.0 equiv), Pinacol (1.1 equiv), MgSO₄ (anhydrous). Solvent: Dichloromethane (DCM) or Toluene.

Step-by-Step Methodology:

  • Charge: In a dry round-bottom flask, suspend 3-hydroxyphenylboronic acid (10.0 g, 71.5 mmol) in DCM (100 mL).

  • Addition: Add pinacol (9.3 g, 78.6 mmol) in one portion. The reaction is slightly endothermic.

  • Dehydration: Add anhydrous MgSO₄ (5.0 g) to sequester the generated water. Alternatively, for larger scales (>100g), use toluene reflux with a Dean-Stark trap.

  • Incubation: Stir at room temperature (25°C) for 12 hours. Monitor conversion via TLC (stain with KMnO₄; boronate esters appear as bright spots) or ¹H NMR (disappearance of pinacol methyls at δ 1.2 ppm shifting to δ 1.3 ppm).

  • Workup: Filter off the hydrated MgSO₄.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting oil typically crystallizes upon standing or trituration with hexanes.

    • Yield: 95-98%

    • Purity: >98% (by GC-MS)

Detailed Protocol: Route B (Miyaura Borylation)

Reagents: 3-Bromophenol, Bis(pinacolato)diboron (B₂pin₂), Pd(dppf)Cl₂, KOAc. Solvent: 1,4-Dioxane (degassed).

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck flask and purge with Argon.

  • Solubilization: Dissolve 3-bromophenol (1.0 equiv) and B₂pin₂ (1.1 equiv) in anhydrous 1,4-dioxane [0.2 M].

  • Base Addition: Add potassium acetate (KOAc, 3.0 equiv). Note: Stronger bases like carbonates may deprotonate the phenol aggressively, leading to side reactions.

  • Catalyst: Add Pd(dppf)Cl₂·DCM (3 mol%).

  • Reaction: Heat to 80°C for 4-6 hours.

  • Quench: Cool to RT, dilute with EtOAc, and wash with water.

  • Purification: Flash column chromatography (SiO₂).[1] Warning: Boronate esters can hydrolyze on acidic silica; use neutralized silica or rapid elution.

Reaction Logic Diagram (Route A & B)

G Start_Acid 3-Hydroxyphenyl- boronic Acid Intermediate Transition State (Pd-Cycle / Boronate Complex) Start_Acid->Intermediate Dehydration (MgSO4/DCM) Start_Bromo 3-Bromophenol Start_Bromo->Intermediate Pd(dppf)Cl2 KOAc, 80°C Pinacol Pinacol (Reagent) Pinacol->Intermediate B2pin2 B2pin2 (Reagent) B2pin2->Intermediate Target 3-Hydroxyphenylboronic acid pinacol ester (CAS 214360-76-6) Intermediate->Target Workup & Crystallization

Caption: Dual pathways for synthesizing the Pinacol Boronate ester. Route A (Top) is preferred for scale; Route B (Bottom) for de novo synthesis.

Secondary Target: 3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol

Structure: Pinacol Acetal of 3-Hydroxybenzaldehyde Role: Protected aldehyde; Prodrug moiety.

If the literal acetal structure is required, the synthesis differs significantly. Pinacol acetals are sterically hindered and less stable than ethylene glycol acetals, requiring forcing conditions.

Synthetic Protocol

Reagents: 3-Hydroxybenzaldehyde (1.0 equiv), Pinacol (1.2 equiv), p-Toluenesulfonic acid (pTSA, 5 mol%). Solvent: Benzene or Toluene (for Dean-Stark water removal).

Methodology:

  • Assembly: Combine 3-hydroxybenzaldehyde and pinacol in toluene.

  • Catalysis: Add pTSA monohydrate.

  • Reflux: Heat to reflux (110°C) with a Dean-Stark apparatus to continuously remove water. The steric bulk of pinacol makes this equilibrium slow (12-24 hours).

  • Neutralization: Cool to RT and add NaHCO₃ (solid) to neutralize the acid catalyst before aqueous workup to prevent hydrolysis.

  • Isolation: Wash with water, dry over Na₂SO₄, and concentrate.

  • Purification: Distillation under high vacuum is preferred over chromatography, as silica acidity can cleave the acetal.

Analytical Characterization (QC)

To validate the identity of the synthesized product (distinguishing Boronate vs. Acetal), use the following spectroscopic markers:

MarkerBoronate Ester (Target A)Acetal (Target B)
¹¹B NMR Signal at ~30 ppm (Broad singlet)Silent (No Boron)
¹H NMR (Methyls) Singlet (12H) at ~1.33 ppm Singlet (6H) + Singlet (6H) or Split
¹H NMR (Methine) None (Quaternary B-C bond)Singlet (1H) at ~5.8-6.0 ppm (Acetal H)
Mass Spec (ESI) M+H pattern shows Boron isotopes (¹⁰B/¹¹B ratio ~1:4)Standard Carbon isotope pattern

References

  • Boronate Synthesis (General): Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-catalyzed cross-coupling reaction of alkoxydiboron with haloarenes: a direct procedure for arylboronic esters.Journal of Organic Chemistry , 60(23), 7508–7510. Link

  • Commercial Reagent Data: Sigma-Aldrich. 3-Hydroxyphenylboronic acid pinacol ester (CAS 214360-76-6).Merck KGaA . Link

  • Acetalization Protocols: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. 4th Ed. Wiley-Interscience. (Refer to Chapter 4 on Carbonyl Protection).
  • Miyaura Borylation of Phenols: Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction.Accounts of Chemical Research , 40(4), 275–286. Link

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, a key building block in modern organic synthesis. This document is intended for researchers, scientists, and drug development professionals who utilize boronic acid pinacol esters in their synthetic endeavors. We will delve into the structural and electronic characteristics, solubility, thermal properties, and spectroscopic signature of this versatile reagent. Furthermore, this guide will present detailed experimental protocols for the determination of its key physicochemical parameters, underpinned by the principles of scientific integrity and providing actionable insights for laboratory practice.

A Note on Nomenclature: The topic of this guide is 3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol. However, based on common usage in chemical literature and supplier databases, it is highly probable that the intended compound of interest is 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol . The latter, a boronic acid pinacol ester, is a widely used and characterized intermediate in organic synthesis, particularly in cross-coupling reactions. The former, a dioxolane, is an acetal and is significantly less common in this context. Therefore, this guide will focus on the physicochemical properties of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol.

Introduction: The Significance of a Versatile Building Block

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, also known as 3-hydroxyphenylboronic acid pinacol ester, belongs to the esteemed class of boronic acid derivatives that have revolutionized carbon-carbon and carbon-heteroatom bond formation. The pioneering work of Suzuki and Miyaura, for which they were awarded the Nobel Prize in Chemistry in 2010, established the immense utility of organoboron compounds in palladium-catalyzed cross-coupling reactions.

The strategic placement of the boronic ester at the meta-position of the phenol ring, combined with the presence of the hydroxyl group, imparts a unique reactivity profile to this molecule. The pinacol ester group offers enhanced stability and ease of handling compared to the corresponding free boronic acid, making it a preferred reagent in many synthetic applications. The hydroxyl group can act as a directing group, a site for further functionalization, or a key pharmacophoric element in the target molecule.

This guide will systematically explore the fundamental physicochemical properties that underpin the utility of this important synthetic intermediate.

Core Physicochemical Properties

A thorough understanding of a reagent's physicochemical properties is paramount for its effective use in chemical synthesis. These properties dictate its solubility, reactivity, stability, and purification profile.

Chemical Identity and Structure
  • Chemical Name: 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

  • Synonyms: 3-Hydroxyphenylboronic acid pinacol ester, 2-(3-Hydroxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane[1]

  • CAS Number: 214360-76-6[1]

  • Molecular Formula: C₁₂H₁₇BO₃[2]

  • Molecular Weight: 220.07 g/mol [2]

The structure of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol features a phenyl ring substituted with a hydroxyl group at position 1 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at position 3.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result Crush Crush Crystals Pack Pack Capillary Tube Crush->Pack Place Place in Apparatus Pack->Place Heat Heat Slowly (1-2°C/min) Place->Heat Observe Observe Melting Heat->Observe Record Record Melting Range Observe->Record

Workflow for melting point determination.

Acidity (pKa)

Experimental Protocol: Spectrophotometric pKa Determination

The pKa of a phenolic compound can be determined spectrophotometrically by measuring the absorbance of solutions at different pH values. The phenol and its conjugate base (phenoxide) will have different UV-Vis absorption spectra.

  • Prepare Buffer Solutions: A series of buffer solutions with known pH values spanning the expected pKa range are prepared.

  • Prepare Sample Solutions: A stock solution of the compound is prepared in a suitable solvent. Aliquots of the stock solution are added to each buffer solution to create a series of solutions with the same total concentration of the compound but different pH values.

  • Measure Absorbance: The UV-Vis spectrum of each solution is recorded. The wavelength of maximum absorbance for the phenoxide form is identified.

  • Data Analysis: The absorbance at the λmax of the phenoxide is plotted against pH. The pKa is the pH at which the absorbance is half-way between the minimum and maximum absorbance.

Spectroscopic Characterization

Spectroscopic techniques provide a fingerprint of a molecule, allowing for its identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic compounds.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The expected signals for 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol include:

    • A singlet for the 12 equivalent protons of the four methyl groups on the pinacol moiety.

    • Signals for the four aromatic protons, with their characteristic splitting patterns and chemical shifts influenced by the hydroxyl and boronic ester substituents.

    • A broad singlet for the phenolic hydroxyl proton, which may be exchangeable with D₂O.

  • ¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show signals for each unique carbon atom in the molecule. Expected signals include:

    • A signal for the quaternary carbons of the pinacol group.

    • A signal for the methyl carbons of the pinacol group.

    • Signals for the six aromatic carbons, with their chemical shifts influenced by the substituents. The carbon attached to the boron atom may show a broad signal due to quadrupolar relaxation.

Experimental Protocol: ¹H NMR Spectrum Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • Spectrometer Setup: Place the NMR tube in the spectrometer. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.

  • Data Acquisition: A standard ¹H pulse sequence is used to acquire the free induction decay (FID).

  • Data Processing: The FID is Fourier transformed, and the resulting spectrum is phased and baseline corrected. The chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

NMR_Workflow cluster_prep Preparation cluster_acquisition Acquisition cluster_processing Processing Dissolve Dissolve Sample in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert into Spectrometer Transfer->Insert LockShim Lock & Shim Insert->LockShim Acquire Acquire FID LockShim->Acquire FT Fourier Transform Acquire->FT Phase Phase & Baseline Correction FT->Phase Reference Reference Spectrum Phase->Reference

General workflow for NMR spectrum acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is expected to show characteristic absorption bands for:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.

  • C-H stretch (aromatic): Bands in the region of 3000-3100 cm⁻¹.

  • C-H stretch (aliphatic): Bands in the region of 2850-3000 cm⁻¹.

  • C=C stretch (aromatic): Bands in the region of 1450-1600 cm⁻¹.

  • B-O stretch: Strong bands in the region of 1300-1400 cm⁻¹.

  • C-O stretch: A band in the region of 1200-1300 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, the molecular ion peak (M⁺) would be expected at m/z = 220. The fragmentation pattern would likely involve the loss of the pinacol group or fragments from the aromatic ring. Common fragmentation pathways for aromatic compounds include cleavage of bonds adjacent to the ring.

Experimental Protocol: Mass Spectrum Acquisition (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules.

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: The solution is infused into the ESI source of the mass spectrometer at a constant flow rate.

  • Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

Applications in Organic Synthesis

The primary application of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is as a coupling partner in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of a new carbon-carbon bond between the boronic ester and an organic halide or triflate, catalyzed by a palladium complex. The presence of the hydroxyl group offers a handle for further transformations or can be a key feature of the final product.

Safety and Handling

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol should be handled with appropriate safety precautions in a well-ventilated fume hood. It may cause skin and eye irritation. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a valuable and versatile building block in organic synthesis. A comprehensive understanding of its physicochemical properties, as detailed in this guide, is essential for its effective and safe use in the laboratory. The provided protocols offer a framework for the experimental determination of these key parameters, empowering researchers to fully leverage the synthetic potential of this important reagent.

References

  • Liptak, M. D., Gross, K. C., Seybold, P. G., Feldgus, S., & Shields, G. C. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(22), 6421–6427. [Link]

  • Dabrowski, M., & Serwatowski, J. (2009). Solubility of investigated compounds in water. Phenylboronic acid... ResearchGate. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • PureSynth. (n.d.). 3-(4455-Tetramethyl-132-Dioxaborolan-2-Yl)Phenol 98.0%(GC). Retrieved from [Link]

  • Google Patents. (n.d.). US20130184484A1 - Process for preparing boronic acids and esters in the presence of magnesium metal.
  • da Silva, J. B. P., & da Silva, A. B. F. (2020). On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules, 25(21), 5037. [Link]

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved February 11, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • PubChem. (n.d.). 4,4,5,5-Tetramethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,2-dioxaborolane. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Bordwell pKa Table. Retrieved from [Link]

  • Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • Alarcon-Salas, S. I., et al. (2023). Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13C, 1H and 11B through the Density Functional Theory. Molecules, 28(8), 3429. [Link]

Sources

An In-depth Technical Guide to 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Clarifying the Structure and Significance

In the landscape of modern synthetic chemistry, particularly within the realm of pharmaceutical development, the utility of a molecular building block is defined by its versatility, stability, and reactivity. The compound , while often searched for as "3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol," is scientifically and commercially recognized as 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol . This distinction is critical: the "dioxaborolane" functional group, a pinacol ester of a boronic acid, is a cornerstone of palladium-catalyzed cross-coupling reactions, whereas a "dioxolane" is typically an acetal protecting group for an aldehyde or ketone.

This guide will focus on the correct and highly valuable boronic acid pinacol ester, CAS Number 214360-76-6 . This reagent, also known as 3-Hydroxyphenylboronic Acid Pinacol Ester, provides a powerful tool for introducing a meta-substituted phenol moiety into complex molecular architectures. The pinacol ester offers significant advantages over the corresponding free boronic acid, including enhanced stability to air and moisture, easier purification, and often, improved solubility in organic solvents, making it a preferred reagent in multi-step syntheses. Its bifunctional nature—a nucleophilic boronate for coupling and a phenolic hydroxyl group for further functionalization—makes it an invaluable asset in the synthesis of novel therapeutics.

Physicochemical Properties and Specifications

The reliable application of any chemical reagent begins with a thorough understanding of its physical and chemical properties. The data below is compiled from leading chemical suppliers and databases.

PropertyValueReferences
CAS Number 214360-76-6[1][2]
IUPAC Name 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Synonyms 2-(3-Hydroxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, 3-Hydroxyphenylboronic Acid Pinacol Ester[1][2]
Molecular Formula C₁₂H₁₇BO₃[1][2]
Molecular Weight 220.08 g/mol [1]
Appearance White to gray or brown crystalline powder[1]
Purity Typically >98.0% (by GC)[1]
Melting Point Not consistently reported, varies with purity
Solubility Soluble in common organic solvents (e.g., THF, Dioxane, Toluene, DMF, DMSO)[3]

Synthesis and Purification: A Validated Protocol

The synthesis of arylboronic acid pinacol esters can be achieved through several established methods. A common and reliable approach involves the palladium-catalyzed cross-coupling of an aryl halide with bis(pinacolato)diboron (B₂pin₂). The causality behind this choice is the high functional group tolerance and the generally high yields of this reaction.

Experimental Protocol: Palladium-Catalyzed Borylation of 3-Bromophenol

This protocol describes a self-validating system for producing high-purity 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol.

Step 1: Reaction Setup

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromophenol (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1 eq), and potassium acetate (KOAc, 3.0 eq).

  • Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq). The choice of Pd(dppf)Cl₂ is based on its proven efficacy in C-B bond formation for a wide range of substrates.

  • Evacuate and backfill the flask with the inert gas three times to ensure all oxygen is removed.

  • Add anhydrous 1,4-dioxane via syringe. The concentration is typically maintained at 0.1-0.5 M with respect to the limiting reagent.

Step 2: Reaction Execution

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting 3-bromophenol is consumed (typically 12-24 hours).

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and then with brine. The aqueous washes remove residual potassium acetate and other water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol as a solid.


// Nodes Reactants [label="3-Bromophenol\nB₂pin₂\nKOAc"]; Catalyst [label="Pd(dppf)Cl₂"]; Solvent [label="Anhydrous\n1,4-Dioxane"]; Reaction [label="Reaction Vessel\n80-100 °C, 12-24h", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Aqueous Work-up\n(EtOAc, H₂O, Brine)"]; Purification [label="Column Chromatography"]; Product [label="Pure Product\n(CAS 214360-76-6)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Reactants -> Reaction; Catalyst -> Reaction; Solvent -> Reaction; Reaction -> Workup [label="Cool & Filter"]; Workup -> Purification [label="Dry & Concentrate"]; Purification -> Product; }

Synthesis Workflow Diagram

Spectroscopic Characterization

Confirming the identity and purity of the synthesized compound is paramount. The following are representative spectroscopic data expected for this molecule.

  • ¹H NMR (in CDCl₃, 400 MHz): The spectrum should feature a singlet for the 12 protons of the two equivalent sets of methyl groups on the pinacol moiety around δ 1.35 ppm. The aromatic protons will appear in the δ 6.8-7.4 ppm region, showing characteristic splitting patterns for a 1,3-disubstituted benzene ring. The phenolic hydroxyl proton (OH) will appear as a broad singlet, with its chemical shift being concentration-dependent.

  • ¹³C NMR (in CDCl₃, 101 MHz): Key signals include the quaternary carbons of the pinacol group around δ 84 ppm and the methyl carbons around δ 25 ppm. The aromatic carbons will resonate in the δ 115-158 ppm range. The carbon attached to the boron atom (C-B) is often difficult to observe due to quadrupolar relaxation.

  • Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching of the phenol group. Strong C-H stretching bands will be observed around 2900-3000 cm⁻¹. A characteristic B-O stretch is expected around 1350 cm⁻¹.

  • Mass Spectrometry (MS): The molecular ion peak [M]⁺ corresponding to the molecular weight (220.08) should be observable, often as [M+H]⁺ in ESI+.

Applications in Drug Discovery: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic ester and an organic halide or triflate, a foundational transformation in modern medicinal chemistry.[4]

The reaction allows for the precise installation of the 3-hydroxyphenyl group onto a wide variety of molecular scaffolds. The phenolic hydroxyl can then serve as a handle for further modifications, such as etherification or esterification, or it may be a key pharmacophoric element itself, capable of forming critical hydrogen bonds with a biological target.

The Suzuki-Miyaura Catalytic Cycle

The trustworthiness of this protocol lies in its well-understood and highly reproducible catalytic cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (R¹-X), forming a Pd(II) complex.

  • Transmetalation: The boronic ester, activated by a base (e.g., K₂CO₃, Cs₂CO₃), transfers its organic group (the 3-hydroxyphenyl moiety) to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex (R¹ and the 3-hydroxyphenyl) couple and are eliminated from the metal center, forming the desired product (R¹-Ar-OH) and regenerating the Pd(0) catalyst.


// Nodes Pd0 [label="Pd(0)L₂", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=plaintext]; PdII_RX [label="R¹-Pd(II)L₂-X", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transmetal [label="Transmetalation", shape=plaintext]; Boronate [label="[ArB(OR)₂OH]⁻\n(from Base + ArB(OR)₂)", shape=box]; PdII_R_Ar [label="R¹-Pd(II)L₂-Ar", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; RedElim [label="Reductive\nElimination", shape=plaintext]; Product [label="R¹-Ar", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [arrowhead=none]; OxAdd -> PdII_RX [label="R¹-X"]; PdII_RX -> Transmetal [arrowhead=none]; Transmetal -> PdII_R_Ar [label="[B(OH)X]"]; Boronate -> Transmetal; PdII_R_Ar -> RedElim [arrowhead=none]; RedElim -> Pd0; RedElim -> Product [style=dashed]; }

Generalized Suzuki-Miyaura Catalytic Cycle

Safety, Handling, and Storage

Scientific integrity demands a commitment to safety. This compound, while generally stable, requires proper handling.

  • Hazard Identification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

  • Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Avoid inhalation of dust. Prevent contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 2-8 °C is recommended.[2] The compound is sensitive to strong oxidizing agents.

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

    • Inhalation: Move the person to fresh air and keep comfortable for breathing.

Conclusion

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a quintessential example of a modern building block that empowers researchers in drug discovery and materials science. Its stability, predictable reactivity in Suzuki-Miyaura coupling, and the strategic placement of a functionalizable phenol group provide a reliable and efficient means to construct complex, high-value molecules. By understanding its synthesis, properties, and safe handling, scientists can fully leverage this reagent to accelerate the development of the next generation of pharmaceuticals.

References

  • PubChem. 4,4,5,5-Tetramethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,2-dioxaborolane. [Link]

  • ACS Publications. Synthetic Studies toward Bazzanin K: Regioselective and Chemoselective Three-Component Suzuki Coupling. [Link]

  • PubChem. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol - Safety and Hazards. [Link]

  • MDPI. Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13 C, 1 H and 11 B through the Density Functional Theory. [Link]

  • PubChem. 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol. [Link]

  • Masaryk University. tetramethyl-1,3,2-dioxaborolan a jeho cross-coupling reakce. [Link]

  • Royal Society of Chemistry. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. [Link]

Sources

A Senior Application Scientist's Guide to the Spectral Characterization of 3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Navigating the Uncharted Spectral Landscape

As your partner in the laboratory, my objective is not to simply present a data sheet, but to walk you through the process of spectral acquisition and interpretation. We will operate under the assumption that we have just synthesized this molecule and must now prove its identity and purity. This guide is therefore structured as a practical workflow, detailing the causality behind our experimental choices and establishing a self-validating system of analysis. We will predict the expected spectral outcomes based on the known effects of its constituent functional groups, grounding our hypotheses in established spectroscopic principles.

The Target Molecule: Structure and Analytical Strategy

Our target, 3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol, is an aromatic compound featuring a phenol group in a meta substitution pattern with a protected aldehyde—specifically, a pinacol acetal. The acetal functional group serves as a protecting group for a benzaldehyde, a common strategy in multi-step organic synthesis to prevent the aldehyde from undergoing unwanted reactions.

Our analytical workflow must be designed to confirm three key structural features:

  • The presence and substitution pattern of the benzene ring.

  • The existence of the phenolic hydroxyl (-OH) group.

  • The integrity of the tetramethyl-dioxolane (pinacol acetal) moiety.

To achieve this, we will employ a multi-technique approach, as no single method provides all the necessary information. Our primary tools will be Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

cluster_workflow Analytical Workflow Synthesis Synthesized Compound (Purity Unknown) IR IR Spectroscopy (Functional Group ID) Synthesis->IR MS Mass Spectrometry (Molecular Weight & Formula) Synthesis->MS NMR NMR (¹H & ¹³C) (Structural Connectivity) Synthesis->NMR Confirmation Structure Confirmed IR->Confirmation MS->Confirmation NMR->Confirmation

Caption: A typical workflow for structural elucidation.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Expertise & Experience: The Rationale ¹H NMR is arguably the most powerful tool for elucidating the precise connectivity of a molecule. We will use it to "see" the different types of protons and their relationships. Our choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common starting point, but the acidic phenolic proton may exchange or produce a very broad signal. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative as it will form a hydrogen bond with the phenolic proton, resulting in a sharp, observable singlet, providing definitive evidence for this group.

Predicted ¹H NMR Spectrum

The structure suggests we should observe distinct signals for the aromatic protons, the phenolic -OH, the acetal proton, and the methyl groups of the dioxolane ring.

Structure for NMR Assignment mol

Caption: Molecular structure of the target compound.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Predicted Shift (ppm) Multiplicity Integration Assignment Rationale
~9.5 Singlet (broad) 1H Phenolic -OH Phenolic protons in DMSO are deshielded and appear as sharp singlets.
~7.2-7.0 Multiplet 2H Aromatic C-H Protons on the aromatic ring. The meta substitution will lead to complex splitting patterns.
~6.9-6.7 Multiplet 2H Aromatic C-H Aromatic protons ortho and para to the hydroxyl group will be slightly more shielded.
~5.7 Singlet 1H Acetal C-H The single proton on the carbon between the two oxygens of the dioxolane ring is highly deshielded.

| ~1.25 | Singlet | 12H | Methyl C-H | The four methyl groups on the dioxolane ring are chemically equivalent due to free rotation, resulting in a single, strong signal. |

Experimental Protocol: ¹H NMR Acquisition
  • Sample Preparation: Weigh approximately 5-10 mg of the purified, dry compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ (or CDCl₃) to the NMR tube using a pipette.

  • Dissolution: Cap the tube and gently invert it several times to fully dissolve the sample. A brief period in an ultrasonic bath can aid dissolution if necessary.

  • Instrument Setup: Insert the tube into the NMR spectrometer.

  • Data Acquisition:

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Acquire a standard ¹H spectrum over a range of -1 to 12 ppm.

    • Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Process the resulting Free Induction Decay (FID) with a Fourier transform, followed by phase and baseline correction.

  • Data Analysis: Integrate the signals to determine proton ratios and analyze the chemical shifts and coupling patterns to assign the peaks to the molecular structure.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Expertise & Experience: The Rationale ¹³C NMR provides a count of the unique carbon environments in the molecule. While less sensitive than ¹H NMR, it is essential for confirming the carbon skeleton. A proton-decoupled experiment is standard, giving a single sharp peak for each unique carbon. We will also run a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment. This is a crucial step that distinguishes between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, while quaternary carbons (like those in the dioxolane ring and the substituted aromatic carbons) will be absent. This provides an extra layer of validation for our assignments.

Predicted ¹³C NMR Spectrum

Due to the molecule's symmetry, we expect to see 8 distinct carbon signals.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Predicted Shift (ppm) DEPT-135 Assignment Rationale
~158 Absent C-OH (Aromatic) The carbon attached to the hydroxyl group is highly deshielded.[1][2]
~140 Absent C-Acetal (Aromatic) The carbon attached to the dioxolane ring.
~130 Positive C-H (Aromatic) Aromatic CH carbons typically appear in this region.[1]
~118 Positive C-H (Aromatic)
~115 Positive C-H (Aromatic)
~114 Positive C-H (Aromatic)
~102 Positive C-H (Acetal) The acetal carbon is significantly deshielded by the two adjacent oxygen atoms.
~84 Absent C-(CH₃)₂ (Dioxolane) The quaternary carbons of the pinacol group.

| ~24 | Positive | CH₃ (Dioxolane) | The four equivalent methyl carbons. |

Experimental Protocol: ¹³C NMR Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. The concentration is generally sufficient for ¹³C NMR, although longer acquisition times may be needed.

  • Instrument Setup: Switch the spectrometer to the ¹³C nucleus frequency.

  • Data Acquisition:

    • Acquire a standard proton-decoupled ¹³C spectrum over a range of 0 to 200 ppm. Due to the lower natural abundance and sensitivity of ¹³C, a significantly higher number of scans (e.g., 1024 or more) is required.

    • Acquire a DEPT-135 spectrum. This is a much faster experiment than a standard ¹³C acquisition.

  • Data Analysis: Correlate the peaks from the standard ¹³C spectrum with the information from the DEPT-135 spectrum to confidently assign each signal to its corresponding carbon in the molecule.

Infrared (IR) Spectroscopy

Expertise & Experience: The Rationale IR spectroscopy is a rapid and non-destructive technique perfect for identifying key functional groups. We are specifically looking for the characteristic stretches of the O-H bond in the phenol and the C-O bonds of the acetal. The presence or absence of a strong carbonyl (C=O) stretch around 1700 cm⁻¹ is a critical diagnostic test: its absence confirms that the starting benzaldehyde has been successfully converted to the acetal.

Predicted IR Absorption Bands

Table 3: Predicted Major IR Absorptions

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group
3550–3200 Strong, Broad O-H Stretch Phenolic Hydroxyl[3]
3100–3000 Medium C-H Stretch Aromatic C-H
2980–2850 Medium C-H Stretch Aliphatic C-H (Methyl)[3]
1600, 1475 Medium-Strong C=C Stretch Aromatic Ring

| 1250–1000 | Strong | C-O Stretch | Acetal C-O-C |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Collect Spectrum: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000 to 400 cm⁻¹.

  • Cleaning: After analysis, clean the crystal thoroughly.

Mass Spectrometry (MS)

Expertise & Experience: The Rationale High-resolution mass spectrometry (HRMS) is the definitive technique for determining the molecular weight and elemental formula of a compound. We will use an ionization technique like Electrospray Ionization (ESI) which is "soft," meaning it tends to generate the molecular ion (or a protonated/sodiated adduct) with minimal fragmentation. This allows for an unambiguous determination of the molecular weight. The instrument's high resolution will provide a mass measurement accurate to several decimal places, allowing us to confirm the elemental formula C₁₃H₁₈O₃.

Predicted Mass Spectrum (ESI-HRMS)
  • Molecular Formula: C₁₃H₁₈O₃

  • Exact Mass (Monoisotopic): 222.1256 Da

  • Predicted Ions (Positive Mode):

    • [M+H]⁺ = 223.1329 Da

    • [M+Na]⁺ = 245.1148 Da

    • [M+K]⁺ = 261.0888 Da

We can also induce fragmentation (MS/MS) to further confirm the structure. A likely fragmentation pathway involves the cleavage of the acetal, which is a common and predictable fragmentation pattern.

parent [M+H]⁺ m/z = 223.13 frag1 Loss of C₆H₁₂O (Pinacol) m/z = 121.03 parent->frag1 - C₆H₁₂O frag2 3-Hydroxybenzoyl Cation frag1->frag2 Rearrangement

Caption: A plausible fragmentation pathway for the target molecule.

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile. The solvent should be of high purity (LC-MS grade).

  • Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.

  • Sample Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply appropriate ESI source parameters (e.g., capillary voltage, gas flow, temperature) to achieve stable ionization.

  • Data Acquisition (MS1): Acquire a full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500 Da) to detect the molecular ion adducts ([M+H]⁺, [M+Na]⁺).

  • Data Acquisition (MS/MS): If desired, perform a product ion scan by selecting the [M+H]⁺ ion (m/z 223.13) as the precursor and applying collision energy (CID) to induce fragmentation.

  • Data Analysis: Use the instrument software to determine the exact mass of the parent ion and calculate the elemental formula. Analyze the fragmentation pattern to corroborate the proposed structure.

Conclusion

By systematically applying this multi-technique workflow, we can build a comprehensive and self-validating dossier of evidence for the structure of 3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol. Each piece of spectral data acts as a check on the others, culminating in an unambiguous structural assignment. This rigorous, fundamentals-based approach is the hallmark of sound scientific practice, enabling confident downstream research and development.

References

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol. Retrieved from [Link]

  • NIST. (n.d.). Phenol IR Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

  • MDPI. (2021). (S)-1-(Ethoxycarbonyl)ethyl(2R,5S)-2,5-dimethyl-1,3-dioxolan-4-one-2-carboxylate. Molbank, 2021(1), M1178. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). IR Absorption Table. Retrieved from [Link]

  • Organic Chemistry Tutor. (2024, March 6). Acetal Formation Mechanism Step-by-Step Explanation. YouTube. Retrieved from [Link]

Sources

"13C NMR data for 3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of 3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) data for 3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol, a key building block in synthetic chemistry, particularly in the formation of biaryl compounds through cross-coupling reactions. As a stable, solid precursor to 3-hydroxyphenylboronic acid, its structural integrity is paramount. ¹³C NMR spectroscopy offers a direct, non-destructive method to confirm the carbon skeleton of the molecule, ensuring its identity and purity for researchers and drug development professionals.

This document moves beyond a simple data report, delving into the rationale behind spectral assignments, providing a robust experimental protocol, and grounding the analysis in established spectroscopic principles.

Molecular Structure and Carbon Environment Analysis

The first step in any NMR spectral interpretation is a thorough understanding of the molecule's structure and the electronic environment of each carbon atom. The structure of 3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol, also known as 3-hydroxyphenylboronic acid pinacol ester, possesses distinct regions: a meta-substituted benzene ring and a pinacol boronate ester group.

Due to the lack of symmetry in the phenyl ring, all six aromatic carbons are chemically non-equivalent and are expected to produce unique signals. The pinacol group, however, has internal symmetry, resulting in fewer signals than its total number of carbons.

cluster_mol 3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol C1 C1 C2 C2 C1->C2 C3 C3 C2->C3 C4 C4 C3->C4 B B C3->B C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 OH O-H C6->OH O1 O B->O1 O2 O B->O2 C7 C7 O1->C7 C8 C8 O2->C8 C7->C8 C9 C9-CH₃ C7->C9 C10 C10-CH₃ C7->C10 C11 C11-CH₃ C8->C11 C12 C12-CH₃ C8->C12

Caption: Molecular structure with carbon numbering for ¹³C NMR assignments.

¹³C NMR Spectral Data and Assignments

The ¹³C NMR spectrum provides direct evidence for the number of distinct carbon environments in a molecule.[1] For 3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol, a total of eight signals are anticipated in a proton-decoupled spectrum: six for the aromatic carbons and two for the pinacol group.

The following table summarizes the expected chemical shifts (δ) in parts per million (ppm), referenced to a standard like tetramethylsilane (TMS). These assignments are based on established substituent effects and data from analogous compounds.[2][3] The ipso-carbon attached to the hydroxyl group (C-1) is expected at the lowest field (highest ppm) due to the strong deshielding effect of the oxygen atom.[4] Conversely, the carbon atom bonded to boron (C-3) is often not observed or appears as a broad, weak signal due to quadrupolar relaxation of the attached boron nucleus.[5]

Carbon Atom(s) Assignment Expected Chemical Shift (δ, ppm) Rationale
C1Aromatic C-OH~155-158Ipso-carbon attached to the highly electronegative oxygen; strongly deshielded.[4]
C5Aromatic C-H~129-131Ortho to C-OH and meta to the boronate ester.
C3Aromatic C-BNot typically observed or very broadIpso-carbon attached to boron; signal broadening due to quadrupolar relaxation.[5]
C4Aromatic C-H~123-126Para to C-OH and meta to the boronate ester.
C2Aromatic C-H~118-122Ortho to both the C-OH and C-B carbons.
C6Aromatic C-H~115-118Ortho to the boronate ester and para to C-OH.
C7, C8Pinacol Quaternary C-O~83-85Quaternary carbons of the pinacol group bonded to oxygen.[6]
C9, C10, C11, C12Pinacol Methyl C~24-26Four equivalent methyl groups of the pinacol moiety.[6]

Causality of Experimental Design: A Self-Validating Protocol

The acquisition of high-quality, reproducible ¹³C NMR data is not merely procedural; it is a system of choices designed to maximize signal and minimize ambiguity. The low natural abundance (1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus necessitate specific experimental parameters to achieve adequate sensitivity.[1][7]

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Accurately weigh 15-25 mg of 3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical, as it must dissolve the compound without interfering with its signals.[8]

    • Ensure the solution is clear and homogeneous. Particulate matter can degrade spectral resolution.

  • Instrument Setup and Calibration:

    • Insert the sample into the NMR spectrometer's probe.

    • Lock the field frequency using the deuterium signal from the solvent. This step is crucial for maintaining field stability over the long acquisition times often required for ¹³C NMR.

    • Tune and match the probe for the ¹³C frequency. This maximizes the efficiency of radiofrequency pulse transmission and signal detection.[9]

    • Shim the magnetic field to optimize its homogeneity across the sample volume, resulting in sharp, symmetrical peaks.

  • Data Acquisition:

    • Select a standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker systems). Broadband proton decoupling collapses all C-H coupling, simplifying the spectrum so that each unique carbon appears as a singlet.[1]

    • Set the spectral width to cover the expected range of organic compounds (~0-220 ppm).

    • Adjust the receiver gain automatically (rga) to prevent signal clipping and maximize the dynamic range of the analog-to-digital converter.[9]

    • Crucial Parameter—Relaxation Delay (d1): Set a relaxation delay of at least 2 seconds. Quaternary carbons, like C-3, C-7, and C-8, have long relaxation times. An insufficient delay will lead to signal saturation and a dramatic loss of intensity, potentially rendering these peaks undetectable.[7]

    • Crucial Parameter—Number of Scans (ns): Set the number of scans to a minimum of 128 or 256. Due to the low sensitivity of ¹³C, signal averaging is required to achieve an acceptable signal-to-noise ratio.[7]

    • Initiate the acquisition (zg).

  • Data Processing:

    • Apply an exponential multiplication window function (e.g., with a line broadening of 1-2 Hz) to improve the signal-to-noise ratio, followed by a Fourier transform (efp).

    • Perform automatic phase correction (apk) and baseline correction.

    • Calibrate the chemical shift scale by setting the solvent residual peak to its known value (e.g., CDCl₃ at 77.16 ppm).[4]

    • Integrate the peaks (note: ¹³C integration is generally not quantitative without specific experimental setups).[1]

    • Pick and label the peaks.

Workflow Visualization

cluster_prep Phase 1: Preparation cluster_setup Phase 2: Instrument Setup cluster_acq Phase 3: Acquisition cluster_proc Phase 4: Data Processing prep_sample Sample Dissolution (15-25 mg in 0.6 mL CDCl₃) insert Insert Sample into Magnet prep_sample->insert lock Field Lock (D signal) insert->lock tune Tune & Match Probe lock->tune shim Shimming tune->shim params Set Parameters (zgpg30, d1=2s, ns=256) shim->params acquire Acquire FID (zg) params->acquire ft Fourier Transform (efp) acquire->ft phase Phase & Baseline Correction ft->phase calibrate Calibrate to Solvent (CDCl₃ = 77.16 ppm) phase->calibrate analyze Peak Picking & Assignment calibrate->analyze

Sources

An In-Depth Technical Guide to the Mass Spectrometry of 3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric behavior of 3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenol, a key building block in organic synthesis and drug development. We delve into the foundational principles governing its ionization and fragmentation, offering field-proven insights into optimal analytical strategies. This document is designed for researchers, scientists, and drug development professionals, providing a robust framework for method development, structural elucidation, and impurity analysis. We present a detailed experimental protocol using Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS), elucidate the primary fragmentation pathways through logical analysis, and provide visual aids to clarify complex relationships and workflows.

Introduction: The Analytical Imperative

3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol, also known as 3-hydroxyphenylboronic acid pinacol ester, is a versatile bifunctional molecule. Its structure incorporates a nucleophilic phenol and a boronic acid pinacol ester, a staple in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. The precise characterization of this molecule and its reaction products is paramount for ensuring the purity, efficacy, and safety of downstream pharmaceutical compounds.

Mass spectrometry (MS) stands as the definitive analytical tool for this purpose, offering unparalleled sensitivity and structural information from minimal sample quantities.[1] Understanding the molecule's unique fragmentation "fingerprint" is essential for confirming its identity, monitoring reaction progress, and identifying process-related impurities. This guide will focus on elucidating this fingerprint through a logical, mechanism-driven approach.

Physicochemical Profile and Its Mass Spectrometric Implications

A molecule's behavior in a mass spectrometer is a direct consequence of its chemical properties.

PropertyValueImplication for Mass Spectrometry
Molecular Formula C₁₂H₁₇BO₃Provides the basis for calculating the exact mass of the molecular ion.
Molecular Weight 220.07 g/mol The monoisotopic mass is the target for high-resolution mass spectrometry (HRMS).
Key Functional Groups Phenolic Hydroxyl (-OH), Pinacol Boronate EsterThe acidic phenol makes the molecule highly suitable for negative ion mode ESI. The boronate ester group presents unique fragmentation sites.
Polarity Moderately PolarSuitable for reverse-phase liquid chromatography and soft ionization techniques like ESI.

The presence of the acidic phenolic proton is the most critical feature for designing an analytical strategy. This proton is readily abstracted, making deprotonation in negative ion mode electrospray ionization (ESI) a highly favorable process. This approach often yields an intense and stable pseudomolecular ion, [M-H]⁻, which is the ideal precursor for tandem mass spectrometry (MS/MS) experiments.[2][3]

Recommended Analytical Workflow: LC-ESI-MS/MS

For a molecule of this polarity and thermal sensitivity, coupling liquid chromatography with mass spectrometry is the method of choice.[4] Gas chromatography-mass spectrometry (GC-MS) could be employed, but would likely require a derivatization step to silylate the polar hydroxyl group to increase volatility, adding complexity to the workflow.[5]

Our recommended approach utilizes reverse-phase HPLC for separation, followed by ESI for ionization and a triple quadrupole (QqQ) or Q-TOF mass analyzer for detection and fragmentation analysis.

workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry (MS/MS) prep Dissolve sample in Methanol/Water (1:1) hplc C18 Reverse-Phase HPLC Column prep->hplc mobile_phase Gradient Elution: Water (0.1% Formic Acid) Acetonitrile (0.1% Formic Acid) esi Electrospray Ionization (ESI) Source (Negative Ion Mode) hplc->esi q1 Quadrupole 1 (Q1) Precursor Ion Selection (m/z 219.1) esi->q1 q2 Quadrupole 2 (q2) Collision Cell (CID) (Argon Gas) q1->q2 q3 Quadrupole 3 (Q3) Product Ion Scan q2->q3 detector Detector q3->detector fragmentation parent [M-H]⁻ m/z 219.1 C₁₂H₁₆BO₃⁻ frag1 Phenoxide Anion m/z 93.0 C₆H₅O⁻ parent->frag1 Route A: C-B Bond Cleavage parent->mid1 desc1 The most favorable cleavage, forming a highly resonance-stabilized phenoxide anion. frag2 [M-H - C₄H₈]⁻ m/z 163.1 C₈H₈BO₃⁻ desc2 Fragmentation within the pinacol group via rearrangement, ejecting a neutral isobutene molecule. frag3 [M-H - C₃H₆O]⁻ m/z 161.1 C₉H₁₀BO₂⁻ desc3 Alternative fragmentation of the pinacol group, ejecting a neutral acetone molecule. mid1->frag2 Route B: Loss of isobutene mid1->frag3 Route C: Loss of acetone

Sources

"solubility of 3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol in organic solvents"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol in Organic Solvents

Introduction

3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol, a bifunctional organic molecule, holds significant potential in medicinal chemistry and materials science. Its structure, incorporating a hydrophilic phenol group and a moderately polar dioxolane (acetal) protecting group, presents a unique solubility profile that is critical for its application in organic synthesis, purification, and formulation. Understanding the solubility of this compound in various organic solvents is paramount for researchers and drug development professionals to ensure efficient reaction kinetics, develop robust purification strategies, and formulate effective delivery systems. This guide provides a comprehensive overview of the theoretical principles governing its solubility, a predicted solubility profile, a detailed experimental protocol for its determination, and essential safety and handling guidelines.

Physicochemical Properties

A foundational understanding of the compound's physical and chemical characteristics is essential before delving into its solubility.

PropertyValueSource
Synonyms 2-(3-Hydroxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, 3-Hydroxyphenylboronic Acid Pinacol EsterTCI Chemicals
Molecular Formula C₁₂H₁₇BO₃PubChem
Molecular Weight 220.07 g/mol PubChem
Appearance White to Gray to Brown powder/crystalTCI Chemicals
CAS Number 214360-76-6TCI Chemicals

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[1][2] The structure of 3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol contains distinct functional groups that dictate its interactions with different types of solvents.[3][4]

  • Phenolic Hydroxyl (-OH) Group: This group is polar and can act as both a hydrogen bond donor and acceptor.[5] This feature strongly promotes solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents that are good hydrogen bond acceptors (e.g., DMSO, acetone).[6]

  • Dioxolane Ring: This portion of the molecule is a cyclic acetal. The ether-like oxygen atoms make this group moderately polar and capable of acting as a hydrogen bond acceptor.[7] This contributes to its solubility in polar solvents.

  • Aromatic Ring and Tetramethyl Groups: The benzene ring and the four methyl groups on the dioxolane ring constitute the nonpolar, hydrophobic (lipophilic) portion of the molecule.[8] These bulky, nonpolar regions will interact favorably with nonpolar solvents (e.g., hexane, toluene) through London dispersion forces.[9]

Given this combination of polar and nonpolar functionalities, 3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol is expected to exhibit a nuanced solubility profile, likely showing greatest solubility in solvents of intermediate polarity that can accommodate both its hydrophilic and hydrophobic regions.

Predicted Solubility Profile

Based on the structural analysis, a qualitative prediction of solubility in common organic solvents is presented below. These predictions serve as a hypothesis to be tested experimentally.

SolventSolvent TypePredicted SolubilityRationale
Methanol Polar ProticHighThe small alkyl chain and the ability to hydrogen bond with the phenolic -OH and dioxolane oxygens should lead to high solubility.
Ethanol Polar ProticHighSimilar to methanol, ethanol is an excellent hydrogen bond donor and acceptor, though its slightly larger alkyl chain may marginally reduce solubility compared to methanol.[9]
Acetone Polar AproticHighA good hydrogen bond acceptor that can interact with the phenolic proton. Its moderate polarity can also solvate the nonpolar parts of the molecule.[10]
Ethyl Acetate Polar AproticMediumOffers a balance of polarity and nonpolar character, making it a good candidate for dissolving molecules with mixed functionality.[5]
Dimethyl Sulfoxide (DMSO) Polar AproticHighA highly polar aprotic solvent and a very strong hydrogen bond acceptor, which should effectively solvate the phenol group.[9]
Toluene Nonpolar AromaticMediumThe aromatic ring of toluene can engage in π-stacking with the phenyl ring of the solute, and its overall nonpolar nature can solvate the hydrocarbon portions.
Hexane Nonpolar AliphaticLowAs a purely nonpolar solvent, hexane will struggle to overcome the strong intermolecular forces of the polar phenol and dioxolane groups.[9]

Experimental Determination of Solubility

To obtain quantitative data, a robust and self-validating experimental protocol is necessary. The gravimetric shake-flask method is a reliable and widely used technique for determining the solubility of solid compounds.[11]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A 1. Prepare Saturated Solution Add excess solute to solvent in a sealed vial. B 2. Equilibrate Agitate at a constant temperature (e.g., 25°C) for 24-48 hours. A->B C 3. Settle Allow undissolved solid to settle, leaving a clear supernatant. B->C E 5. Sample Supernatant Carefully withdraw a known volume (V) of the clear supernatant. C->E D 4. Weigh Evaporation Dish Record the tare weight (W1). F 6. Transfer and Weigh Transfer supernatant to the pre-weighed dish and record the total weight (W2). D->F E->F G 7. Evaporate Solvent Evaporate the solvent completely under vacuum or in a fume hood. F->G H 8. Weigh Final Dish Record the final weight of the dish with the dried solute (W3). G->H I 9. Calculate Solubility Solubility (mg/mL) = (W3 - W1) / V H->I

Caption: Gravimetric method for solubility determination.

Step-by-Step Protocol
  • Materials and Equipment:

    • 3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol (solute)

    • Selected organic solvents (analytical grade)

    • Glass vials with screw caps

    • Orbital shaker or magnetic stirrer with temperature control

    • Analytical balance (readable to 0.1 mg)

    • Calibrated volumetric pipettes

    • Glass evaporation dishes or beakers

    • Vacuum oven or fume hood

  • Procedure:

    • Preparation of Saturated Solution: Add an excess amount of the solid solute to a known volume of the chosen solvent in a glass vial. The presence of undissolved solid is crucial to ensure saturation.

    • Equilibration: Seal the vial tightly and place it in an orbital shaker or on a stir plate at a constant, recorded temperature (e.g., 25°C). Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

    • Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed at the same constant temperature until the excess solid has fully settled, leaving a clear, saturated supernatant.

    • Sampling: Carefully withdraw a precise volume (e.g., 1.00 mL) of the clear supernatant using a calibrated pipette, ensuring no solid particles are transferred.

    • Gravimetric Analysis:

      • Tare a clean, dry evaporation dish on an analytical balance and record its weight (W₁).

      • Dispense the sampled supernatant into the tared dish.

      • Evaporate the solvent completely. This can be done in a fume hood at ambient temperature or accelerated gently in a vacuum oven at a temperature well below the solute's melting point.

      • Once the solvent is fully evaporated and the dish has returned to room temperature, weigh the dish containing the dried solute residue and record the final weight (W₃).

  • Data Analysis and Reporting:

    • Calculate the mass of the dissolved solute (m_solute) by subtracting the tare weight of the dish from the final weight: m_solute = W₃ - W₁.

    • Calculate the solubility by dividing the mass of the solute by the volume of the supernatant sampled (V_sample): Solubility (mg/mL) = m_solute / V_sample.

    • Repeat the experiment at least three times for each solvent to ensure reproducibility and report the average solubility with the standard deviation.

Data Presentation

The following table is provided for researchers to systematically record their experimental findings.

SolventTemperature (°C)Trial 1 (mg/mL)Trial 2 (mg/mL)Trial 3 (mg/mL)Average Solubility (mg/mL)Standard Deviation
Methanol
Ethanol
Acetone
Ethyl Acetate
DMSO
Toluene
Hexane

Safety and Handling

Proper safety precautions are mandatory when handling 3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol and organic solvents. The compound itself is a derivative of phenol and a boronic acid ester analog, requiring careful handling.

Hierarchy of Safety Controls

G A Elimination/Substitution (Most Effective) Use a less hazardous solvent if possible. B Engineering Controls Work in a certified chemical fume hood. A->B C Administrative Controls Follow Standard Operating Procedures (SOPs). Receive proper training. B->C D Personal Protective Equipment (PPE) (Least Effective) Wear gloves, safety glasses, lab coat. C->D

Caption: Hierarchy of controls for safe handling.

  • Personal Protective Equipment (PPE): Always wear nitrile gloves, splash-proof safety goggles, and a flame-resistant lab coat.[12]

  • Engineering Controls: All handling of the solid compound and organic solvents must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[13]

  • Handling:

    • Avoid creating dust when handling the solid material.

    • Keep containers of organic solvents tightly sealed when not in use to minimize evaporation.

    • Ground containers when transferring flammable solvents to prevent static discharge.

    • The compound is a boronic acid derivative and may have specific hazards; handle with care and avoid contact with skin and eyes.[12][14] Phenols are corrosive and toxic, and can be absorbed through the skin.[15]

  • Waste Disposal: Dispose of all chemical waste in properly labeled containers according to institutional and local regulations.

Conclusion

3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol possesses a molecular structure with both polar and nonpolar characteristics, suggesting a broad but varied solubility in organic solvents. While theoretical predictions provide a valuable starting point, quantitative data obtained through rigorous experimental methods, such as the gravimetric protocol detailed herein, are indispensable for its practical application. By combining theoretical understanding with careful experimental validation and adherence to strict safety protocols, researchers can effectively harness the potential of this versatile compound in their scientific endeavors.

References

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

  • Yuan, J., et al. (2015). Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Vedantu. (n.d.). How do functional groups influence solubility class 11 chemistry CBSE. Retrieved from [Link]

  • TutorChase. (n.d.). How do functional groups affect solubility in organic compounds?. Retrieved from [Link]

  • Solubility of Things. (n.d.). Phenol. Retrieved from [Link]

  • Solubility of Things. (n.d.). Functional Groups: Definition and Importance. Retrieved from [Link]

  • Teachy. (n.d.). Summary of Properties of Organic Compounds: Solubility of Organic Compounds. Retrieved from [Link]

  • Palmer, D. S., et al. (2025). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]

  • Sciencemadness Wiki. (2024). Phenol. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Solubility - What dissolves in What?. Retrieved from [Link]

  • Delaney, J. S. (2004). Prediction of Aqueous Solubility of Organic Compounds from Molecular Structure. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) Studies on the solubility of phenolic compounds. Retrieved from [Link]

  • Scribd. (n.d.). Phenol Solubility Data Overview. Retrieved from [Link]

  • University of Strathclyde. (2025). Physics-based solubility prediction for organic molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 2.6.1: Like Dissolves Like. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Phenol. PubChem Compound Summary for CID 996. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2024). Safety Data Sheet: Boric acid. Retrieved from [Link]

  • Quora. (2016). What is the meaning of the “like dissolve like” rule in chemistry?. Retrieved from [Link]

  • Wilson Salt. (2016). SAFETY DATA SHEET BORIC ACID. Retrieved from [Link]

  • Fisher Scientific. (2023). SAFETY DATA SHEET - (2-Methylpropyl)boronic acid. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Boric acid. Retrieved from [Link]

  • ResearchGate. (2025). Glycerol Acetals and Ketals as Bio-based Solvents. Retrieved from [Link]

  • Lab Alley. (n.d.). Boric Acid Safety & Hazards. Retrieved from [Link]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

Sources

"stability of 3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol under different conditions"

Author: BenchChem Technical Support Team. Date: February 2026

TECHNICAL GUIDE: STABILITY PROFILING & HANDLING OF 3-(PIN-B)-PHENOL

Nomenclature & Structural Clarification

Critical Technical Note: The nomenclature provided in the topic request ("...1,3-dioxolan-2-yl...") describes a cyclic acetal. However, in drug development and organic synthesis, the corresponding boronate ester (containing a 1,3,2 -dioxabor olan ring) is a ubiquitous pharmacophore building block, whereas the pinacol acetal of 3-hydroxybenzaldehyde is chemically obscure.

To ensure this guide provides actionable value to pharmaceutical researchers, this analysis focuses on 3-Hydroxyphenylboronic acid pinacol ester , treating the prompt's omission of the boron designator as a nomenclature variance common in procurement databases.

Executive Summary: The "Meta-Stability" Paradox

3-Hydroxyphenylboronic acid pinacol ester represents a unique stability case study in organoboron chemistry. Unlike its ortho- and para- isomers, the meta- (3-position) substitution confers a distinct resistance to base-catalyzed protodeboronation.

However, researchers frequently misinterpret "resistance" as "immunity." While the pinacol backbone reduces hydrolysis rates compared to free boronic acids, this molecule remains thermodynamically unstable in aqueous media and kinetically sensitive to oxidative degradation. This guide delineates the boundary conditions between stability and degradation to maximize yield in Suzuki-Miyaura cross-couplings.

The Stability Matrix

The following data synthesizes stability profiles under standard laboratory storage and reaction conditions.

ConditionStability RatingDominant Degradation PathwayTechnical Insight
Solid State (-20°C) HighNone (if desiccated)Stable for >12 months. Hygroscopic nature of the phenol moiety requires moisture barriers.
Solid State (RT, Air) ModerateHydrolysis (Slow)Atmospheric moisture initiates surface hydrolysis to boronic acid (white crust formation).
Solution (CDCl₃) HighNoneStable for NMR analysis (>48h).
Solution (MeOH/H₂O) LowSolvolysis / Equilibrium ShiftRapid equilibrium exchange with solvent; pinacol is displaced.
Suzuki Cond.[1] (pH >10) ModerateProtodeboronationMeta-substitution prevents resonance-assisted C-B cleavage (unlike o/p-isomers), but high heat (>80°C) forces degradation.
Silica Gel Low to ModerateAcidic HydrolysisSilanols on SiO₂ cleave the ester. Mitigation: Add 1% TEA or use Alumina.

Mechanistic Degradation Pathways

To troubleshoot low yields, one must understand how the molecule fails.

A. Hydrolysis (The Equilibrium Trap)

Pinacol esters are often marketed as "stable," but this is relative. In the presence of water, the reaction is an equilibrium:



  • Impact: In HPLC (reversed-phase), the compound often appears as two peaks (ester and acid) or a broad smear, leading to false purity flags.

  • Prevention: Purity analysis should use non-aqueous conditions (GC-MS) or anhydrous NMR.

B. Protodeboronation (Base-Catalyzed)

This is the primary failure mode in cross-coupling reactions.

  • Mechanism: A base attacks the boron to form a boronate "ate" complex. In ortho or para hydroxyphenyl boronates, the phenolate anion can delocalize electron density to the carbon bearing the boron, facilitating C-B bond rupture.

  • The Meta Advantage: In the 3-hydroxy isomer, the resonance structures cannot place the negative charge on the ipso-carbon (the C-B carbon). Therefore, the C-B bond is significantly more robust, allowing for the use of stronger bases (e.g., K₃PO₄) compared to the fragile 2-hydroxy isomer.

C. Oxidative Quinone Formation

The phenol group is susceptible to oxidation. If the reaction mixture contains peroxides (impurities in ethers) or is exposed to air under basic conditions, the phenol can oxidize to quinone-like species, which then polymerize.

Visualization: Degradation Logic Flow

The following diagram maps the causality of degradation, aiding in reaction troubleshooting.

StabilityPathways Target 3-(PinB)Phenol (Intact Reagent) BoronicAcid 3-Hydroxyphenyl Boronic Acid Target->BoronicAcid Hydrolysis (H2O / Acidic SiO2) Phenol Phenol (Protodeboronation) Target->Phenol Base (pH >12) High Temp (>90°C) Quinone Oxidized Polymer/Quinone Target->Quinone [O] / Air (Peroxides in THF) BoronicAcid->Phenol Slow Degradation

Figure 1: Mechanistic map showing the three primary degradation routes: Hydrolysis (reversible), Protodeboronation (irreversible C-B cleavage), and Oxidation.

Validated Experimental Protocols

Protocol A: Quality Control (Self-Validating NMR)

Why not HPLC? Aqueous mobile phases induce on-column hydrolysis, rendering HPLC unreliable for accurate ester/acid quantification. 1H NMR is the gold standard.

  • Sampling: Take ~10 mg of the solid.

  • Solvent: Dissolve in anhydrous DMSO-d6 (DMSO prevents hydroxyl proton exchange better than CDCl₃).

  • Key Diagnostic Signals:

    • Pinacol Methyls: Singlet at ~1.3 ppm (12H).

    • Aromatic Region: Multiplet 6.8–7.3 ppm.

    • Phenolic -OH: Singlet ~9.4 ppm (in DMSO).

  • Validation Check: Integration of the Methyl singlet (12H) vs. the Aromatic protons (4H) must be exactly 3:1 .

    • If < 3:1: Hydrolysis has occurred (loss of pinacol).[2]

    • If > 3:1: Excess free pinacol is present.

Protocol B: Purification (The "Pinacol-Spike" Method)

If the compound degrades on silica, use this modified flash chromatography method to push the equilibrium toward the ester.

  • Mobile Phase: Hexanes / Ethyl Acetate (gradient).

  • Additive: Add 1% v/v Pinacol to the mobile phase.

  • Mechanism: By saturating the mobile phase with pinacol, Le Chatelier's principle suppresses the hydrolysis of the boronate ester on the acidic silica surface.

  • Post-Process: Evaporate fractions. The excess pinacol (which sublimes/evaporates with difficulty) can be removed by washing the solid with cold pentane (the product is less soluble in pentane than pinacol) or by high-vacuum sublimation.

Handling Recommendations for Drug Development

  • Reagent Sourcing: Prioritize vendors supplying the reagent in borosilicate glass with Teflon-lined caps. Avoid polyethylene bottles which are permeable to moisture over long durations.

  • Reaction Solvent Choice:

    • Preferred: 1,4-Dioxane or Toluene (anhydrous).

    • Avoid: Acetone or uninhibited THF (peroxides accelerate phenolic oxidation).

  • Base Selection:

    • Use K₃PO₄ or K₂CO₃ .

    • Avoid strong hydroxide bases (NaOH/KOH) or alkoxides (NaOtBu) if temperatures exceed 80°C, as these accelerate protodeboronation even in meta-isomers.

References

  • Sigma-Aldrich. 3-Hydroxyphenylboronic acid pinacol ester Product Specification & Stability. (Accessed 2023).

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
  • ResearchGate. Stability of Boronic Esters to Hydrolysis: A Comparative Study.

  • MedChemExpress. Handling and Storage of Boronic Acids and Esters.

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Cross-Coupling using 3-Hydroxyphenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Reagent Profile

Scope and Nomenclature Correction

This guide details the application of 3-Hydroxyphenylboronic acid pinacol ester in Suzuki-Miyaura cross-coupling reactions.

Critical Nomenclature Note: The user prompt specified "3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol." Chemically, a dioxolane is a cyclic acetal (protected aldehyde/ketone). However, the string "4,4,5,5-tetramethyl...yl" is the distinct fingerprint of the Pinacol Boronate (Bpin) group (dioxaborolane). In the context of Suzuki coupling, the Bpin ester is the functional reagent. This guide proceeds with the correct Bpin reagent (CAS: 214360-76-6).

Reagent Profile

This reagent serves as a bifunctional building block, allowing the introduction of a phenol moiety into an aryl/heteroaryl scaffold via the boron handle, leaving the hydroxyl group available for subsequent derivatization (e.g., etherification, esterification).

PropertySpecification
Systematic Name 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Common Name 3-Hydroxyphenylboronic acid pinacol ester
CAS Number 214360-76-6
Formula C₁₂H₁₇BO₃
MW 220.07 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, MeOH, Dioxane, DCM
Stability Moisture sensitive; store at -20°C under inert atmosphere

Part 2: Critical Analysis – The "Free Phenol" Challenge

Using a free phenol in Suzuki coupling presents a specific mechanistic challenge: Catalyst Poisoning via Phenoxide Formation.

Under the basic conditions required to activate the boronate (transmetallation), the phenol (pKa ~10) is deprotonated to the phenoxide.

  • Pd-Coordination: The electron-rich phenoxide can coordinate strongly to the Palladium(II) center, displacing labile ligands and arresting the catalytic cycle.

  • Electronic Deactivation: The negative charge on the phenoxide makes the boronate less electrophilic at the boron center, potentially slowing transmetallation.

Strategic Decision:

  • Route A (Direct Coupling): Uses specific weak bases or water-rich solvent systems to maintain catalytic turnover. Best for atom economy.

  • Route B (Protected Coupling): Masks the phenol (e.g., as TBS or MOM ether) prior to coupling. Best for difficult substrates or low catalyst loading.

Mechanism of Action (Visualized)

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_X Pd(II)-X Complex OxAdd->PdII_X TransMet Transmetallation PdII_X->TransMet + Activated Boronate BaseStep Base Activation (OH- / CO3--) BaseStep->TransMet Activation Phenoxide Side Reaction: Phenoxide Formation BaseStep->Phenoxide Deprotonation (Risk) Boronate Reagent: Ar'-B(pin) (Free Phenol) Boronate->BaseStep PdII_ArAr Pd(II)-Ar-Ar' TransMet->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Product Product: Ar-Ar'-OH RedElim->Product Poisoned Poisoned Catalyst [Pd-O-Ar] Phenoxide->Poisoned Coordinates Pd

Figure 1: Catalytic cycle highlighting the competitive risk of phenoxide coordination (in red) during the activation step.

Part 3: Experimental Protocols

Protocol A: Direct Coupling of Free Phenol (Recommended)

Optimized for mild bases to prevent catalyst poisoning.

Reagents:

  • Aryl Halide (1.0 equiv)[1][2]

  • 3-Hydroxyphenylboronic acid pinacol ester (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

  • Base: K₃PO₄ (2.0 equiv) or Na₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step:

  • Setup: Charge a microwave vial or round-bottom flask with the Aryl Halide, Boronate Ester, and Base.

  • Inerting: Cap the vessel and purge with Nitrogen or Argon for 5 minutes.

  • Solvent & Catalyst: Add the degassed Dioxane/Water mixture. Add the Pd catalyst last under a positive stream of inert gas.

    • Why? Pd(0) species are oxygen-sensitive. Adding them to a degassed solvent minimizes deactivation.

  • Reaction:

    • Thermal: Heat to 80-90°C for 4-12 hours.

    • Microwave: Heat to 100°C for 30-60 minutes.

  • Workup: Cool to RT. Acidify slightly with 1M HCl (to pH ~5-6) to ensure the phenol is protonated (improves extraction into organic phase). Extract with Ethyl Acetate.[3]

  • Purification: Flash chromatography. Note: Phenols can streak on silica; add 1% acetic acid to the eluent.

Protocol B: Protected Route (High Difficulty Substrates)

Use if Route A yields <40% or if the aryl halide is base-sensitive.

Pre-step: Protection [4]

  • React 3-Hydroxyphenylboronic acid pinacol ester with TBS-Cl (1.1 equiv) and Imidazole (1.5 equiv) in DCM at 0°C → RT.

  • Isolate the TBS-protected boronate.

Coupling Step:

  • Use Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ (2M aq) in DME/EtOH/Water .

  • Run reaction at reflux (80°C).

  • Deprotection: Treat the crude coupling product with TBAF (1.0 equiv) in THF to reveal the phenol.

Part 4: Optimization & Troubleshooting

Solvent and Base Selection Matrix

The choice of base is the single most critical variable when coupling free phenols.

BaseStrengthCompatibilityRecommendation
K₃PO₄ ModerateExcellentPrimary Choice. Hydrates well, less likely to deprotonate phenol completely compared to hydroxides.
Cs₂CO₃ StrongGoodUse for sterically hindered chlorides. High solubility in DMF/Dioxane.
K₂CO₃ ModerateGoodStandard choice. Cheap. Works well in Dioxane/H₂O.
NaOH/KOH StrongPoor Avoid. Generates high concentration of phenoxide, poisoning Pd.
KF WeakSpecificUse for base-sensitive substrates (requires protecting groups usually).
Decision Tree for Conditions

DecisionTree Start Substrate Analysis IsSensitive Base Sensitive? Start->IsSensitive No No IsSensitive->No Standard Yes Yes IsSensitive->Yes High Risk Direct Protocol A: Direct Coupling (K3PO4 / Dioxane / H2O) StdCat Standard Catalyst: Pd(dppf)Cl2 Direct->StdCat Protect Protocol B: Protect Phenol (TBS/MOM) Steric Sterically Hindered? Steric->No Steric->Yes AdvCat Switch Catalyst: Pd2(dba)3 + XPhos AdvCat->Direct Apply Conditions No->Direct No->Steric Yes->Protect Yes->AdvCat

Figure 2: Workflow for selecting the optimal coupling strategy based on substrate properties.

Part 5: References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. Link

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 36(4), 261–268. Link

  • Sigma-Aldrich. (2025). Product Specification: 3-Hydroxyphenylboronic acid pinacol ester (CAS 214360-76-6).[5][6][7] Link

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Link

Sources

The Versatile Virtuoso: 3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol as a Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Multifunctional Reagent

In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, the pinacol ester of 3-hydroxyphenylboronic acid, has emerged as a particularly valuable and versatile reagent. Its utility stems from the orthogonal reactivity of its two key functional groups: a boronic ester poised for carbon-carbon and carbon-heteroatom bond formation, and a phenolic hydroxyl group that can be engaged in a variety of transformations or can modulate the electronic properties of the aromatic ring. This guide provides an in-depth exploration of the applications of this building block, complete with detailed protocols and insights into the rationale behind experimental design, tailored for researchers and professionals in drug development and the chemical sciences.

Core Applications and Mechanistic Considerations

The primary utility of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol lies in its role as a nucleophilic partner in transition metal-catalyzed cross-coupling reactions. The pinacolborane moiety offers a stable, yet reactive, source of a nucleophilic aryl group, while the meta-positioned hydroxyl group can influence the reactivity of the boronic ester and provides a handle for further functionalization.

Suzuki-Miyaura Cross-Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the formation of C(sp²)–C(sp²) bonds.[1] 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is an excellent substrate for these reactions, enabling the synthesis of 3-hydroxybiphenyl derivatives, which are prevalent motifs in pharmaceuticals and functional materials.

Causality Behind Experimental Choices:

  • Catalyst System: The choice of palladium catalyst and ligand is critical. For electron-rich phenols like our building block, ligands such as SPhos or XPhos are often employed due to their ability to promote the oxidative addition of the aryl halide and facilitate the reductive elimination of the product.[2] These bulky, electron-rich phosphine ligands stabilize the active Pd(0) species and prevent the formation of inactive palladium complexes.

  • Base Selection: A base is required to activate the boronic ester for transmetalation.[3] The base reacts with the boronic ester to form a more nucleophilic boronate species.[4] While strong bases like sodium tert-butoxide are effective, milder inorganic bases such as K₃PO₄ or Cs₂CO₃ are often preferred to avoid potential side reactions involving the phenolic hydroxyl group. The choice of a weaker base may necessitate higher reaction temperatures.

  • Solvent: Aprotic polar solvents like dioxane, toluene, or DMF are commonly used to ensure the solubility of the various reaction components, including the inorganic base.[5] The presence of a small amount of water can sometimes be beneficial for the hydrolysis of the boronate ester to the more reactive boronic acid in situ.

Detailed Protocol: Synthesis of a 3-Hydroxybiphenyl Derivative

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol with an aryl bromide.

Materials:

  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

  • Aryl bromide

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • To an oven-dried Schlenk flask, add 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (1.2 equiv.), the aryl bromide (1.0 equiv.), and K₃PO₄ (3.0 equiv.).

  • In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ (1.5 mol%) and SPhos (3.6 mol%) in a minimal amount of anhydrous dioxane.

  • Evacuate and backfill the Schlenk flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) to the flask.

  • Add the catalyst premix to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Data Presentation: Representative Suzuki-Miyaura Couplings

EntryAryl HalideProductYield (%)Reference
14-Bromoanisole3'-Hydroxy-4-methoxybiphenyl>95[2]
21-Bromo-4-(trifluoromethyl)benzene3'-Hydroxy-4-(trifluoromethyl)biphenyl92[2]
32-Bromopyridine3-(Pyridin-2-yl)phenol85[4]

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX Ar-Pd(II)L₂-X OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation PdII_ArAr Ar-Pd(II)L₂-Ar' Transmetalation->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd ArBpin Ar'-B(pin) ArBpin->Transmetalation Base Base (e.g., K₃PO₄) Base->Transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[6][7] While 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is not the direct nitrogen source, it can be readily converted to 3-aminophenol derivatives, which can then participate in Buchwald-Hartwig aminations. More directly, the boronic ester can be coupled with an amino-substituted aryl halide.

Causality Behind Experimental Choices:

  • Ligand Selection: The choice of ligand is highly dependent on the nature of the amine.[8] For primary amines, ligands like BrettPhos are often effective, while RuPhos is a good choice for secondary amines. These ligands are designed to facilitate the challenging C-N reductive elimination step.

  • Base Strength: Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required to deprotonate the amine, making it a more potent nucleophile.[9] For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) can be used, often requiring higher temperatures.

  • Solvent Considerations: Toluene and dioxane are common solvents for this reaction. It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation and unwanted side reactions.

Detailed Protocol: Synthesis of a Diaryl Amine

This protocol describes a general procedure for the Buchwald-Hartwig amination of an aryl bromide with an aniline derivative.

Materials:

  • Aryl bromide

  • Aniline derivative

  • Pd(OAc)₂ (Palladium(II) acetate) or a suitable Pd pre-catalyst

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene, anhydrous

Procedure:

  • In a glovebox, charge an oven-dried reaction vial with the aryl bromide (1.0 equiv.), the aniline derivative (1.2 equiv.), NaOt-Bu (1.4 equiv.), Pd(OAc)₂ (2 mol%), and RuPhos (4 mol%).

  • Add anhydrous toluene to the vial.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation: Representative Buchwald-Hartwig Aminations

EntryAryl HalideAmineLigandBaseYield (%)Reference
14-BromotolueneAnilineRuPhosNaOt-Bu95[8]
21-Chloro-4-nitrobenzeneMorpholineBrettPhosK₃PO₄88[8]
32-Bromopyridinen-HexylamineXPhosCs₂CO₃92[10]

Visualization: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow Start Start: Aryl Halide & Amine Reagents Add Pd Catalyst, Ligand, and Base Start->Reagents Reaction Heat in Anhydrous Solvent (e.g., Toluene, 100-110 °C) Reagents->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Product Final Product: Diaryl Amine Purification->Product

Caption: A typical workflow for a Buchwald-Hartwig amination experiment.

Copper-Catalyzed Diaryl Ether Synthesis

The synthesis of diaryl ethers can be achieved through copper-catalyzed cross-coupling reactions.[11][12] In this context, the phenolic hydroxyl group of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol can react with an aryl halide. Alternatively, the boronic ester can couple with a phenol in a Chan-Lam-Evans type reaction.

Causality Behind Experimental Choices:

  • Copper Source: Copper(I) and Copper(II) salts, such as CuI, Cu₂O, or Cu(OAc)₂, are effective catalysts for this transformation.[13] The choice of copper source can influence the reaction rate and yield.

  • Base: A base, such as Cs₂CO₃ or K₂CO₃, is required to deprotonate the phenol, forming a more nucleophilic phenoxide.[12]

  • Atmosphere: Some copper-catalyzed C-O coupling reactions are promoted by the presence of air (oxygen), which can facilitate the catalytic cycle.

Detailed Protocol: Copper-Catalyzed Synthesis of a Diaryl Ether

This protocol provides a general method for the copper-catalyzed coupling of a phenol with an aryl iodide.

Materials:

  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

  • Aryl iodide

  • Copper(I) iodide (CuI)

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a reaction tube, add 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (1.0 equiv.), the aryl iodide (1.5 equiv.), CuI (10 mol%), and Cs₂CO₃ (2.0 equiv.).

  • Add anhydrous DMF to the tube.

  • Seal the tube and heat the reaction mixture to 110-130 °C.

  • Stir the reaction until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion: A Strategic Asset in the Synthetic Chemist's Toolbox

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol stands out as a highly valuable and strategic building block in organic synthesis. Its bifunctional nature allows for the sequential or orthogonal introduction of molecular complexity, making it a powerful tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The protocols and insights provided herein serve as a guide for harnessing the full potential of this versatile reagent, encouraging the development of innovative and efficient synthetic strategies.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]

  • Optimization of the Buchwald-Hartwig reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1. (n.d.). ResearchGate. Retrieved from [Link]

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. (2022). ACS Omega. [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). Molecules. [Link]

  • Shams, Y. M., & Al Malak, S. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry. [Link]

  • Shams, Y. M., & Al Malak, S. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. (2019). RSC Advances. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Truong, T. (2024). Exploring Copper Mediated Synthesis of Diaryl Ethers. ScholarWorks. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Scott, G. P., & Denmark, S. E. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. The Denmark Group. Retrieved from [Link]

  • Zych, A. J., et al. (2010). A novel synthesis of 5-substituted dihydropyrimidines via the Suzuki–Miyaura reaction. Tetrahedron Letters, 51(39), 5103-5105. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]

  • Boronic acid scope in the Pd-catalyzed cross-coupling of Pfp esters. (2020). ResearchGate. Retrieved from [Link]

  • Comparison of reactivity of different boron reagents. (n.d.). ResearchGate. Retrieved from [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685-4696. [Link]

  • 4,4,5,5-Tetramethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,2-dioxaborolane. (n.d.). PubChem. Retrieved from [Link]

  • Suzuki Coupling Reactions of Heteroarylboronic Acids with Aryl Halides and Arylboronic Acids with Heteroaryl Bromides Using a Tetraphosphine/Palladium Catalyst. (2003). Advanced Synthesis & Catalysis. [Link]

  • Valente, C., et al. (2020). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 49(16), 5581-5631. [Link]

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2014). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 16(11), 4711-4720. [Link]

  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline. (n.d.). PubChem. Retrieved from [Link]

  • Vantourout, J. C., et al. (2017). DFT Investigation of Suzuki–Miyaura Reactions with Aryl Sulfamates Using a Dialkylbiarylphosphine-Ligated Palladium Catalyst. ACS Catalysis, 7(10), 6863-6871. [Link]

  • Ohmiya, H., Makida, Y., Tanaka, T., & Sawamura, M. (2008). Palladium-Catalyzed γ-Selective and Stereospecific Allyl-Aryl Coupling between Allylic Acetates and Arylboronic Acids. Journal of the American Chemical Society, 130(51), 17276-17277. [Link]

Sources

Application Notes & Protocols: The Role of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the applications of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol in medicinal chemistry. This versatile building block, also known as 3-hydroxyphenylboronic acid pinacol ester, is a crucial reagent for introducing the 3-hydroxyphenyl moiety into complex molecular architectures. Its stability, handling characteristics, and reactivity in palladium-catalyzed cross-coupling reactions have made it an invaluable tool in the synthesis of a wide array of biologically active compounds, from kinase inhibitors to novel therapeutic agents. These notes will explore the fundamental chemistry, provide detailed experimental protocols, and present case studies illustrating its strategic importance in drug discovery.

Introduction: The Strategic Advantage of 3-Hydroxyphenylboronic Acid Pinacol Ester

In the landscape of organic synthesis and drug development, the ability to efficiently construct complex molecules is paramount.[1] 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (henceforth referred to as 3-HPBP ) has emerged as a key intermediate due to its unique combination of stability and reactivity.[1]

Chemical Structure and Properties: 3-HPBP is an aromatic boronic acid ester.[2] The pinacol group attached to the boron atom serves as a protecting group for the otherwise sensitive boronic acid moiety.[3] This protection confers significant advantages:

  • Enhanced Stability: Unlike many free boronic acids which can be prone to dehydration to form boroxines or protodeboronation, the pinacol ester is robust, improving its shelf-life and ease of handling.[4][3][5]

  • Improved Solubility: It exhibits excellent solubility in common organic solvents used for synthesis.[1]

  • Consistent Reactivity: The pinacol ester provides consistent and reproducible results in synthetic transformations, a critical requirement for both laboratory-scale research and large-scale production.[3]

The core utility of 3-HPBP lies in its ability to introduce the 3-hydroxyphenyl group, a common structural motif found in numerous pharmaceuticals and biologically active molecules.[4][6]

Table 1: Physicochemical Properties of 3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol

Property Value Reference
CAS Number 214360-76-6 [7]
Molecular Formula C₁₂H₁₇BO₃ [7]
Molecular Weight 220.07 g/mol [7]
Appearance White to tan crystalline powder [4]
Melting Point 94-98 °C [7]

| Assay | ≥97% |[7] |

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its mild conditions and broad functional group tolerance in forming carbon-carbon bonds.[4][3][6] This palladium-catalyzed reaction couples an organoboron compound (like 3-HPBP) with an organic halide or pseudohalide.[3][6]

In this context, 3-HPBP serves as the organoboron partner, enabling the precise installation of a 3-hydroxyphenyl fragment onto an aryl, heteroaryl, or vinyl scaffold. This is a foundational step in the synthesis of countless complex drug candidates.[4]

Suzuki_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System HPBP 3-HPBP (Organoboron Component) Catalyst Pd Catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) HPBP->Catalyst OrgHalide Aryl/Vinyl Halide (R-X) OrgHalide->Catalyst Product Coupled Product (R-Aryl-OH) Catalyst->Product Suzuki-Miyaura Coupling Base Base (e.g., K₂CO₃, Na₂CO₃) Base->Catalyst Kinase_Inhibitor_Synthesis Scaffold Heterocyclic Core (with Halide) Intermediate Key Biaryl Intermediate Scaffold->Intermediate Suzuki Coupling [Pd Catalyst, Base] BoronicEster Substituted Phenyl Boronic Ester (e.g., 3-HPBP) BoronicEster->Intermediate FinalProduct Potent Kinase Inhibitor (e.g., IBL-302) Intermediate->FinalProduct Further Synthetic Steps PROTAC_Synthesis cluster_components PROTAC Components Warhead Warhead-Halide PROTAC Final PROTAC Molecule Warhead->PROTAC Suzuki Coupling Linker Linker with 3-HPBP Moiety Linker->PROTAC E3_Ligand E3 Ligase Ligand E3_Ligand->PROTAC Amidation, etc.

Sources

Application Note: Strategic Utilization of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol in Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Nomenclature Alert

The Molecule

The compound 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol , commonly referred to as 3-Hydroxyphenylboronic acid pinacol ester (CAS: 214360-76-6), is a critical bifunctional building block in modern materials science.[1] It features two distinct reactive sites:[2]

  • Phenolic Hydroxyl (-OH): A nucleophilic site amenable to functionalization (etherification, esterification) or supramolecular hydrogen bonding.

  • Pinacol Boronate Ester (Bpin): An electrophilic partner for Palladium-catalyzed cross-coupling (Suzuki-Miyaura), offering high stability compared to free boronic acids.

Critical Nomenclature Clarification

Safety & Accuracy Warning: The specific string "3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol" (lacking the "bor" and "2" numbering) technically refers to a carbon-based acetal derived from pinacol and 3-hydroxybenzaldehyde. While such acetals exist as acid-labile protecting groups, 99% of materials science applications referencing this structure utilize the boronate ester .

  • Intended Compound: 3-Hydroxyphenylboronic acid pinacol ester (Contains Boron).[1][2][3][4][5]

  • Function: Cross-coupling monomer.

  • This guide focuses on the Boronate Ester variant as the industry standard for materials synthesis.

Core Applications in Materials Science

Side-Chain Engineering in Conjugated Polymers

In the synthesis of conjugated polymers (e.g., Poly(p-phenylene)s, Polyfluorenes) for OLEDs or organic photovoltaics (OPVs), solubility and packing are dictated by side chains.[1]

  • Strategy: The phenol group allows researchers to attach complex alkyl chains, ionic groups, or chiral moieties before polymerization via Williamson ether synthesis.

  • Benefit: This "Pre-functionalization" approach avoids the steric hindrance often encountered when trying to modify a rigid polymer backbone post-synthesis.

Supramolecular Assembly & Metalla-Macrocycles

The free phenolic hydroxyl group is a potent hydrogen-bond donor/acceptor.

  • Mechanism: When coupled into a rigid backbone (e.g., via Suzuki coupling to a spacer), the remaining -OH groups can drive self-assembly into infinite chains or discrete cages via H-bonding or coordination with metal ions (e.g., Zn²⁺, Co³⁺).

  • Application: Creation of "Metalla-macrocycles" where the phenol acts as a ligand component (often converted to a salicylaldehyde derivative first) for sensing or chiral separation.

Surface Anchoring & Sensing

The phenol moiety serves as a "chemical handle" for post-synthetic modification.

  • Workflow: The Bpin group is used to graft the phenyl ring onto a halogenated surface or core. The exposed -OH group is then used to anchor biomolecules (e.g., sugars, proteins) or fluorescent probes.

Strategic Workflows (Visualized)

The versatility of this monomer lies in the Order of Operations : whether to functionalize the phenol before or after the cross-coupling event.

G Figure 1: Divergent Synthetic Pathways. Path A is preferred for solubility engineering; Path B for surface grafting. Start 3-Hydroxyphenylboronic acid pinacol ester (Monomer) Ether Intermediate: 3-Alkoxyphenyl-Bpin Start->Ether Path A: Etherification (R-Br, K2CO3) Scaffold Intermediate: Poly(3-hydroxyphenyl) Backbone Start->Scaffold Path B: Suzuki Coupling (Ar-X, Pd cat.) Polymer1 Functionalized Polymer (Soluble/Active) Ether->Polymer1 Suzuki Coupling (Ar-X, Pd cat.) Polymer2 Grafted Material (Surface/Sensor) Scaffold->Polymer2 Post-Modifiction (Click Chem/Esterification)

Experimental Protocols

Protocol A: Pre-Polymerization Functionalization (Etherification)

Objective: Attach a solubilizing alkyl chain (e.g., octyl group) to the phenol before Suzuki coupling.

Reagents:

  • 3-Hydroxyphenylboronic acid pinacol ester (1.0 eq)[6][7][8]

  • 1-Bromooctane (1.2 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Acetonitrile (ACN) or DMF (Dry)

Step-by-Step:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the boronate ester (1.0 eq) in dry ACN (0.2 M concentration).

  • Base Addition: Add

    
     (2.0 eq) and stir for 10 minutes at room temperature to form the phenolate. Note: The solution may darken slightly.
    
  • Alkylation: Dropwise add 1-Bromooctane (1.2 eq).

  • Reflux: Heat the mixture to reflux (

    
     for ACN) under inert atmosphere (
    
    
    
    or Ar) for 12–16 hours.
  • Workup: Cool to RT. Filter off solids (

    
    , excess carbonate). Concentrate the filtrate in vacuo.
    
  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient). The Bpin group is stable on silica.

    • Validation: Check

      
       NMR.[9][10] The phenolic proton (~5-9 ppm broad) should disappear, and a triplet for 
      
      
      
      should appear at ~4.0 ppm.
Protocol B: Suzuki-Miyaura Cross-Coupling (General)

Objective: Couple the boronate monomer to an aryl halide (Ar-Br or Ar-I).

Reagents:

  • Aryl Halide Partner (1.0 eq)

  • Boronate Ester (1.1 eq)

  • Catalyst:

    
     (3-5 mol%) or 
    
    
    
    /S-Phos for sterically hindered substrates.
  • Base:

    
     (2M aqueous solution)
    
  • Solvent: Toluene/Ethanol (3:1 v/v) or 1,4-Dioxane/Water.

Step-by-Step:

  • Degassing: Combine Aryl Halide and Boronate Ester in the reaction vessel. Add solvents.[10] Sparge with Argon for 20 minutes to remove

    
    . Critical: Oxygen poisons the Pd(0) catalyst.
    
  • Catalyst Addition: Add the Pd catalyst under a positive stream of Argon.

  • Base Addition: Add the degassed aqueous base.

  • Reaction: Seal the vessel and heat to

    
     for 24-48 hours.
    
    • Visual Check: The reaction typically turns black (Pd precipitation) upon completion or decomposition.

  • Quenching: Cool to RT. Pour into water and extract with DCM or Chloroform.

  • Scavenging: If intended for electronic applications, use a Pd scavenger (e.g., sodium diethyldithiocarbamate) to remove residual metal traces.

Data Presentation & Characterization

NMR Diagnostic Signals

When characterizing the monomer and its derivatives, look for these key signals:

Moiety

NMR Shift (CDCl3)
MultiplicityDiagnostic Note
Bpin Methyls ~1.34 ppmSinglet (12H)Distinctive strong singlet; confirms Bpin integrity.
Phenol -OH ~4.8 - 9.0 ppmBroad SingletHighly solvent/concentration dependent. Disappears upon

shake.
Aromatic H (Ortho to Bpin) ~7.2 - 7.5 ppmMultipletShifted downfield due to electron-withdrawing nature of Boron.
Ether

~3.9 - 4.1 ppmTripletAppears only after alkylation (Protocol A).
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield in Coupling Catalyst poisoning by

.
Increase degassing time; use freeze-pump-thaw cycling.
Protodeboronation Base is too strong or Temp too high.Switch from

to

or

(anhydrous conditions).
Missing Bpin Signal Hydrolysis to Boronic Acid.Bpin can hydrolyze on acidic silica. Add 1% TEA to eluent during purification.

References

  • Semantelli. 3-Hydroxyphenylboronic acid pinacol ester Product Data. Retrieved from

  • MedChemExpress. 3-Hydroxyphenylboronic acid pinacol ester: Biochemical Reagent & Protocols. Retrieved from

  • Sigma-Aldrich. 3-Hydroxyphenylboronic acid pinacol ester Safety & Technical Data (CAS 214360-76-6).[7][11] Retrieved from

  • Royal Society of Chemistry. Synthesis of π-conjugated coumarins via Suzuki coupling of 3-hydroxyphenylboronic acid pinacol ester. Nanoscience, Vol 7. Retrieved from

  • ResearchGate. Solvent‐Triggered Aggregation‐Induced Reversal in Chiral Salen Metalla‐Macrocycles. (2025).[10] Retrieved from

  • National Institutes of Health (PMC). Identification of 2-Aminoacyl-1,3,4-thiadiazoles as Prostaglandin E2 Inhibitors via Suzuki Coupling. Retrieved from

Sources

Application Note: Optimized Suzuki-Miyaura Coupling of 3-Hydroxyphenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: February 2026

Critical Nomenclature & Reagent Verification

Attention: The request specified "3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol". Chemically, a "1,3-dioxolan-2-yl" group refers to an acetal (protected aldehyde). However, in the context of Suzuki coupling, the standard reagent is the boronate ester (pinacol ester).

This protocol is designed for 3-Hydroxyphenylboronic acid pinacol ester (CAS: 214360-76-6).[1]

  • Correct IUPAC Name: 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan -2-yl)phenol.

  • Abbreviation: 3-OH-Ph-Bpin.

Warning: Ensure you are using the boron-containing reagent. If you possess the dioxolane (acetal) variant, it acts as an aryl-halide coupling partner, not the nucleophile, and requires a different protocol.

Strategic Overview

The introduction of a phenolic hydroxyl group via Suzuki coupling is a high-value transformation in medicinal chemistry, allowing for subsequent functionalization (alkylation, glycosylation) or solubility enhancement.

Using 3-OH-Ph-Bpin presents a specific chemical challenge: The Unprotected Phenol.

  • Acidity: The pKa of the phenol (~10) means it will deprotonate in the presence of the basic conditions required for Suzuki coupling.

  • Base Consumption: The deprotonation event consumes 1 equivalent of base immediately. Standard protocols using 2.0 equiv. of base often stall because insufficient base remains to activate the boronate for transmetallation.

  • Catalyst Poisoning: The resulting phenoxide anion is a competent ligand that can coordinate to Palladium, potentially slowing the reaction or leading to off-cycle resting states.

The Solution: This protocol utilizes a robust Pd(II) source with a bidentate ligand (dppf) to resist de-ligation by the phenoxide, combined with a phosphate buffer system to maintain pH without causing rapid protodeboronation.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical role of the base in both neutralizing the phenol and activating the boronate.

SuzukiMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X BaseStep Base Activation (Formation of Boronate/Hydroxo-Pd) OxAdd->BaseStep + Base TransMet Transmetallation (Ar-Pd-Ar') BaseStep->TransMet + Activated Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 ArX Aryl Halide (Ar-X) ArX->OxAdd Boronate 3-OH-Ph-Bpin Boronate->BaseStep Hydrolysis/Activation Base Base (K3PO4) (Neutralizes Phenol + Activates B) Base->BaseStep

Figure 1: Catalytic cycle emphasizing the dual requirement of base for phenol neutralization and boronate activation.

Standard Experimental Protocol (High-Throughput Compatible)

This protocol uses Pd(dppf)Cl₂ , a robust catalyst that resists oxidation and tolerates the phenoxide anion better than Pd(PPh₃)₄.

Reagents & Stoichiometry[3][4][5][6]
ComponentRoleEquiv.Notes
Aryl Halide Electrophile1.0Bromides or Iodides preferred.
3-OH-Ph-Bpin Nucleophile1.2 - 1.5Excess accounts for potential protodeboronation.
Pd(dppf)Cl₂·DCM Catalyst0.03 - 0.05(3-5 mol%) Robust against O₂ and H₂O.
K₃PO₄ (Tribasic) Base3.0 - 4.0 CRITICAL: Extra equivalents needed to neutralize phenol.
1,4-Dioxane / H₂O Solvent4:1 RatioWater is essential for the transmetallation mechanism.
Step-by-Step Procedure
  • Preparation:

    • To a reaction vial (microwave vial or round-bottom flask) equipped with a magnetic stir bar, add the Aryl Halide (1.0 equiv) and 3-OH-Ph-Bpin (1.2 equiv).

    • Add Pd(dppf)Cl₂·DCM (0.05 equiv).

    • Add finely ground K₃PO₄ (3.5 equiv). Note: Carbonate bases (K₂CO₃) can be used, but Phosphate often provides cleaner profiles for phenols.

  • Solvent Addition & Degassing:

    • Add 1,4-Dioxane and Distilled Water (4:1 ratio). Concentration should be approx. 0.1 M - 0.2 M relative to the aryl halide.

    • Crucial Step: Sparge the mixture with Nitrogen or Argon for 5–10 minutes. Oxygen promotes homocoupling of the boronate (phenol dimer formation) and deactivates the catalyst.

  • Reaction:

    • Seal the vessel.[2][3][4]

    • Heat to 80°C - 90°C for 4–16 hours.

    • Monitoring: Check via LC-MS or TLC. The free phenol product is polar; ensure your TLC eluent is polar enough (e.g., 50% EtOAc/Hexane or DCM/MeOH) to move the product spot.

  • Work-up (pH Adjustment is Key):

    • Cool to room temperature.[3][5]

    • Acidification: The product exists as a phenoxide salt (K⁺O-Ar). You must acidify to extract it.[4] Add 1M HCl or saturated NH₄Cl solution until pH ~5-6.

    • Extract with Ethyl Acetate (3x).[4]

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

Advanced Protocol: Sterically Hindered / Difficult Substrates

If the standard protocol fails (low conversion), employ a Buchwald Generation 3 Precatalyst . These are designed to activate rapidly and handle difficult transmetallations.

  • Catalyst: XPhos Pd G3 or SPhos Pd G3 (2-3 mol%).

  • Base: K₃PO₄ (3.5 equiv).

  • Solvent: THF / Water (10:1).

  • Temp: 60°C (These catalysts are more active and require less heat).

Why this works: The bulky biaryl phosphine ligands (XPhos/SPhos) create a highly active mono-ligated Pd(0) species that facilitates oxidative addition into hindered aryl halides and prevents catalyst aggregation.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (Stalled) Phenol consumed the base; pH dropped.Increase K₃PO₄ to 4.0 or 5.0 equivalents.
Homocoupling (Ph-Ph dimer) Oxygen presence during reaction.Degas solvents more rigorously (Freeze-Pump-Thaw).
Protodeboronation (Ar-H) Hydrolysis of C-B bond before coupling.Reduce water ratio (use 9:1 Dioxane/H₂O). Switch to anhydrous conditions using CsF as the activator.
Product stuck in Aqueous Product is still a phenoxide salt.Ensure aqueous layer is acidified to pH < 6 before extraction.
Black Precipitate (Pd Black) Catalyst decomposition.Add the catalyst last under inert flow. Lower temp to 70°C and extend time.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Ishiyama, T., et al. (1995). "Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters." The Journal of Organic Chemistry, 60(23), 7508–7510. Link

  • Molander, G. A., & Ellis, N. (2007). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 40(4), 275–286. Link

  • Bruno, N. C., et al. (2013). "Buchwald Precatalysts: Rapid & Efficient Suzuki-Miyaura Couplings." Chemical Science, 4, 916-920. Link

Sources

Application Note: Synthesis of Biphenyls using 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Biphenyl scaffolds are "privileged structures" in medicinal chemistry, forming the core of numerous FDA-approved therapeutics (e.g., Valsartan, Telmisartan, Xenaderm). The ability to synthesize functionalized biphenyls efficiently is critical for structure-activity relationship (SAR) studies.

This guide focuses on the application of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (referred to herein as 3-OH-Ph-Bpin ).

Technical Note on Nomenclature: The user query specified "1,3-dioxolan-2-yl". In synthetic practice, this carbon-only acetal nomenclature is frequently conflated with the 1,3,2-dioxaborolan-2-yl (pinacol boronate) moiety. As the boronate is the definitive reagent for biphenyl synthesis via Suzuki coupling, this guide addresses the boronate ester chemistry.

Why This Reagent?

The 3-OH-Ph-Bpin reagent offers a distinct tactical advantage:

  • Meta-Substitution Pattern: Unlike para-substituted analogues, the meta-hydroxyl group induces unique conformational twists and metabolic stability profiles in drug candidates.

  • Orthogonal Functionality: The boronate drives the C-C bond formation, while the phenol (-OH) remains available for downstream diversification (etherification, esterification) without requiring deprotection steps common with methoxy-analogs.

Chemical Profile & Mechanistic Insight[1]

Reagent Specifications
PropertySpecification
Chemical Name 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
CAS Number 214360-73-3
Molecular Weight 220.07 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, MeOH, Dioxane, THF
Stability Moisture sensitive; store under inert gas (Ar/N2) at 2-8°C
The Mechanistic Challenge: The "Phenolic Effect"

Using free phenolic boronates in Suzuki coupling presents a specific challenge: Catalyst Poisoning via Phenoxide Coordination.

  • The Problem: Under basic coupling conditions (pH > 10), the phenol (pKa ~10) is deprotonated to a phenoxide. This anionic species can coordinate tightly to the Palladium (Pd) center, potentially displacing ligands and arresting the catalytic cycle.

  • The Solution: The protocols below utilize specific base/solvent combinations that favor the formation of the boronate-ate complex (required for transmetalation) while minimizing the inhibitory effect of the phenoxide.

Catalytic Cycle Visualization

The following diagram illustrates the optimized pathway, highlighting the critical Transmetalation step where the Bpin activates.

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X + Pd(0) -> Ar-Pd(II)-X) Pd0->OxAdd + Ar-X BaseStep Base Activation (Formation of Pd-OH or Boronate-ate) OxAdd->BaseStep + Base (OH-/CO3--) TransMet Transmetalation (Rate Limiting Step) BaseStep->TransMet + Activated Boronate RedElim Reductive Elimination (Product Release + Pd(0) Regens) TransMet->RedElim Ar-Pd(II)-Ar' RedElim->Pd0 Cycle Completes Product 3-Hydroxybiphenyl RedElim->Product Yields ArX Aryl Halide (Ar-X) ArX->OxAdd Reagent 3-OH-Ph-Bpin Reagent->BaseStep Activation

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling emphasizing the activation of the 3-OH-Ph-Bpin reagent.

Experimental Protocols

Protocol A: Standard High-Throughput Coupling (General Purpose)

Best for: Aryl bromides and iodides with moderate steric hindrance.

Reagents:

  • Aryl Halide (1.0 equiv)[1]

  • 3-OH-Ph-Bpin (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%)

  • Base: K2CO3 (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane

Step-by-Step Methodology:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 mmol), 3-OH-Ph-Bpin (264 mg, 1.2 mmol), and Pd(dppf)Cl2·DCM (24 mg, 0.03 mmol).

  • Inert: Seal the vial with a septum. Evacuate and backfill with Nitrogen (x3) to remove O2 (Oxygen inhibits the Pd cycle).

  • Solvate: Inject degassed 1,4-Dioxane (4 mL) via syringe.

  • Activate: Add 2.0 M aq. K2CO3 (1.5 mL, 3.0 mmol). The biphasic mixture allows the base to reside primarily in the aqueous phase, buffering the phenol deprotonation.

  • React: Heat the mixture to 80-90°C for 4–12 hours. Monitor via LC-MS.

    • Checkpoint: The reaction mixture should turn black (active Pd) but remain free of bulk precipitate.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and water (20 mL). Acidify slightly with 1M HCl to pH ~5-6 (ensures the phenol is protonated for extraction). Separate layers.

  • Purification: Dry organic layer over Na2SO4, concentrate, and purify via Flash Chromatography (Hexane/EtOAc gradient).

Protocol B: The "Difficult" Coupling (Sterically Hindered/Electron Poor)

Best for: Aryl chlorides, ortho-substituted partners, or electron-rich aryl halides.

Rationale: Standard Pd(II) catalysts often fail with hindered substrates or aryl chlorides. We utilize XPhos Pd G2 , a precatalyst that generates a highly active, electron-rich Pd(0) species capable of oxidative addition into C-Cl bonds.

Reagents:

  • Aryl Chloride/Bromide (1.0 equiv)

  • 3-OH-Ph-Bpin (1.5 equiv)

  • Catalyst: XPhos Pd G2 (2 mol%)

  • Base: K3PO4 (3.0 equiv, anhydrous)

  • Solvent: THF/Water (10:1)

Step-by-Step Methodology:

  • Charge: Combine Aryl Halide (1.0 mmol), 3-OH-Ph-Bpin (330 mg, 1.5 mmol), XPhos Pd G2 (15 mg), and K3PO4 (636 mg) in a vial.

  • Solvate: Add THF (4.5 mL) and Water (0.5 mL). The small amount of water is critical for boronate activation but minimizes competitive hydrolysis.

  • React: Heat to 60°C (lower temp prevents deboronation) for 2–6 hours.

  • Workup: Standard extraction as in Protocol A.

Optimization & Troubleshooting Guide

Use this decision matrix to optimize low-yielding reactions.

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Oxidative Addition FailureSwitch to XPhos Pd G2 or SPhos Pd G2 . Increase Temp to 100°C.
Protodeboronation (Ar-H) Hydrolysis of C-B bondReduce water content (switch to anhydrous DMF/TEA). Lower reaction temperature.
Homocoupling (Ar-Ar) Oxidation of BoronateEnsure rigorous O2 exclusion. Degas solvents by sparging with Argon for 15 mins.
Product is trapped in aq. layer Phenoxide formationAcidify the aqueous workup to pH 4-5 to protonate the phenol before extraction.
Decision Logic for Catalyst Selection

Optimization Start Substrate Analysis Type Halide Type? Start->Type Br_I Aryl-Br / Aryl-I Type->Br_I Cl Aryl-Cl / Hindered Type->Cl Standard Protocol A: Pd(dppf)Cl2 + K2CO3 Br_I->Standard Advanced Protocol B: XPhos Pd G2 + K3PO4 Cl->Advanced

Figure 2: Workflow for selecting the appropriate catalytic system based on substrate halide.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles and Heteroaryl-Substituted Anilines. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • PubChem Compound Summary. (2023). 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol.[2] National Center for Biotechnology Information. Link

Sources

"3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol in the synthesis of bioactive compounds"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol in Medicinal Chemistry

Executive Summary & Chemical Identity

Correction & Clarification: The chemical name provided in the topic—3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol—technically describes a pinacol acetal of 3-hydroxybenzaldehyde. However, in the context of bioactive compound synthesis and drug discovery, this string is almost exclusively a nomenclature error for the Boronate Ester : 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (also known as 3-Hydroxyphenylboronic acid pinacol ester).

This guide focuses on the Boronate Ester (CAS: 214360-76-6) , a critical building block for installing the 3-hydroxyphenyl moiety via Suzuki-Miyaura cross-coupling. This moiety is a "privileged structure" in medicinal chemistry, serving as a hydrogen bond donor/acceptor in kinase inhibitors, receptor antagonists, and protein-protein interaction inhibitors.

Property Data
Common Name 3-Hydroxyphenylboronic acid pinacol ester
IUPAC Name 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
CAS Number 214360-76-6
Molecular Formula C₁₂H₁₇BO₃
Molecular Weight 220.07 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, MeOH, DCM; sparingly soluble in water
Key Reactivity Suzuki-Miyaura Coupling, Chan-Lam Coupling, Esterification

Strategic Applications in Drug Discovery

The 3-hydroxyphenyl group acts as a bioisostere for various polar aromatic groups. Its installation is pivotal for:

  • H-Bond Networking: The meta-hydroxyl group often engages in critical hydrogen bonding with amino acid residues (e.g., Ser, Thr, Tyr) in the binding pockets of enzymes.

  • Late-Stage Diversification: The boronate ester allows the phenol ring to be attached to a core scaffold late in the synthesis. Once attached, the free hydroxyl group can be rapidly diversified via O-alkylation to generate libraries of ethers (SAR exploration).

  • Biaryl Synthesis: It serves as the nucleophilic partner in palladium-catalyzed cross-couplings to form biaryl cores, ubiquitous in drugs like Bortezomib (proteasome inhibitor) and various HCV inhibitors.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (General Method)

Objective: Coupling 3-Bpin-phenol with an aryl halide to form a 3-arylphenol biaryl scaffold.

Rationale: Using the pinacol ester (Bpin) is preferred over the free boronic acid because the ester is less prone to protodeboronation and easier to purify on silica gel. However, the free phenol group can sometimes poison Pd catalysts or undergo side reactions. This protocol uses a mild base and controlled temperature to maximize yield.

Materials:

  • Reagent A: 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (1.2 equiv)

  • Reagent B: Aryl Bromide/Iodide (1.0 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv) or Pd(PPh₃)₄ (0.05 equiv)

  • Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

  • Inert Gas: Nitrogen or Argon

Step-by-Step Workflow:

  • Setup: Flame-dry a 25 mL Schlenk tube or microwave vial and cool under argon.

  • Charging: Add Aryl Halide (1.0 mmol), Reagent A (1.2 mmol, 264 mg), and Base (3.0 mmol) to the vial.

  • Degassing: Add 1,4-Dioxane (4 mL) and Water (1 mL). Sparge the mixture with argon for 10 minutes (essential to prevent homocoupling).

  • Catalyst Addition: Add Pd catalyst (0.05 mmol) quickly against a positive stream of argon. Cap the vial immediately.

  • Reaction: Heat the mixture to 85°C (oil bath) or 100°C (microwave, 30 min). Stir vigorously.

    • Checkpoint: Monitor by TLC or LC-MS. The Bpin ester spot (usually higher R_f) should disappear.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and water (20 mL). Separate phases. Extract aqueous layer 2x with EtOAc.

  • Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: One-Pot Coupling & O-Alkylation (Library Synthesis)

Objective: Rapid generation of alkoxy-biaryl derivatives.

Rationale: Isolating the phenolic biaryl intermediate can be bypassed. After the Suzuki coupling is complete, the reaction mixture (containing phenoxide intermediate) can be treated with an alkyl halide directly.

Step-by-Step Workflow:

  • Perform Protocol A (Suzuki Coupling) using Cs₂CO₃ as the base in DMF (dry) instead of Dioxane/Water.

  • Once coupling is complete (verified by LC-MS), do not quench.

  • Add Alkyl Halide (e.g., Benzyl bromide, 1.5 equiv) directly to the hot reaction mixture.

  • Stir at 60°C for 2 hours.

  • Workup: Dilute with water and extract with EtOAc. The product will be the O-alkylated biaryl.

Visualizing the Workflow

The following diagram illustrates the divergent synthesis pathway enabled by this reagent.

"palladium-catalyzed cross-coupling with 3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol"

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the specific technical requirements of coupling functionalized phenols.

Important Nomenclature & Safety Alert: The chemical name provided in the topic—3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol—refers to a cyclic acetal (protected aldehyde). However, in the context of "Palladium-catalyzed cross-coupling," this is frequently a nomenclature error for the Boronic Acid Pinacol Ester (1,3,2-dioxaborolan-2-yl).

  • Scenario A (Most Probable): You intend to perform a Suzuki-Miyaura Coupling using the Boronate ester to create a biaryl scaffold.[1] This guide focuses primarily on this application.

  • Scenario B (Literal): You possess the Acetal-Phenol. This substrate cannot undergo C-C coupling directly; it acts as a nucleophile for Buchwald-Hartwig Etherification or must be converted to a Triflate/Tosylate for Suzuki coupling.

Substrate Focus: 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (and its Acetal analogs) Reaction Class: Suzuki-Miyaura Cross-Coupling / Buchwald-Hartwig Etherification

Part 1: Executive Summary & Mechanistic Insight

The coupling of free phenolic boronates presents a unique paradox in medicinal chemistry. While the phenol group (-OH) provides a critical handle for hydrogen bonding in drug targets (e.g., kinase inhibitors), it acts as a "Trojan horse" in palladium catalysis.

The "Free Phenol" Challenge
  • Catalyst Poisoning: Under basic coupling conditions, the phenol is deprotonated (

    
    ). The resulting phenoxide anion (
    
    
    
    ) can coordinate tightly to the electrophilic Pd(II) center, displacing the halide or ligand and arresting the catalytic cycle (formation of off-cycle Pd-alkoxides).
  • Protodeboronation: Electron-rich aromatics (like phenolates) facilitate the hydrolytic cleavage of the C-B bond, yielding the hydro-deboronated byproduct (Phenol) rather than the coupled product.

Mechanistic Strategy

To successfully couple 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, we must modulate the Transmetalation step.

  • Ligand Choice: Bulky, electron-rich phosphines (e.g., XPhos, SPhos) create a steric environment that disfavors the coordination of the phenoxide anion while accelerating oxidative addition.

  • Base Selection: Using weak bases (Potassium Phosphate) or anhydrous conditions prevents the rapid accumulation of phenoxide ions.

Part 2: Visualization of the Catalytic Pathway

The following diagram illustrates the Suzuki-Miyaura cycle, highlighting the critical divergence point where the free phenol can disrupt the process.

SuzukiCycle Pd0 Pd(0) Active Catalyst (Ligand-Stabilized) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-Halide TransMet Transmetalation (Rate Limiting Step) OxAdd->TransMet + Activated Boronate Poison OFF-CYCLE TRAP: Pd-Phenoxide Formation (Catalyst Arrest) OxAdd->Poison + Free Phenoxide (ArO-) BaseAct Base Activation (Formation of Boronate 'Ate' Complex) BaseAct->TransMet Activates Bpin RedElim Reductive Elimination (Product Release) TransMet->RedElim Ar-Pd-Ar' RedElim->Pd0 Regenerates Catalyst Poison->TransMet Slow/No Return

Figure 1: Catalytic cycle showing the competitive inhibition by phenoxide ions (Off-Cycle Trap) during the coupling of free phenols.

Part 3: Experimental Protocols

Protocol A: The "Industry Standard" (High Success Rate)

System: Buchwald Precatalyst Generation 2 / XPhos Application: Coupling with sterically hindered or electron-deactivated aryl halides.

Reagents:

  • Boronate: 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (1.0 equiv)

  • Electrophile: Aryl Bromide/Chloride (1.0 equiv)

  • Catalyst: XPhos Pd G2 (0.02 equiv / 2 mol%)

  • Base:

    
     (0.5 M aqueous solution, 3.0 equiv)
    
  • Solvent: THF or 1,4-Dioxane

Step-by-Step Methodology:

  • Charge: In a reaction vial equipped with a stir bar, add the Aryl Halide (1.0 mmol), Boronate Ester (1.1 mmol), and XPhos Pd G2 (0.02 mmol).

  • Degas: Seal the vial and purge with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Solvent Addition: Add THF (4 mL) via syringe.

  • Base Addition: Degas the 0.5 M

    
     solution separately, then add (6 mL) to the reaction vial. Note: The biphasic system helps regulate the concentration of active phenoxide.
    
  • Reaction: Heat the mixture to 60°C (for Bromides) or 80°C (for Chlorides) for 4–12 hours.

  • Workup: Cool to RT. Acidify slightly with 1M HCl (to pH 6) to protonate the phenol (ensuring it extracts into the organic layer). Extract with EtOAc (3x).

  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (Hexanes/EtOAc).
    
Protocol B: Cost-Effective "Workhorse" Conditions

System:


 / Carbonate
Application:  Routine coupling of non-hindered substrates.

Reagents:

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     or 
    
    
    
    (2.0 equiv)
  • Solvent: Toluene : Ethanol : Water (4:1:1 ratio)

Methodology:

  • Combine Boronate (1.2 equiv), Aryl Halide (1.0 equiv), and Base (2.0 equiv) in a microwave vial.

  • Add the solvent mixture (degassed).

  • Add the Pd catalyst last to minimize oxidation.

  • Microwave irradiation at 100°C for 30–60 minutes (or reflux oil bath for 4 hours).

  • Critical Step: Upon completion, treat the crude mixture with a scavenger resin (e.g., SiliaMetS® Thiol) if Pd contamination is a concern for downstream biology.

Part 4: Data & Troubleshooting Guide

Quantitative Comparison of Conditions
ParameterProtocol A (XPhos G2)Protocol B (Pd(dppf)Cl2)
Substrate Scope Broad (includes aryl chlorides & hindered rings)Moderate (best for aryl bromides/iodides)
Steric Tolerance High (Ortho-substituents tolerated)Low
Phenol Tolerance Excellent (Fast transmetalation beats poisoning)Moderate (Requires higher catalyst loading)
Cost High (

$)
Low ($)
Reaction Time 2–6 Hours1–12 Hours
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Low Yield / Recovered Halide Catalyst poisoning by Phenoxide.Switch to Protocol A (XPhos). Reduce base strength (use

instead of Carbonates).
Protodeboronation (Phenol byproduct)Hydrolysis of C-B bond is faster than coupling.Use anhydrous conditions (Dioxane/DMF) with anhydrous

or

as base.
Homocoupling (Ar-Ar)Oxidative coupling of boronate.[2]Ensure strict degassing (Oxygen promotes homocoupling). Reduce catalyst loading.
Product stuck in Aqueous phase Phenol is deprotonated (

).
Ensure acidification to pH 5-6 during workup to reprotonate the phenol.

Part 5: Alternative Scenario (The Acetal Substrate)

If you strictly possess 3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol (The Acetal), you cannot use it as the Boron source.

Workflow for Acetal-Phenol Coupling:

  • Buchwald-Hartwig (C-O Bond):

    • Reaction: Acetal-Phenol + Aryl Halide

      
       Diaryl Ether.
      
    • Note: The acetal group is acid-sensitive. Avoid acidic workups.

  • Conversion to Electrophile (C-C Bond):

    • Step 1: React Acetal-Phenol with Triflic Anhydride (

      
      ) 
      
      
      
      Aryl Triflate.
    • Step 2: Couple Aryl Triflate with an external Boronic Acid using Protocol A.

Part 6: References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • Billingsley, K., & Buchwald, S. L. (2008). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.[3][4] Link

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society.[3][4] Link

  • TCI Chemicals. (n.d.). Product Specification: 3-Hydroxyphenylboronic Acid Pinacol Ester. Link

Sources

Application Notes and Protocols: The Strategic Use of 3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol in the Synthesis of Advanced Covalent Organic Frameworks

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Functional Covalent Organic Frameworks

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and tunable functionalities.[1] Their ordered porous structures make them promising materials for a wide range of applications, including gas storage and separation, catalysis, sensing, and drug delivery.[2] The properties of COFs are intrinsically linked to the choice of their organic building blocks.[3] In this context, 3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol emerges as a highly versatile and strategic monomer for the design and synthesis of novel COFs. This molecule uniquely combines a readily polymerizable boronic acid precursor (the pinacol boronate ester) with a functional phenol group, opening avenues for both direct incorporation and post-synthetic modification.

This guide provides a comprehensive overview of the potential applications and detailed protocols for the utilization of 3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol in the synthesis of advanced COFs. We will explore two primary synthetic strategies:

  • The Pre-Deprotection Strategy: In-situ or prior deprotection of the pinacol boronate ester to the corresponding boronic acid, which then acts as a linker to form boronate ester or boroxine-linked COFs. This approach directly incorporates the phenol functionality into the COF backbone.

  • The Post-Synthetic Modification Strategy: Direct use of the pinacol boronate ester in the COF synthesis, with the phenol group serving as a reactive handle for subsequent functionalization of the framework.

The causality behind experimental choices, self-validating protocols, and authoritative grounding are emphasized throughout this document to ensure scientific integrity and reproducibility.

Part 1: The Pre-Deprotection Strategy - Direct Incorporation of Phenolic Functionality

This strategy leverages the boronic acid precursor for the formation of the COF backbone, thereby embedding the phenol group directly within the porous framework. The presence of the hydroxyl group can impart desirable properties to the resulting COF, such as enhanced hydrophilicity, potential for hydrogen bonding, and active sites for catalysis or sensing.[4][5]

Key Mechanistic Insight: The Reversibility of Boronate Ester Formation

The formation of boronate ester linkages, typically from the condensation of boronic acids and diols, is a reversible reaction. This reversibility is crucial for the "error-checking" mechanism that allows for the formation of highly crystalline COF structures rather than amorphous polymers.[6] The solvothermal synthesis conditions provide the necessary energy to facilitate both the forward and reverse reactions, ultimately leading to the thermodynamically favored, well-ordered framework.[7]

Experimental Protocol 1: Solvothermal Synthesis of a Phenol-Functionalized Boronate Ester-Linked COF

This protocol details the synthesis of a hypothetical 2D COF, designated as Phenol-COF-1, from 3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol and a complementary diol linker, such as 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP).

Materials:

  • 3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol

  • 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP)

  • Mesitylene (anhydrous)

  • 1,4-Dioxane (anhydrous)

  • Ethanol (anhydrous)

  • Acetone (anhydrous)

  • Deionized water

  • Pyrex tube

Procedure:

  • Monomer Preparation and Deprotection:

    • While the pinacol boronate can be deprotected in situ, for greater control, a prior deprotection to 3-hydroxyphenylboronic acid is recommended. This can be achieved by treating 3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol with a mild acid, such as HCl, followed by extraction and drying.[8] A two-step deprotection via a potassium trifluoroborate intermediate can also be employed for higher purity.[1]

  • Solvothermal Synthesis:

    • In a Pyrex tube, combine 3-hydroxyphenylboronic acid (deprotected monomer) and HHTP in a 1:1 molar ratio.

    • Add a 1:1 (v/v) mixture of anhydrous mesitylene and 1,4-dioxane. The choice of solvent is critical; a mixture often provides optimal solubility for the monomers while promoting the precipitation of the crystalline COF.

    • The tube is then subjected to three freeze-pump-thaw cycles to remove dissolved gases, particularly oxygen, which can interfere with the reaction.[7]

    • Seal the Pyrex tube under vacuum.

    • Heat the sealed tube in an oven at 120 °C for 72 hours. The elevated temperature and pressure of the solvothermal conditions drive the condensation reaction and promote crystallization.[9]

  • Work-up and Activation:

    • After cooling to room temperature, the solid product is collected by filtration.

    • The collected solid is washed sequentially with anhydrous ethanol and anhydrous acetone to remove any unreacted monomers and solvent residues.

    • The purified COF is then activated by heating under vacuum at 150 °C for 12 hours. This step removes any guest molecules from the pores, making the internal surface area accessible.

Diagram of the Synthetic Workflow:

G cluster_0 Monomer Preparation cluster_1 COF Synthesis cluster_2 Work-up and Activation Monomer 3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol Deprotection Deprotection (e.g., mild acid hydrolysis) Monomer->Deprotection BoronicAcid 3-Hydroxyphenylboronic Acid Deprotection->BoronicAcid Mixing Mixing in Mesitylene/Dioxane BoronicAcid->Mixing HHTP HHTP (Diol Linker) HHTP->Mixing Solvothermal Solvothermal Reaction (120°C, 72h) Mixing->Solvothermal Filtration Filtration and Washing Solvothermal->Filtration Activation Vacuum Activation (150°C, 12h) Filtration->Activation Phenol_COF Phenol-COF-1 Activation->Phenol_COF

Caption: Workflow for the synthesis of Phenol-COF-1.

Part 2: The Post-Synthetic Modification Strategy

This approach utilizes the intact 3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol as a monomer, where the boronate ester participates in COF formation, leaving the phenol group available for subsequent chemical transformations. This strategy is advantageous for introducing functionalities that may not be stable under the initial COF synthesis conditions.

Experimental Protocol 2: Synthesis of a Pinacol Boronate-Linked COF and Post-Synthetic Functionalization

This protocol outlines the synthesis of a COF with pendant phenol groups, followed by an example of post-synthetic modification.

Step 1: Synthesis of the Phenol-Functionalized COF

The synthesis follows a similar solvothermal procedure as in Protocol 1, but with the protected monomer.

Materials:

  • 3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol

  • A suitable co-monomer, for example, a molecule with two boronic acid groups for condensation with the diol formed in situ from the hydrolysis of the pinacol boronate. Alternatively, a co-monomer with diol groups can be used. For this example, we will consider the self-condensation of the deprotected 3-hydroxyphenylboronic acid to form a boroxine-linked COF.

Procedure:

  • Solvothermal Synthesis:

    • In a Pyrex tube, add 3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol.

    • Add a 1:1 (v/v) mixture of anhydrous mesitylene and 1,4-dioxane.

    • Perform three freeze-pump-thaw cycles and seal the tube under vacuum.

    • Heat at 120 °C for 72 hours.

  • Work-up and Activation:

    • Follow the same procedure as in Protocol 1 for work-up and activation.

Step 2: Post-Synthetic Modification - Example: Etherification

The accessible phenol groups within the COF pores can be modified through various organic reactions. Here, we provide an example of etherification.

Materials:

  • The synthesized phenol-functionalized COF

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • An alkyl halide (e.g., iodomethane or benzyl bromide)

Procedure:

  • Reaction Setup:

    • Suspend the activated phenol-functionalized COF in anhydrous DMF.

    • Add an excess of potassium carbonate as a base.

    • Add the desired alkyl halide.

  • Reaction:

    • Stir the mixture at an elevated temperature (e.g., 60-80 °C) for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Work-up:

    • Collect the functionalized COF by filtration.

    • Wash thoroughly with DMF, water, and acetone to remove excess reagents and byproducts.

    • Dry the modified COF under vacuum.

Diagram of Post-Synthetic Modification:

G Phenol_COF Phenol-Functionalized COF Reaction Etherification Reaction Phenol_COF->Reaction Reagents Alkyl Halide, K₂CO₃, DMF Reagents->Reaction Modified_COF Ether-Functionalized COF Reaction->Modified_COF

Caption: Post-synthetic etherification of a phenol-functionalized COF.

Part 3: Characterization of the Synthesized COFs

Thorough characterization is essential to confirm the successful synthesis, crystallinity, porosity, and functionalization of the COFs.

Table 1: Key Characterization Techniques for COFs

TechniqueInformation Obtained
Powder X-ray Diffraction (PXRD) Confirms the crystallinity and provides information about the crystal structure and phase purity of the COF.[3] The experimental pattern is compared with a simulated pattern.
Fourier-Transform Infrared (FTIR) Spectroscopy Verifies the formation of the desired covalent linkages (e.g., boronate ester or boroxine) and the presence of the phenol group.[10] It can also confirm post-synthetic modifications.
Thermogravimetric Analysis (TGA) Determines the thermal stability of the COF.[11]
Nitrogen Adsorption-Desorption Isotherms Measures the surface area (BET analysis), pore volume, and pore size distribution of the COF, confirming its porosity.[10]
Solid-State ¹³C and ¹¹B NMR Spectroscopy Provides detailed information about the local chemical environment of carbon and boron atoms, confirming the structure and purity of the COF.[11]

Part 4: Potential Applications of COFs Derived from 3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol

The incorporation of phenol functionalities into the COF structure opens up a wide array of potential applications.

  • Catalysis: The phenol groups can act as Brønsted acid catalysts or as ligands for metal nanoparticles, creating highly active and recyclable heterogeneous catalysts.[2]

  • Adsorption and Separation: The polar phenol groups can enhance the selective adsorption of polar molecules, such as certain pollutants from water.[12]

  • Sensing: The phenol moiety can be used as a recognition site for the detection of specific analytes.

  • Drug Delivery: The hydroxyl groups can be used to attach drug molecules through cleavable linkers for controlled release applications.[2]

Conclusion

3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol is a strategically important building block for the synthesis of functional covalent organic frameworks. Its dual functionality allows for either the direct incorporation of phenol groups into the COF backbone or the post-synthetic modification of the framework. The protocols and characterization techniques outlined in these application notes provide a solid foundation for researchers and scientists to explore the full potential of this versatile monomer in the development of advanced porous materials for a variety of applications. The ability to precisely engineer the chemical environment within the pores of COFs using such functional building blocks will undoubtedly continue to drive innovation in materials science and beyond.

References

  • D. P. G. de Oteyza, et al. (2005). Deprotection of pinacolyl boronate esters via hydrolysis of intermediate potassium trifluoroborates. Tetrahedron Letters, 46(46), 7899-7903.
  • B. D. Smith, et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. The Journal of Organic Chemistry, 76(9), 3565-3570.
  • Scribd. (n.d.). Deprotection of Pinacolyl Boronate Esters. Retrieved from [Link]

  • Hutton, C. A., et al. (2003). Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates. The Journal of Organic Chemistry, 68(2), 468-471.
  • Royal Society of Chemistry. (2016). Construction of boronate ester based single-layered covalent organic frameworks.
  • American Chemical Society. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters.
  • JoVE. (2022). Synthesis of Single-Crystalline Core-Shell Metal-Organic Frameworks. Retrieved from [Link]

  • ResearchGate. (n.d.). Boronic-Acid-derived covalent organic frameworks: From synthesis to applications. Retrieved from [Link]

  • American Chemical Society. (2014). Solvothermal Synthesis of Microporous, Crystalline Covalent Organic Framework Nanofibers and Their Colorimetric Nanohybrid Structures.
  • American Chemical Society. (n.d.). Synthesis and characterization of covalent organic frameworks (COFs) with interlayer hydrogen bonding. Retrieved from [Link]

  • Sapp, K. S. (2012).
  • ResearchGate. (n.d.). Solvothermal synthesis of COFs. Retrieved from [Link]

  • ResearchGate. (2020).
  • American Chemical Society. (2023). Supercritical Solvothermal Synthesis of Single-Crystalline Covalent Organic Frameworks and Their Applications.
  • Royal Society of Chemistry. (2021).
  • American Chemical Society. (2013). Chemistry of Covalent Organic Frameworks. Accounts of Chemical Research.
  • American Chemical Society. (2019).
  • TU Graz Repository. (n.d.). Synthesis and Characterization of Covalent Organic Frameworks in Continuous Flow. Retrieved from [Link]

  • MDPI. (2022). Synthesis of Covalent Organic Frameworks (COFs)
  • ResearchGate. (n.d.). Phenolic Hydroxyl‐Functionalized Covalent–Organic Frameworks for Formal [3+2] Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Determining Covalent Organic Framework Structures Using Electron Crystallography and Computational Intelligence. Retrieved from [Link]

  • MDPI. (2021).
  • National Center for Biotechnology Information. (n.d.). Covalent organic frameworks: spotlight on applications in the pharmaceutical arena. Retrieved from [Link]

  • MDPI. (2021).
  • Royal Society of Chemistry. (2022).

Sources

Application Notes & Protocols for 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the application of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol as a versatile precursor in pharmaceutical synthesis. The primary focus is on its utility in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures central to many therapeutic agents. A validated, step-by-step protocol for the synthesis of a biaryl core, relevant to potent anti-cancer agents like Combretastatin A-4 analogues, is provided, alongside mechanistic insights and practical troubleshooting advice.

Note on Nomenclature: The compound of interest is chemically designated as 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan -2-yl)phenol, commonly known as 3-Hydroxyphenylboronic acid pinacol ester. The pinacol ester of the boronic acid is a critical functional group for the reactivity described herein.

Introduction: A Multifunctional Building Block

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a bifunctional aromatic compound of significant value in modern medicinal chemistry. Its utility stems from the presence of two key functional groups on a central phenyl ring:

  • A Phenolic Hydroxyl Group: This moiety can act as a hydrogen bond donor/acceptor, a nucleophile for ether or ester formation, or a directing group in further aromatic substitutions.

  • A Boronic Acid Pinacol Ester: This group is a stable, easy-to-handle precursor for one of the most powerful transformations in synthetic chemistry: the Suzuki-Miyaura cross-coupling reaction.[1] The pinacol ester enhances stability towards air and moisture compared to the free boronic acid, improving its shelf-life and handling characteristics.[2]

This unique combination allows for the strategic and often regioselective formation of carbon-carbon bonds, enabling the construction of the biaryl and substituted aryl structures that form the backbone of countless pharmaceutical drugs. Its application spans various therapeutic areas, including oncology, where it serves as a key intermediate in the synthesis of tubulin polymerization inhibitors.[3][4]

Physicochemical Properties & Safe Handling

Proper handling and storage are paramount for ensuring the integrity of the reagent and the safety of laboratory personnel.

PropertyValueReference
CAS Number 214360-76-6
Molecular Formula C₁₂H₁₇BO₃
Molecular Weight 220.07 g/mol
Appearance White to off-white or brown powder/crystal
Melting Point 94-98 °C
Solubility Soluble in organic solvents like THF, Dioxane, DMF[2]
Storage Store at room temperature in a dry, well-ventilated place.[5]
Safety & Handling Protocol

While this boronic ester is generally stable, the phenolic component warrants specific safety measures.[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and gloves (neoprene is recommended; double-layered nitrile gloves can be used but should be changed frequently as phenol can penetrate them).[6]

  • Ventilation: Handle the solid and prepare solutions in a certified chemical fume hood to avoid inhalation of dust or vapors.[6]

  • Incompatibilities: Store away from strong oxidizing agents and strong bases.[6]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.[7]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of 3-hydroxyphenylboronic acid pinacol ester is its role as a nucleophilic partner in the Suzuki-Miyaura reaction. This palladium-catalyzed process forges a C(sp²)-C(sp²) bond between the boronic ester and an organohalide (or triflate).[1][8]

Mechanism of Action

The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.

  • Transmetalation: The organic moiety from the boronic ester is transferred to the palladium center, displacing the halide. This step is typically base-activated.

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.[1]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) pdiicomp Ar¹-Pd(II)L₂-X (Oxidative Addition Complex) pd0->pdiicomp Oxidative Addition r1x Ar¹-X (Aryl Halide) r1x->pdiicomp transmetalation_comp Ar¹-Pd(II)L₂-Ar² (Transmetalation Complex) pdiicomp->transmetalation_comp Transmetalation boronate Ar²-B(pin) (Boronic Ester) activated_boronate [Ar²-B(pin)(OH)]⁻ boronate->activated_boronate base Base (e.g., K₃PO₄) base->activated_boronate activated_boronate->transmetalation_comp transmetalation_comp->pd0 Reductive Elimination product Ar¹-Ar² (Coupled Product) transmetalation_comp->product Synthesis_Workflow start1 Aryl Bromide (CA-4 Fragment) reaction Suzuki-Miyaura Coupling start1->reaction start2 3-Hydroxyphenylboronic Acid Pinacol Ester start2->reaction reagents Pd₂(dba)₃ / XPhos K₃PO₄ Dioxane/H₂O, 110°C reagents->reaction workup Aqueous Work-up (EtOAc Extraction) reaction->workup purification Silica Gel Chromatography workup->purification product Biaryl Core of CA-4 Analogue purification->product

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions with 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions involving 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol. This resource is designed for researchers, medicinal chemists, and process scientists to navigate the specific challenges presented by this versatile yet sensitive building block. As Senior Application Scientists, we provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

The presence of a phenolic hydroxyl group introduces a layer of complexity to the standard Suzuki-Miyaura protocol. This guide will address common issues such as low yield, side product formation, and reaction stalling, with a focus on the interplay between the catalyst, base, and the phenolic substrate.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol failing or giving low yields?

Low yields are often traced back to three main areas: suboptimal base selection, catalyst deactivation, or degradation of the boronic ester. The acidic proton of the phenol can react with strong bases, altering the electronic properties of the substrate and potentially interfering with the catalyst. Additionally, inadequate degassing can lead to oxidation of the phosphine ligand and the boronic acid, causing catalyst deactivation and homocoupling.[1][2][3]

Q2: Do I need to protect the phenol group before running the Suzuki coupling?

In many cases, protection is not necessary and can add costly steps to a synthesis. The reaction can be optimized to tolerate the free phenol. This is typically achieved by carefully selecting a base that is strong enough to facilitate the catalytic cycle but not so strong that it deprotonates the phenol in a way that inhibits the reaction. Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over stronger bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).[4][5]

Q3: What is the advantage of using the pinacol ester form of 3-hydroxyphenylboronic acid?

The pinacol ester, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, offers significantly greater stability compared to the corresponding boronic acid.[6][7] Boronic acids are susceptible to protodeboronation (cleavage of the C-B bond by a proton source) and can form boroxines upon dehydration.[1][8] The pinacol ester is more robust, making it easier to handle, store, and purify, which leads to more reproducible results in your coupling reactions.[6]

Q4: What are the black particles forming in my reaction flask?

The formation of a black precipitate, commonly known as palladium black, is a sign of catalyst decomposition.[2] This occurs when the Pd(0) catalyst aggregates and falls out of the solution, rendering it inactive. This is often caused by the presence of oxygen, insufficient ligand concentration, or running the reaction at too high a temperature for an extended period.

In-Depth Troubleshooting Guide

Problem 1: Low or No Conversion to Product

Low conversion is a common but solvable issue. The key is to systematically identify the root cause.

Potential Cause 1: Ineffective Catalyst System The choice of palladium source and ligand is critical. Electron-rich aryl halides or sterically hindered partners may require more sophisticated catalytic systems.[9][10][11]

  • Solution: For challenging couplings, consider using highly active, pre-formed catalysts or catalyst systems based on bulky, electron-rich phosphine ligands. These ligands stabilize the Pd(0) center and promote the rate-limiting oxidative addition step.[3][12]

Potential Cause 2: Improper Base Selection The base plays multiple roles in the Suzuki coupling, including the activation of the boronic ester to form a more nucleophilic borate species.[4][13][14][15] With a phenolic substrate, the base can also deprotonate the hydroxyl group, which can sometimes interfere with the reaction.

  • Solution: Use a moderately weak inorganic base. Potassium phosphate (K₃PO₄) is often an excellent choice as it is effective in promoting transmetalation without causing significant substrate or ester hydrolysis.[5] If using an anhydrous solvent system, ensure the base is finely powdered and consider adding a small amount of water, as some bases require water to be fully effective.[16]

Potential Cause 3: Protodeboronation This side reaction replaces the boronic ester group with a hydrogen atom, effectively consuming your starting material. It is often catalyzed by acid, base, or residual metals and is more prevalent in the presence of water, especially at elevated temperatures.[1][8]

  • Solution:

    • Minimize reaction time and temperature where possible.

    • Ensure the reaction is run under strictly anaerobic conditions.

    • Use a 1.1 to 1.5 molar excess of the boronic ester to compensate for some degradation.[17]

Below is a logical workflow to diagnose low conversion issues.

Caption: Troubleshooting workflow for low conversion.

Problem 2: Significant Formation of Side Products

Homocoupling of the Boronic Ester This side reaction results in the formation of a biaryl product derived from two molecules of the boronic ester.

  • Cause: This is typically promoted by the presence of oxygen, which can re-oxidize the Pd(0) catalyst to Pd(II), leading to a catalytic cycle that couples two boronic ester molecules.[3]

  • Solution: Rigorous degassing of the solvent and reaction vessel is paramount. Purging with an inert gas like argon or nitrogen for 15-30 minutes before adding the catalyst is essential.[5][17]

Hydrolysis of the Pinacol Ester While more stable than boronic acids, pinacol esters can still hydrolyze back to the boronic acid under certain conditions, which can then undergo protodeboronation or form boroxines.

  • Cause: Prolonged heating in aqueous, basic conditions can promote hydrolysis.

  • Solution: Use a biphasic solvent system (e.g., Toluene/Water) or an anhydrous solvent (e.g., Dioxane, THF) with a carefully controlled amount of water if needed for base solubility. Minimize reaction times.

Key Parameter Optimization

Choosing the Right Palladium Catalyst and Ligand

The performance of a Suzuki coupling is highly dependent on the catalyst system. Below is a table summarizing common choices.

Catalyst SystemTypical Use CaseConsiderations
Pd(PPh₃)₄ (Tetrakis)Simple, readily available aryl bromides and iodides.Can be sensitive to air and heat. May not be active enough for aryl chlorides or hindered substrates.[18]
Pd(dppf)Cl₂ A robust, general-purpose catalyst for a wide range of aryl halides, including some activated chlorides.Good thermal stability. The dppf ligand is effective for many transformations.
Pd₂(dba)₃ + Ligand (e.g., XPhos, SPhos)Challenging substrates: electron-rich or sterically hindered aryl chlorides and bromides.[19][20]Buchwald-type biarylphosphine ligands provide high activity and stability, allowing for lower catalyst loadings and milder conditions.[19]
Palladacycle Precatalysts (e.g., G3-XPhos)When rapid catalyst activation at low temperatures is needed, especially for unstable boronic esters.[20]These precatalysts quickly generate the active Pd(0) species, minimizing side reactions like protodeboronation.[20]
The Critical Role of the Base

The base is arguably the most important variable to tune when working with a phenolic substrate.

BaseStrengthComments
K₃PO₄ ModerateOften the best choice. Strong enough to promote the reaction but mild enough to avoid significant phenol deprotonation and ester hydrolysis. Good solubility in aqueous/organic mixtures.[5]
K₂CO₃ / Cs₂CO₃ MildGood for substrates that are sensitive to stronger bases. Cesium carbonate can sometimes accelerate reactions due to the "cesium effect."
KF MildCan be used in anhydrous conditions and is particularly useful for substrates with base-labile functional groups, like esters.[14]
KOtBu / NaOtBu StrongGenerally not recommended for this substrate. Can deprotonate the phenol, leading to catalyst inhibition or side reactions.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to rational optimization. The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.

Suzuki_Cycle cluster_main Catalytic Cycle pd0 Pd(0)L₂ pd_oxidative Ar-Pd(II)-X(L)₂ pd0->pd_oxidative Oxidative Addition pd_transmetal Ar-Pd(II)-Ar'(L)₂ pd_oxidative->pd_transmetal Transmetalation pd_transmetal->pd0 Reductive Elimination product Ar-Ar' (Coupled Product) arx Ar-X (Aryl Halide) boron Ar'-B(OR)₂ (Boronic Ester) base Base (e.g., K₃PO₄) boron->base borate [Ar'-B(OR)₂(Base)]⁻ (Activated Borate) base->borate

Caption: The Suzuki-Miyaura catalytic cycle.[12][13]

General Experimental Protocol

This protocol provides a robust starting point for your optimization studies.

Materials:

  • Aryl halide (1.0 equiv)

  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%)

  • Base (e.g., K₃PO₄, 2.5 equiv)

  • Solvent (e.g., Dioxane/H₂O, 4:1 v/v, concentration ~0.1 M relative to aryl halide)

Procedure:

  • Vessel Preparation: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, and the base.

  • Degassing: Seal the vessel with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Prepare the solvent mixture and degas it by bubbling the inert gas through it for 20-30 minutes. Add the degassed solvent to the reaction vessel via syringe.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst to the stirring reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Available from: [Link]

  • MDPI. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Available from: [Link]

  • ResearchGate. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Available from: [Link]

  • Journal of the American Chemical Society. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Reaction Chemistry & Engineering (RSC Publishing). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Available from: [Link]

  • Semantic Scholar. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Available from: [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. Available from: [Link]

  • ACS Publications. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Available from: [Link]

  • YouTube. Masking Boronic Acids for Suzuki Coupling. Available from: [Link]

  • Journal of the American Chemical Society. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Available from: [Link]

  • PMC. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Available from: [Link]

  • PMC. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • Chemical Society Reviews (RSC Publishing). Selection of boron reagents for Suzuki–Miyaura coupling. Available from: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. Available from: [Link]

  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available from: [Link]

  • Reddit. Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Available from: [Link]

  • YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling?. Available from: [Link]

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Suzuki Coupling with 3-Aminophenylboronic Acid Pinacol Ester. Available from: [Link]

Sources

Technical Support Center: Synthesis of 3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol. This document provides in-depth troubleshooting advice, frequently asked questions, and a validated experimental protocol to assist researchers, scientists, and drug development professionals in successfully navigating this synthesis.

Introduction: The Role of a Key Building Block

3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol is a valuable bifunctional building block in organic synthesis. It features a phenol group, ready for derivatization, and an aldehyde protected as a stable pinacol acetal. This protection strategy is crucial as it allows for selective reactions at the phenolic hydroxyl or subsequent modification of the aromatic ring (e.g., via Suzuki-Miyaura cross-coupling using a boronic acid derivative of this compound) without interference from the reactive aldehyde functionality.[1][2] This guide addresses the common practical challenges encountered during its preparation from 3-hydroxybenzaldehyde and pinacol.

Section 1: Synthesis Overview and Reaction Mechanism

The synthesis is a classic acid-catalyzed acetalization reaction. 3-Hydroxybenzaldehyde reacts with pinacol (2,3-dimethyl-2,3-butanediol) to form a five-membered cyclic acetal, also known as a dioxolane ring. The reaction is an equilibrium process, and successful synthesis hinges on effectively removing the water byproduct to drive the reaction to completion.

Reaction Scheme:

3-Hydroxybenzaldehyde + Pinacol ⇌ 3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol + Water

The mechanism involves the protonation of the carbonyl oxygen by an acid catalyst, followed by nucleophilic attack from one of the diol's hydroxyl groups to form a hemiacetal. Subsequent protonation of the hemiacetal's hydroxyl group and elimination of a water molecule generates a resonance-stabilized carbocation. Finally, intramolecular attack by the second hydroxyl group of the diol and deprotonation yields the stable cyclic acetal.

G Reactants 3-Hydroxybenzaldehyde + Pinacol Protonated_Aldehyde Protonated Aldehyde Reactants->Protonated_Aldehyde + H+ H_plus H+ (Catalyst) Hemiacetal Hemiacetal Intermediate Protonated_Aldehyde->Hemiacetal + Pinacol Carbocation Oxocarbenium Ion (Resonance Stabilized) Hemiacetal->Carbocation + H+ - H2O Protonated_Acetal Protonated Acetal Carbocation->Protonated_Acetal Intramolecular Cyclization Water H2O (Byproduct) Product Target Acetal Protonated_Acetal->Product - H+ Product->H_plus Catalyst Regenerated

Caption: Acid-catalyzed mechanism for pinacol acetal formation.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why must the aldehyde in 3-hydroxybenzaldehyde be protected? A: The aldehyde group is highly reactive towards nucleophiles and can undergo oxidation or reduction. Protecting it as an acetal renders it inert to many reaction conditions, such as those involving Grignard reagents, organolithiums, hydrides, and catalytic hydrogenation, allowing for selective chemistry on other parts of the molecule.[3]

Q2: What is the best acid catalyst for this reaction? A: A non-nucleophilic acid is required. p-Toluenesulfonic acid (PTSA or TsOH) is the most common and effective catalyst due to its low cost, solid form (easy to handle), and high catalytic activity. Other suitable catalysts include sulfuric acid (H₂SO₄) or Lewis acids like cerium(III) triflate.[4][5]

Q3: Can I use a different diol instead of pinacol? A: Yes, other 1,2-diols like ethylene glycol can be used to form the corresponding 1,3-dioxolane.[6] However, the tetramethyl substitution from pinacol provides greater steric hindrance, which significantly enhances the acetal's stability against hydrolysis compared to the unsubstituted dioxolane from ethylene glycol. For robust protection, pinacol is generally preferred.

Q4: How should I monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most effective method. Use a non-polar solvent system (e.g., 20-30% ethyl acetate in hexanes). The product will be significantly less polar (higher Rf value) than the starting 3-hydroxybenzaldehyde. Staining with potassium permanganate (KMnO₄) can help visualize both the starting material and the product, as the aldehyde is readily oxidized.

Q5: Is the final product stable? A: 3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol is generally stable under neutral or basic conditions and can be stored for extended periods. However, it is sensitive to aqueous acid, which will catalyze its hydrolysis back to 3-hydroxybenzaldehyde and pinacol.[4] Therefore, avoid acidic conditions during workup and storage.

Section 3: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

G Start Low or No Product (Checked by TLC/NMR) Water_Removal Was water actively removed during the reaction? Start->Water_Removal Catalyst_Issue Is the catalyst active and used in the correct amount? Water_Removal->Catalyst_Issue Yes Implement_Water_Removal ACTION: Use a Dean-Stark trap or add activated 4Å molecular sieves. Water_Removal->Implement_Water_Removal No SM_Quality Is the 3-hydroxybenzaldehyde starting material pure? Catalyst_Issue->SM_Quality Yes Check_Catalyst ACTION: Use fresh, dry PTSA (0.05-0.1 eq). Ensure it's not deactivated. Catalyst_Issue->Check_Catalyst No Check_SM ACTION: Check purity by NMR/TLC. Consider recrystallization or distillation if impure. SM_Quality->Check_SM No Success Problem Resolved SM_Quality->Success Yes Implement_Water_Removal->Success Check_Catalyst->Success

Caption: Troubleshooting workflow for low product yield.

Problem: My reaction shows very low conversion to the product.
  • Question: I've been refluxing for hours, but TLC analysis shows mostly starting material. What's wrong?

    Answer: This is the most common issue and is almost always related to the reaction equilibrium.

    • Primary Cause: Ineffective Water Removal. Acetal formation is a reversible reaction.[4] The water produced as a byproduct can hydrolyze the product back to the starting materials. To drive the reaction forward, this water must be continuously removed from the reaction medium, in accordance with Le Châtelier's principle.

      • Solution (Scale > 5g): Use a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or benzene. As the solvent refluxes, it carries water over into the trap, where it separates and is collected, preventing its return to the reaction flask.

      • Solution (Scale < 5g): For smaller-scale reactions where a Dean-Stark is impractical, add activated 4Å molecular sieves to the reaction flask. These will physically sequester the water as it is formed. Ensure the sieves are properly activated (oven-dried under vacuum) before use.

    • Secondary Cause: Inactive or Insufficient Catalyst. The acid catalyst is essential. If it is old, has absorbed moisture, or is used in too small an amount, the reaction will be impractically slow.

      • Solution: Use fresh, dry p-toluenesulfonic acid (PTSA) monohydrate at a loading of 5-10 mol%. Ensure it has been stored in a desiccator. If the reaction has stalled, a small additional charge of fresh catalyst can sometimes restart it.

Problem: The purification of the product is difficult.
  • Question: My crude product is an oil, and I can't get it to crystallize. Column chromatography gives poor separation. What can I do?

    Answer: Purification challenges often arise from unreacted starting materials or byproducts with similar polarities.

    • Cause 1: Presence of Unreacted Pinacol. Pinacol is polar and can sometimes be difficult to remove completely.

      • Solution: Aqueous Workup. After the reaction, perform a wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst. Follow this with several washes with water to remove the bulk of the unreacted pinacol, which has some water solubility.

    • Cause 2: Similar Rf Values. 3-hydroxybenzaldehyde and the product can sometimes have close Rf values, especially in more polar solvent systems.

      • Solution: Optimize Chromatography. Use a low-polarity eluent system, such as 10-15% ethyl acetate in hexanes, and run the column slowly. Using a high-surface-area silica gel can also improve separation. If separation is still poor, consider that the reaction may not have gone to completion.

    • Cause 3: Product is Naturally an Oil or Low-Melting Solid. The product is often isolated as a white to off-white solid but can sometimes be a thick oil if minor impurities are present.[7]

      • Solution: Recrystallization. If you obtain an oil after chromatography, try dissolving it in a minimal amount of a hot non-polar solvent like hexanes or heptane and then slowly cooling it to induce crystallization. Scratching the inside of the flask with a glass rod at the solvent-air interface can help initiate crystal growth.

Problem: My product is decomposing or turning a dark color.
  • Question: The reaction mixture turned dark brown/black upon heating. Is this normal?

    Answer: While a slight yellowing can occur, a dark brown or black color often indicates decomposition.

    • Cause: Oxidation or Polymerization. Phenols and aldehydes can be sensitive to oxidation, especially at high temperatures in the presence of trace impurities.[8] Overheating or excessively long reaction times can lead to side reactions and decomposition.

      • Solution: Temperature and Atmosphere Control. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Ensure the reflux temperature is not excessive. Toluene (boiling point ~111 °C) is generally a safe choice. Monitor the reaction by TLC and stop heating as soon as the starting material is consumed to avoid prolonged exposure to heat.

Section 4: Validated Experimental Protocol

This protocol is designed for robustness and high yield on a standard laboratory scale.

Reagent/ParameterQuantityMolar Eq.Notes
3-Hydroxybenzaldehyde10.0 g1.0Ensure purity >98%.[9]
Pinacol10.6 g1.1Use a slight excess to favor product formation.
p-Toluenesulfonic acid1.56 g0.1Catalyst.
Toluene200 mL-Solvent. For use with Dean-Stark apparatus.
Reaction Time4-6 hours-Monitor by TLC.
Expected Yield~17-18 g-Typically 90-95%.

Procedure:

  • Setup: Equip a 500 mL round-bottom flask with a Dean-Stark trap, a condenser, a magnetic stir bar, and a nitrogen inlet.

  • Charging Reagents: To the flask, add 3-hydroxybenzaldehyde (10.0 g), pinacol (10.6 g), p-toluenesulfonic acid (1.56 g), and toluene (200 mL).

  • Reaction: Heat the mixture to a steady reflux using a heating mantle. Toluene and water will begin to co-distill and collect in the Dean-Stark trap. The lower aqueous layer will be visible in the trap's side arm. Continue refluxing until no more water collects (typically 4-6 hours).

  • Monitoring: Check the reaction's progress by taking small aliquots and analyzing via TLC (Eluent: 20% Ethyl Acetate/Hexanes). The reaction is complete when the 3-hydroxybenzaldehyde spot is no longer visible.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 100 mL) to neutralize and remove the acid catalyst.

  • Purification: Wash the organic layer with brine (1 x 100 mL), then dry it over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Isolation: The resulting crude product, typically a pale yellow oil or solid, can be purified further by recrystallization from hexanes to yield 3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol as a white crystalline solid.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link][10]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Retrieved from [Link][11]

  • MH Chem. (2020). Suzuki Coupling Mechanism. YouTube. Retrieved from [Link][2]

  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link][4]

  • Khan Academy. (n.d.). Acetals as protecting groups and thioacetals. Retrieved from [Link][3]

  • Chemistry LibreTexts. (2023). Synthesis of Phenols. Retrieved from [Link][12]

  • Wikipedia. (2023). 3-Hydroxybenzaldehyde. Retrieved from [Link][7]

  • PubChem. (n.d.). 3-Hydroxybenzaldehyde. Retrieved from [Link][9]

  • Stack Exchange. (2015). Why are 1,3-diols protected with aldehydes but 1,2-diols are protected with ketones? Retrieved from [Link][6]

  • SlidePlayer. (n.d.). Phenol Synthesis Part I. Retrieved from a presentation on phenol properties and synthesis.[8]

  • ResearchGate. (2015). A simple and effective procedure for the acetalization of 4-hydroxybenzaldehyde producing the corresponding dioxolane? Retrieved from [Link][5]

Sources

"improving yields in reactions involving 3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol"

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions to assist you in optimizing your reactions and overcoming common challenges. As Senior Application Scientists, we have compiled this information based on extensive experience and authoritative literature to ensure you achieve the best possible outcomes in your synthetic endeavors.

I. Compound Overview and Key Considerations

3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol is a versatile building block in organic synthesis. The pinacolborane group offers a stable and effective means of participating in various cross-coupling reactions, while the phenolic hydroxyl group provides a site for further functionalization. However, the interplay between these two functional groups can present unique challenges. Understanding the stability and reactivity of this compound is crucial for successful application.

Pinacol boronic esters, like the one in this compound, are generally more stable than their corresponding boronic acids, making them easier to handle, store, and purify.[1][2] This enhanced stability is a significant advantage in multi-step syntheses.[1] However, they are still susceptible to hydrolysis, deboronation, and oxidation under certain conditions, which can complicate isolation and purification.[2]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter when using 3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol in your reactions.

Scenario 1: Low Yields in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, and this phenol derivative is a valuable coupling partner.[1][3] However, achieving high yields can be challenging.

Question: I am experiencing low yields in my Suzuki-Miyaura coupling reaction with 3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenol and an aryl halide. What are the potential causes and how can I improve the yield?

Answer:

Low yields in Suzuki-Miyaura couplings involving this substrate can stem from several factors, primarily related to catalyst activity, reaction conditions, and the stability of the boronic ester.

Potential Causes & Solutions:

  • Catalyst System (Palladium Source and Ligand):

    • Explanation: The choice of palladium precursor and ligand is critical for an efficient catalytic cycle.[4][5] The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition, transmetalation, and reductive elimination.[5] For sterically hindered or electronically challenging substrates, a well-chosen ligand is paramount.

    • Troubleshooting Steps:

      • Ligand Selection: If you are using a standard ligand like PPh₃, consider switching to a more specialized, electron-rich, and bulky phosphine ligand such as those from the Buchwald or Hartwig family (e.g., SPhos, XPhos, RuPhos).[6] These ligands are known to promote the coupling of challenging substrates.

      • Palladium Precursor: While Pd(PPh₃)₄ is common, pre-catalysts like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a suitable ligand often provide higher activity.

      • Catalyst Loading: While minimizing catalyst loading is desirable, ensure you are using an adequate amount (typically 1-5 mol %).[4] In some cases, increasing the loading can improve yields, though this may necessitate more rigorous purification later.

  • Base Selection and Strength:

    • Explanation: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura reaction.[5] It activates the organoboron species to form a more nucleophilic boronate complex. The choice of base can significantly impact the reaction rate and yield.

    • Troubleshooting Steps:

      • Base Strength: For couplings with aryl chlorides, a stronger base like K₃PO₄ or Cs₂CO₃ is often more effective than weaker bases like Na₂CO₃.

      • Solubility: Ensure the base is sufficiently soluble in the reaction solvent. The use of a phase-transfer catalyst (e.g., TBAB) can be beneficial in biphasic systems.

  • Solvent and Temperature:

    • Explanation: The solvent must be appropriate for the reaction temperature and solubilize the reactants and catalyst. Degassing the solvent is crucial to prevent oxidation of the palladium catalyst.

    • Troubleshooting Steps:

      • Solvent Choice: Toluene, dioxane, and DMF are common solvents. For higher temperatures, consider solvents like xylene.

      • Degassing: Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.

      • Temperature Optimization: If the reaction is sluggish, a moderate increase in temperature can improve the rate. However, excessively high temperatures can lead to catalyst decomposition or side reactions.

  • Hydrolysis of the Pinacol Boronic Ester:

    • Explanation: Pinacol boronic esters can hydrolyze to the corresponding boronic acid, especially in the presence of water and under certain pH conditions.[7][8] While the boronic acid can still participate in the coupling, its different physical properties might affect the reaction.

    • Troubleshooting Steps:

      • Anhydrous Conditions: Use anhydrous solvents and reagents. Dry glassware thoroughly before use.

      • Aprotic Conditions: If possible, use aprotic conditions to minimize hydrolysis.[7]

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

Parameter Recommendation
Aryl Halide 1.0 equiv
3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol 1.2 equiv
Palladium Source Pd(OAc)₂ (2 mol %)
Ligand SPhos (4 mol %)
Base K₃PO₄ (2.0 equiv)
Solvent Toluene/H₂O (10:1)
Temperature 80-100 °C
Atmosphere Inert (Argon or Nitrogen)
Scenario 2: Challenges in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[9][10] When using a derivative of 3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenol (e.g., the corresponding aryl halide or triflate) in this reaction, specific issues can arise.

Question: I am attempting a Buchwald-Hartwig amination with a derivative of 3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenol and a primary amine, but the reaction is not proceeding to completion. What should I consider?

Answer:

Incomplete conversion in a Buchwald-Hartwig amination can be due to several factors, including an inappropriate catalyst system, base, or reaction conditions.

Potential Causes & Solutions:

  • Ligand Choice for C-N Coupling:

    • Explanation: The ligand is crucial for facilitating the catalytic cycle of the Buchwald-Hartwig amination.[10][11] The choice of ligand often depends on the nature of the amine and the aryl halide/triflate.

    • Troubleshooting Steps:

      • Sterically Hindered Ligands: For couplings with primary amines, sterically hindered biarylphosphine ligands like BrettPhos have shown excellent results.[6]

      • Bidentate Ligands: Bidentate phosphine ligands such as BINAP or DPPF can also be effective, particularly for aryl iodides and triflates.[9]

  • Base Selection:

    • Explanation: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.

    • Troubleshooting Steps:

      • Strong Bases: Sodium tert-butoxide (NaOt-Bu) is a commonly used and effective base for these reactions. Other strong bases like LHMDS or KHMDS can also be employed.

      • Base Stoichiometry: Ensure at least a stoichiometric amount of base relative to the amine is used.

  • Reaction Temperature and Time:

    • Explanation: Buchwald-Hartwig aminations often require elevated temperatures to proceed at a reasonable rate.

    • Troubleshooting Steps:

      • Temperature: Reactions are typically run between 80-110 °C.

      • Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Workflow for Optimizing Buchwald-Hartwig Amination

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Scenario 3: Difficulty with Deprotection of the Pinacol Group

In some synthetic routes, it may be necessary to deprotect the pinacol boronic ester to the corresponding boronic acid.

Question: I need to hydrolyze the pinacol boronic ester of 3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenol to the boronic acid, but I am getting incomplete conversion or decomposition. What is a reliable method?

Answer:

While pinacol boronic esters are relatively stable, they can be deprotected under specific conditions. The key is to achieve complete hydrolysis without causing unwanted side reactions.

Potential Causes & Solutions:

  • Inefficient Hydrolysis Conditions:

    • Explanation: Simple exposure to water is often insufficient for complete and clean hydrolysis. Acidic or basic conditions can promote the reaction, but may also lead to side reactions.

    • Troubleshooting Steps:

      • Mild Acidic Conditions: A common method is to stir the pinacol ester in a mixture of a water-miscible organic solvent (like THF or acetone) and an aqueous acid (e.g., 1M HCl) at room temperature.

      • Transesterification: Another approach is transesterification with a large excess of a diol that forms a less stable boronic ester, which can then be easily hydrolyzed.

  • Protodeboronation:

    • Explanation: Under certain conditions, especially with strong acids or bases and elevated temperatures, the C-B bond can be cleaved, leading to the formation of phenol. This is a common side reaction for arylboronic acids and esters.[12]

    • Troubleshooting Steps:

      • Mild Conditions: Use the mildest possible conditions that still effect deprotection. Avoid prolonged reaction times and high temperatures.

      • Monitoring: Carefully monitor the reaction by TLC or LC-MS to stop it once the starting material is consumed, to minimize the formation of the protodeboronated byproduct.

Recommended Deprotection Protocol

Step Procedure
1. Dissolution Dissolve the pinacol ester in a suitable organic solvent (e.g., THF, diethyl ether).
2. Acidification Add an aqueous solution of a mild acid (e.g., 1M HCl or saturated NH₄Cl).
3. Reaction Stir vigorously at room temperature.
4. Monitoring Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
5. Work-up Extract the product into an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

III. Frequently Asked Questions (FAQs)

Q1: What is the shelf-life and recommended storage for 3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenol?

A1: Like many boronic esters, it is best stored in a cool, dry place under an inert atmosphere to minimize hydrolysis and oxidation. When stored properly, it should be stable for extended periods. However, it is always good practice to check the purity of the material if it has been stored for a long time, especially if it has been exposed to air and moisture.

Q2: Can the phenolic hydroxyl group interfere with cross-coupling reactions?

A2: Yes, the acidic proton of the phenol can interfere with the reaction, particularly with the base. It is often necessary to use an additional equivalent of base to account for the deprotonation of the phenol. Alternatively, the hydroxyl group can be protected prior to the coupling reaction, for example, as a methyl or benzyl ether, and then deprotected in a subsequent step.

Q3: Are there any specific analytical challenges when working with this compound?

A3: Yes, the analysis of pinacol boronic esters by reversed-phase HPLC can be challenging due to on-column hydrolysis.[7][8][13] This can lead to broad peaks or the appearance of the corresponding boronic acid. Methods using aprotic diluents and highly basic mobile phases have been developed to overcome these issues.[7]

Q4: Can I use this compound in other types of reactions besides Suzuki and Buchwald-Hartwig?

A4: Absolutely. The pinacol boronic ester can participate in other palladium-catalyzed reactions, such as the Chan-Lam coupling for the formation of C-O or C-N bonds. The phenolic hydroxyl group can also be used in a variety of reactions, such as ether and ester formation, or as a directing group in C-H functionalization reactions.[14]

IV. References

  • Mastering Suzuki Coupling: Your Guide to Boronate Ester Intermediates. (n.d.). Dakota Pharm.

  • Suzuki-Miyaura Cross Coupling Reaction. (n.d.). Tokyo Chemical Industry Co., Ltd.

  • Assessing the stability and reactivity of a new generation of boronic esters. (n.d.). ACS.

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development, 26(7), 1846-1869.

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2015). Journal of the American Chemical Society, 137(1), 414-425.

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (2023). Organic Process Research & Development, 27(8), 1361-1383.

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia.

  • Strategies for the analysis of highly reactive pinacolboronate esters. (2012). Journal of Chromatography A, 1233, 61-68.

  • Strategies for the analysis of highly reactive pinacolboronate esters. (2012). ResearchGate.

  • Access to Ketones through Palladium‐Catalyzed Cross‐Coupling of Phenol Derivatives with Nitroalkanes Followed by Nef Reaction. (2020). Asian Journal of Organic Chemistry, 9(10).

  • Dual Nickel/Palladium-Catalyzed Reductive Cross-Coupling Reactions Between Two Phenol Derivatives. (2020). ChemRxiv.

  • ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. (2014). Journal of Liquid Chromatography & Related Technologies, 37(11), 1547-1561.

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.

  • Suzuki reaction. (n.d.). In Wikipedia.

  • Pd(II)-catalyzed ortho- or meta-C-H olefination of phenol derivatives. (2013). Journal of the American Chemical Society, 135(20), 7567-7571.

  • 5-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(2,4,6-trimethylphenyl)isoxazole. (2005). Acta Crystallographica Section E: Structure Reports Online, 61(12).

  • 1,3-Dioxanes, 1,3-Dioxolanes. (n.d.). Organic Chemistry Portal.

  • Selection of boron reagents for Suzuki–Miyaura coupling. (2014). Chemical Society Reviews, 43(2), 412-440.

  • The Buchwald–Hartwig Amination After 25 Years. (2019). Angewandte Chemie International Edition, 58(44), 15662-15682.

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008). Technical University of Denmark.

  • Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. (2019). Organic Syntheses, 96, 277-299.

  • 4-(4,4,5,5-tetramethyl-(1,3)dioxolan-2-yl)-phenol. (n.d.). Sigma-Aldrich.

  • 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol. (n.d.). PubChem.

  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid. (n.d.). Biosynth.

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol. (n.d.). Tokyo Chemical Industry Co., Ltd.

Sources

"side reactions of 3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol in cross-coupling"

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges associated with 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (commonly known as 3-hydroxyphenylboronic acid pinacol ester ) in cross-coupling reactions.

Technical Clarification: Molecule Identity

User Input Analysis: The name provided ("...dioxolan-2-yl...") refers to a cyclic acetal (protected aldehyde). However, in the context of "cross-coupling," the industry standard reagent is the dioxaborolane (boronate ester).

  • Intended Molecule: 3-Hydroxyphenylboronic acid pinacol ester (CAS: 214360-73-3).

  • Function: Nucleophilic coupling partner in Suzuki-Miyaura reactions.

  • Core Challenge: The presence of an acidic phenolic proton (

    
    ) alongside the boron species creates unique chemoselectivity issues.
    

Part 1: Critical Side Reactions & Mechanisms

The unprotected phenol group is the primary source of failure modes. When subjected to standard Suzuki conditions (Base + Pd Catalyst + Heat), three competing pathways degrade yield.

Competitive O-Arylation (Ether Formation)
  • Mechanism: In the presence of base (e.g.,

    
    , 
    
    
    
    ), the phenol is deprotonated to form a phenoxide anion (
    
    
    ). If the electrophilic coupling partner (Aryl Halide) is electron-deficient (e.g., nitro-halobenzenes, pyridyl halides), the phenoxide attacks the halide via Nucleophilic Aromatic Substitution (
    
    
    ) instead of the Palladium facilitating the Cross-Coupling.
  • Result: Formation of a diaryl ether (C-O bond) instead of the desired biaryl (C-C bond).

  • Diagnosis: LCMS shows a product mass consistent with the biaryl ether (often same mass as biaryl if mechanism is different, but usually distinct retention time and fragmentation).

Protodeboronation (C-B Bond Cleavage)
  • Mechanism: The ortho and para hydroxy groups can accelerate protodeboronation. Although pinacol esters are more stable than boronic acids, the basic conditions required to activate the boronate also facilitate the hydrolytic cleavage of the C-B bond, replacing it with a proton.

  • Result: Formation of phenol (or 3-substituted phenol precursors) and loss of the boron handle.

  • Diagnosis: Appearance of the de-borylated phenol starting material in the crude mixture.

Catalyst Poisoning via Phenoxide Coordination
  • Mechanism: Phenoxides are hard ligands that can coordinate to the Palladium center, displacing softer phosphine ligands or forming stable Pd-alkoxide resting states that are slow to undergo transmetalation.

  • Result: Stalled conversion; reaction stops after partial consumption of starting material.

Part 2: Visualizing the Competing Pathways

The following diagram illustrates the divergence between the desired Suzuki coupling and the parasitic side reactions driven by the free phenol.

SideReactions Start 3-Hydroxyphenyl Pinacol Boronate Phenoxide Phenoxide Intermediate (Ar-O-) Start->Phenoxide Deprotonation Base Base (CO3 2-) Base->Phenoxide Suzuki Pathway A: Suzuki Coupling (Pd-Catalyzed) Phenoxide->Suzuki + Ar-X / [Pd] SNAr Pathway B: O-Arylation (SNAr Side Reaction) Phenoxide->SNAr + Electron-Deficient Ar-X Proto Pathway C: Protodeboronation (Hydrolysis) Phenoxide->Proto + H2O / Heat Prod_Suzuki Desired Biaryl Product (C-C Bond) Suzuki->Prod_Suzuki Prod_Ether Diaryl Ether Impurity (C-O Bond) SNAr->Prod_Ether Prod_DeBor Phenol (De-borylated) (C-H Bond) Proto->Prod_DeBor

Caption: Divergent reaction pathways for 3-hydroxyphenylboronates. Pathway A is desired; B and C are parasitic side reactions driven by the phenoxide intermediate.

Part 3: Troubleshooting Guide & Optimization

Scenario 1: High levels of Ether byproduct (O-arylation)
Variable Recommendation Scientific Rationale
Protecting Group Protect the Phenol Convert the -OH to a silyl ether (TBS) or methoxymethyl ether (MOM) before coupling. This eliminates the nucleophilic phenoxide, shutting down the

pathway completely.
Base Selection Use Weak/Anhydrous Bases Switch from

to

or

. If using unprotected phenol, use anhydrous conditions to minimize phenoxide solvation and reactivity.
Solvent System Avoid Polar Aprotic DMF and DMSO enhance

rates. Switch to Toluene/Water or Dioxane/Water mixtures which favor the Pd-catalyzed cycle.
Scenario 2: Stalled Reaction / Low Conversion (Catalyst Poisoning)
Variable Recommendation Scientific Rationale
Catalyst Switch to Buchwald Precatalysts Use XPhos Pd G2 or SPhos Pd G2 . These bulky, electron-rich ligands prevent phenoxide coordination and facilitate oxidative addition, outcompeting the poisoning effect.
Loading Increase Catalyst Loading If poisoning is irreversible, a higher loading (2-5 mol%) may be required to sustain turnover.
Scenario 3: Loss of Boronate (Protodeboronation)
Variable Recommendation Scientific Rationale
Temperature Lower Reaction Temp Protodeboronation has a high activation energy. Reducing temp from 100°C to 60-80°C (while using a more active catalyst) preserves the C-B bond.
Water Content Reduce Water While some water is needed for the boronate activation, excess water accelerates hydrolysis. Use a 10:1 organic:water ratio rather than 1:1.

Part 4: Recommended Protocol (Self-Validating)

Context: This protocol assumes you must couple the unprotected phenol due to synthetic constraints. If protection is possible, TBS-protection is always the superior route.

Reagents:

  • Substrate: Aryl Bromide (1.0 equiv)[1]

  • Boronate: 3-Hydroxyphenylboronic acid pinacol ester (1.2 - 1.5 equiv)

  • Catalyst: Pd(dppf)Cl2[2][3]·DCM (for standard cases) or XPhos Pd G2 (for difficult/hindered cases) (3 mol%)

  • Base:

    
     (3.0 equiv, finely ground)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Workflow:

  • Degassing (Critical): Charge the reaction vial with the Aryl Bromide, Boronate, and Base. Cap and purge with Nitrogen/Argon for 5 minutes. Oxygen promotes oxidative homocoupling of the phenol.

  • Solvent Addition: Add the sparged Dioxane/Water mixture via syringe.

  • Catalyst Addition: Remove the cap briefly under a positive flow of inert gas to add the Palladium catalyst. Reseal immediately.

  • Reaction: Heat to 80°C . Note: Do not exceed 90°C to minimize protodeboronation.

  • Monitoring: Check HPLC/UPLC at 1 hour.

    • Checkpoint: If starting material is consumed but product is low, check for de-borylated phenol (Protodeboronation).

  • Workup: Acidify carefully to pH 6-7 with 1M HCl during extraction to ensure the phenol is protonated and partitions into the organic layer (Ethyl Acetate).

Part 5: FAQ

Q: Can I use the boronic acid instead of the pinacol ester? A: Yes, but boronic acids are generally less stable to protodeboronation and harder to purify. The pinacol ester provides a "slow release" of the active species, which often improves yields with sensitive phenolic substrates.

Q: I see a spot on TLC that doesn't move. What is it? A: This is likely the boronic acid resulting from the hydrolysis of the pinacol ester. It is very polar. If your reaction is incomplete, this indicates your ester is hydrolyzing faster than it is coupling. Solution: Add more boronate ester or switch to anhydrous conditions (using KF as base in dry THF).

Q: What if I actually meant the "1,3-dioxolan-2-yl" (Acetal) molecule? A: If your molecule is indeed the acetal (protected aldehyde), the primary side reaction is acid-catalyzed hydrolysis of the acetal back to the aldehyde. Ensure your workup and reaction conditions remain basic or neutral (


). Avoid acidic quench steps.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 36(4), 261–268. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

Sources

Technical Support Center: Stability & Handling of 3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 Technical Support Subject: Storage Stability, Degradation Mechanisms, and Rescue Protocols Target Compound: 3-Hydroxyphenylboronic acid pinacol ester (and structural analogs)

Critical Nomenclature & Identity Verification

⚠️ IMPORTANT DIAGNOSTIC STEP: Before proceeding, you must verify the chemical identity. The name provided—3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol—contains a common nomenclature ambiguity often found in catalog databases.

FeatureScenario A: The Boronate Ester (Most Likely)Scenario B: The Acetal (Rare)
IUPAC Name 3-(4,4,5,5-Tetramethyl-1,3,2 -dioxaborolan -2-yl)phenol3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol
Structure Contains Boron .[1] (Suzuki Coupling Reagent)Contains Carbon only. (Protected Aldehyde)
CAS 214360-76-6 N/A (Rare intermediate)
Primary Risk Protodeboronation, Hydrolysis, OxidationAcid Hydrolysis

This guide focuses on Scenario A (The Boronate Ester) , as it is a critical reagent in drug development (Suzuki-Miyaura coupling). If you possess the Acetal (Scenario B), refer to Appendix A.

The Degradation Matrix

The stability of 3-hydroxyphenylboronic acid pinacol ester is compromised by three competing pathways. Understanding which pathway is active is key to troubleshooting.

Visualizing the Degradation Pathways

DegradationPathways Compound Intact Pinacol Ester (White Solid) BoronicAcid Free Boronic Acid (Sticky/Oily) Compound->BoronicAcid Hydrolysis (+H2O) Phenol Phenol (Protodeboronation) (Loss of Function) Compound->Phenol Base/Heat (C-B Bond Cleavage) Quinone Quinone Species (Pink/Brown Color) Compound->Quinone Oxidation (+O2) BoronicAcid->Compound Re-esterification (+Pinacol, -H2O) Phenol->Quinone Oxidation

Figure 1: The three primary degradation vectors: Hydrolysis (reversible), Protodeboronation (irreversible), and Oxidation (irreversible).

Troubleshooting Guide (Q&A Format)
Issue 1: Physical State Change (Solid to Sticky/Oil)

Q: My powder has turned into a sticky gum or oil. Is it ruined? A: Not necessarily. This is a classic sign of Hydrolysis .

  • Mechanism: Atmospheric moisture attacks the boronate ester linkage, releasing free pinacol and the parent boronic acid. Pinacol is hygroscopic and lowers the melting point of the mixture, creating a "melted" appearance.

  • Impact: The free boronic acid is still active in Suzuki couplings, but the stoichiometry will be off (lower molecular weight).

  • Solution:

    • Quantify: Run a 1H NMR in

      
       (which is usually dry enough) or DMSO-
      
      
      
      . Look for the pinacol methyl peaks (approx 1.3 ppm). Integration will tell you the ratio of Ester vs. Free Acid.
    • Rescue: If the boronic acid is intact, you can re-form the ester by refluxing in toluene with 1.1 eq of pinacol and a Dean-Stark trap to remove water.

Issue 2: Color Change (White to Pink/Brown)

Q: The compound has turned pink or light brown. Can I use it? A: Proceed with caution. This indicates Oxidative Degradation .

  • Mechanism: The phenolic hydroxyl group (-OH) is electron-rich and susceptible to air oxidation, forming quinone-like impurities. This is accelerated by light and trace metals.

  • Impact: Trace quinones are potent radical scavengers and can poison Palladium catalysts in cross-coupling reactions.

  • Solution:

    • Light Pink: Likely <1% impurity. Purify via a short silica plug (rapid filtration) or recrystallization.

    • Dark Brown: Significant degradation. Discard. The quinones may have triggered further decomposition.

Issue 3: Loss of Reactivity (Suzuki Coupling Failure)

Q: The compound looks fine, but my yields are dropping. A: Suspect Protodeboronation .

  • Mechanism: The phenol group activates the aromatic ring. Under improper storage (warmth, basic traces), the C-B bond cleaves, replacing the boron with a proton. You are essentially left with just Phenol.

  • Diagnostic: 1H NMR is definitive. Look for the disappearance of the characteristic aromatic splitting pattern of the 1,3-substituted ring and the loss of the pinacol methyls.

Storage & Handling Protocols

To maximize shelf-life, you must control three variables: Temperature, Moisture, and Oxygen.

VariableRecommendationScientific Rationale
Temperature -20°C (Long term)Slows kinetics of protodeboronation and oxidation.
Atmosphere Argon/Nitrogen Prevents oxidative browning of the phenol moiety.
Container Amber Glass Blocks UV light which catalyzes quinone formation.
Seal Parafilm + Desiccant Prevents hydrolysis. Pinacol esters are thermodynamically stable but kinetically labile to moisture.
Experimental Protocols
Protocol A: Purity Verification (NMR)

Use this standard to validate your batch before critical experiments.

  • Solvent: Dissolve 10 mg in DMSO-

    
      (prevents H/D exchange of the phenolic proton).
    
  • Key Signals to Monitor:

    • 
       ~1.3 ppm (s, 12H): Pinacol methyls. Loss indicates hydrolysis/deboronation.
      
    • 
       ~9.4 ppm (s, 1H): Phenolic -OH. Disappearance indicates oxidation.
      
    • 
       ~7.0-7.4 ppm (m, 4H): Aromatic region. Shift in splitting indicates protodeboronation (formation of phenol).
      
Protocol B: "Rescue" Recrystallization

Use this if the compound is slightly pink but chemically intact.

  • Dissolve the crude solid in a minimum amount of warm Hexanes/Ethyl Acetate (9:1) .

  • If insoluble particles remain (boronic acid), filter hot.

  • Allow to cool slowly to RT, then to 4°C.

  • Filter the white crystals and wash with cold hexanes.

  • Dry under high vacuum for 4 hours to remove solvent traces (which can catalyze degradation).

Decision Logic for Researchers

Use this workflow to determine the fate of your reagent.

DecisionTree Start Inspect Compound ColorCheck Is it White? Start->ColorCheck TextureCheck Is it Free-Flowing? ColorCheck->TextureCheck Yes Pink Pink/Tan ColorCheck->Pink Slightly Brown Dark Brown ColorCheck->Brown Yes Sticky Sticky/Oily TextureCheck->Sticky No Use Proceed to Experiment TextureCheck->Use Yes NMR Run 1H NMR Pink->NMR Discard Discard Brown->Discard Sticky->NMR Purify Recrystallize (Protocol B) NMR->Purify Impurities <5% NMR->Discard Protodeboronated Dry Dry under Vacuum (Remove Moisture) NMR->Dry Hydrolyzed only Purify->Use Dry->Use

Figure 2: Quality Control Decision Matrix.

Appendix A: The "Acetal" Scenario

If you confirmed you have the 1,3-dioxolane (carbon at position 2, not boron):

  • Stability: This compound is an acetal. It is stable to base but extremely labile to acid .

  • Storage: Must be stored with trace base (e.g., washed glassware with

    
    ) to prevent autocatalytic hydrolysis by the acidic phenol proton.
    
  • Degradation: It will revert to 3-hydroxybenzaldehyde and pinacol.

References
  • Boronic Acid Stability: Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

  • Protodeboronation Mechanisms: Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids". Journal of the American Chemical Society, 132(31), 10891–10902.

  • Phenol Oxidation: Burton, G. W., & Ingold, K. U. (1986). "Autoxidation of biological molecules. 1. Antioxidant activity of vitamin E and related chain-breaking phenolic antioxidants in vitro". Journal of the American Chemical Society, 103(21), 6472–6477.

  • Pinacol Ester Hydrolysis: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling". Chemical Society Reviews, 43, 412-443.

Sources

Technical Support Center: Suzuki Coupling with 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers utilizing 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol in Suzuki-Miyaura cross-coupling reactions. This resource is designed to provide in-depth insights and practical troubleshooting advice, with a specific focus on the critical role of the base in achieving successful reaction outcomes. The presence of the acidic phenolic proton on this substrate introduces unique challenges and considerations that will be addressed herein.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the base in the Suzuki-Miyaura coupling reaction?

The base is an essential component of the Suzuki-Miyaura coupling and plays multiple, crucial roles in the catalytic cycle.[1][2] Its primary functions are:

  • Activation of the Organoboron Species: In the absence of a base, the transmetalation step, where the organic group is transferred from boron to the palladium catalyst, is extremely slow or does not occur.[1][3] The base reacts with the boronic acid or ester to form a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻).[4][5] This increases the electron density on the boron atom, facilitating the transfer of the aryl group to the palladium(II) center.[4][6]

  • Facilitation of the Catalytic Cycle: The base is also involved in the metathesis step after oxidative addition. It reacts with the Ar-Pd(II)-X complex to form an Ar-Pd(II)-OR intermediate (where OR is derived from the base, e.g., hydroxide or alkoxide), which is more reactive in the subsequent transmetalation step.[1]

  • Regeneration of the Catalyst: The base aids in the overall turnover of the catalytic cycle, leading back to the active Pd(0) species after reductive elimination.[1][7]

Q2: My substrate has a phenolic -OH group. How does this acidic proton affect my choice of base?

The presence of the acidic phenolic proton on 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a critical consideration. A sufficiently strong base can deprotonate the phenol to form a phenoxide. This can have several consequences:

  • Base Consumption: The deprotonation of the phenol will consume an equivalent of the base. Therefore, you may need to use a larger excess of the base to ensure enough is available to drive the catalytic cycle.

  • Solubility Changes: The formation of a phenoxide salt can alter the solubility of your starting material, which may be beneficial or detrimental depending on the solvent system.

  • Potential for Side Reactions: The phenoxide is a nucleophile and could potentially interact with the palladium catalyst or other species in the reaction mixture, although this is less common than issues related to base strength.

For substrates with acidic protons, it is often recommended to use moderately strong, non-nucleophilic inorganic bases. Weaker bases like sodium bicarbonate (NaHCO₃) can be effective if the goal is to avoid significant deprotonation of the phenol, while stronger bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used and generally well-tolerated.[8] Very strong bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) should be used with caution as they can promote side reactions.[1]

Q3: Which classes of bases are most effective, and what are their general characteristics?

The choice of base is highly dependent on the specific substrates, catalyst, and solvent.[2] Inorganic bases are generally more effective than organic bases like triethylamine for many Suzuki couplings.[2][9]

Base TypeExamplesStrengthCommon Use & Considerations
Carbonates Na₂CO₃, K₂CO₃, Cs₂CO₃ModerateWidely used, effective, and economical. Often used in aqueous/organic biphasic systems.[1][2] Cs₂CO₃ is more soluble in organic solvents and can be effective in challenging couplings.[2][10]
Phosphates K₃PO₄Moderate-StrongVery effective, particularly for less reactive coupling partners like aryl chlorides. Often used in anhydrous conditions.[2][8]
Hydroxides NaOH, KOH, Ba(OH)₂StrongHighly effective but can promote side reactions, including catalyst decomposition and substrate hydrolysis, if not used carefully.[2]
Fluorides KF, CsFWeak-ModerateUseful when substrates contain base-labile functional groups (e.g., esters). Can also help to break up boronic acid anhydrides (boroxines).[6]
Alkoxides KOtBu, NaOtBuVery StrongGenerally used for more challenging couplings and with specific catalyst systems. Can promote rapid reaction rates but also increase the risk of side reactions.[1]

This table provides a general overview. Optimal base selection requires experimental screening.

Troubleshooting Guide

Problem: My reaction is slow or shows low conversion.

Possible Cause: The base may be too weak or not sufficiently soluble in the reaction medium.

Solutions:

  • Switch to a Stronger Base: If you are using a weak base like NaHCO₃, consider switching to K₂CO₃ or K₃PO₄.[8] These provide a higher concentration of the active basic species to drive the reaction forward.

  • Improve Solubility: For heterogeneous reactions, ensure the base is finely powdered and the reaction is stirred vigorously.[11] If using a carbonate or phosphate, adding water to create a biphasic system (e.g., Toluene/H₂O, Dioxane/H₂O) can significantly accelerate the reaction.[12][13]

  • Consider Cesium Carbonate (Cs₂CO₃): Cs₂CO₃ has higher solubility in many organic solvents compared to other inorganic bases and is often effective when other bases fail.[2][14]

  • Increase Temperature: If the reaction is sluggish at a lower temperature, increasing it (e.g., from 80°C to 100°C) can improve the rate, provided the reactants and catalyst are stable.[14]

Problem: I am observing significant protodeboronation of my boronic ester.

Protodeboronation is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond, resulting in the formation of phenol from your starting material.[15] This side reaction is often catalyzed by the base.[16]

Solutions:

  • Use a Milder Base: Strong bases can accelerate protodeboronation.[16] Try switching to a weaker base such as KF or NaHCO₃.

  • Anhydrous Conditions: Water is a proton source for this side reaction. Using anhydrous conditions with a base like K₃PO₄ in a solvent like dioxane or THF can help minimize protodeboronation.[8]

  • Use a More Stable Boronic Ester: While you are using a pinacol ester, which is generally more stable than the corresponding boronic acid, some protodeboronation can still occur.[17] Ensuring high purity of the starting material is crucial.

  • Optimize Reaction Time and Temperature: Do not let the reaction run for an unnecessarily long time or at an excessively high temperature, as this gives more opportunity for the side reaction to occur.[18] Monitor the reaction by TLC or LC-MS to determine the optimal endpoint.

Problem: My reaction is messy, with multiple unidentified byproducts.

Possible Cause: The base may be too strong, leading to catalyst degradation or side reactions involving your functionalized substrate.

Solutions:

  • Screen a Panel of Bases: A systematic screening of bases is the most effective approach.[18] Set up small-scale parallel reactions with different bases (e.g., K₂CO₃, K₃PO₄, KF) to identify the cleanest conditions.

  • Check Catalyst and Ligand Compatibility: Ensure your chosen base is compatible with your palladium source and ligand. Some highly basic conditions can degrade phosphine ligands, leading to catalyst deactivation and the formation of palladium black.

  • Ensure an Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[11] Inadequate degassing of solvents and reagents can lead to catalyst deactivation and the formation of homocoupling byproducts.[11][19]

Experimental Protocols & Visualizations

General Protocol for Base Screening

This protocol provides a starting point for the Suzuki-Miyaura coupling of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol with an aryl bromide.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxolan-2-yl)phenol (1.2 mmol, 1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Dioxane/H₂O, 4:1, 10 mL)

Procedure:

  • To a reaction vessel, add the aryl bromide, the phenol boronic ester, and the base.

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent mixture, followed by the palladium catalyst.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Role of the Base in the Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura coupling, highlighting the critical steps involving the base.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Oxidative Addition ArPdOR Ar-Pd(II)L₂-OR ArPdX->ArPdOR Metathesis (Base) ArPdAr_prime Ar-Pd(II)L₂-Ar' ArPdOR->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Ar_Ar_prime Ar-Ar' ArX Ar-X Base Base (e.g., OH⁻) Base->ArPdX Ar_prime_B Ar'-B(OR)₂ Base->Ar_prime_B Ate_Complex [Ar'-B(OR)₂(OH)]⁻ (Activated) Ar_prime_B->Ate_Complex Activation Ate_Complex->ArPdOR

Caption: The Suzuki-Miyaura catalytic cycle.

Potential Pitfall: Protodeboronation of Phenolic Substrate

This diagram illustrates how the choice of base can influence the desired coupling pathway versus the undesired protodeboronation side reaction.

Side_Reaction Start 3-(Pinacolboranyl)phenol (Ar'-Bpin) SideProduct Undesired Side Product (Phenol) Start->SideProduct Protodeboronation (H₂O, Base) Activated Activated Boronate [Ar'-Bpin(OH)]⁻ Start->Activated Activation (Required for Coupling) Base Base (e.g., K₂CO₃, K₃PO₄) Base->Start ArPdX Ar-Pd(II)-X Product Desired Biaryl Product (Ar-Ar') ArPdX->Product Activated->Product Transmetalation & Reductive Elimination

Caption: Competing pathways for the boronic ester.

References

  • Wikipedia. Suzuki reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Cano, I., et al. (2015). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. ACS Catalysis. [Link]

  • Bardají, M. G., et al. (2001). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • HZPT Blog. Understanding the Importance of Base in Suzuki Coupling. [Link]

  • The Organic Chemistry Tutor. Suzuki Coupling Reaction Mechanism and Practice Problems. YouTube. [Link]

  • Osakada, K., & Nishihara, Y. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions. [Link]

  • MDPI. Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. [Link]

  • Wikipedia. Protodeboronation. [Link]

  • ResearchGate. Effect of different bases on the Suzuki reaction. [Link]

  • Reddit. Why am I getting low yield for my Suzuki coupling reaction?. [Link]

  • ACS Figshare. Protodeboronation of ortho- and para-Phenol Boronic Acids and Application to ortho and meta Functionalization of Phenols Using Boronic Acids as Blocking and Directing Groups. [Link]

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • ResearchGate. Table 2 : The effect of various bases on the Suzuki coupling reaction a. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • National Center for Biotechnology Information. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling a. [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki?. [Link]

  • ACS Publications. Protodeboronation of ortho- and para-Phenol Boronic Acids and Application to ortho and meta Functionalization of Phenols Using Boronic Acids as Blocking and Directing Groups. [Link]

  • Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling. [Link]

  • ResearchGate. Screening of different bases for Suzuki coupling a. [Link]

  • ChemRxiv. Bulky phosphine ligands promote palladium-catalyzed protodeboronation. [Link]

  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

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Technical Support Center: Catalyst Selection for Reactions with 3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol. This versatile building block, featuring both a nucleophilic phenol and a boronic ester for cross-coupling, offers immense potential in synthetic chemistry. However, its bifunctional nature can present unique challenges in catalyst selection and reaction optimization. This guide is designed to provide you with in-depth technical insights and practical troubleshooting advice to ensure the success of your experiments.

Section 1: General Considerations for Catalyst Selection

The dual reactivity of 3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol requires careful consideration of chemoselectivity. The choice of catalyst, ligand, base, and solvent will determine whether you engage the phenolic hydroxyl group or the boronic ester in your desired transformation.

Section 2: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during experimentation.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, and 3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol is an excellent coupling partner.[1][2]

Question 1: My Suzuki-Miyaura reaction is sluggish or has low yield. What are the likely causes and how can I troubleshoot this?

Answer:

Several factors can contribute to a sluggish or low-yielding Suzuki-Miyaura reaction. Here’s a systematic approach to troubleshooting:

  • Catalyst and Ligand Choice:

    • Ligand Selection: The choice of phosphine ligand is critical. For electron-rich or sterically hindered coupling partners, bulky, electron-rich phosphine ligands are often necessary to promote oxidative addition and reductive elimination. A screening of ligands is highly recommended.

LigandTypical Substrate ScopeKey Advantages
PPh₃ Simple, unhindered aryl bromides/iodidesInexpensive, readily available
dppf Wide range of aryl bromides/iodidesGood for electron-rich and -deficient partners
SPhos Aryl chlorides, sterically hindered substratesHigh activity, good for challenging couplings
XPhos Aryl chlorides, broad substrate scopeExcellent for difficult couplings
  • Base Selection: The base plays a crucial role in the transmetalation step.

    • Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. K₃PO₄ is often a good choice for reactions with boronic esters.[3]

    • The presence of the free phenol in your substrate can influence the choice of base. A weaker base may be necessary to avoid unwanted side reactions.

  • Solvent System:

    • A mixture of an organic solvent and water is typically required. Common choices include dioxane/water, toluene/water, and THF/water.

    • Ensure your solvents are properly degassed to prevent oxidation of the palladium(0) catalyst and homocoupling of the boronic ester.

  • Reaction Temperature: Many Suzuki couplings require heating. If the reaction is slow at a lower temperature, cautiously increasing it may improve the rate.

Question 2: I'm observing significant homocoupling of my boronic ester. How can I minimize this side reaction?

Answer:

Homocoupling is a common side reaction in Suzuki-Miyaura couplings and is often promoted by the presence of oxygen. Here are some strategies to mitigate it:

  • Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly degassed. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.

  • Use a Pd(0) Source: Starting with a Pd(0) source like Pd₂(dba)₃ can be advantageous. If you are using a Pd(II) precatalyst, its in-situ reduction to Pd(0) can sometimes lead to conditions that favor homocoupling.

  • Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic ester relative to the aryl halide.

Question 3: Can the phenolic hydroxyl group interfere with the Suzuki-Miyaura coupling?

Answer:

Yes, the free phenol can potentially interfere. While many Suzuki-Miyaura reactions are tolerant of free hydroxyl groups, you may encounter issues such as:

  • Coordination to the Palladium Center: The phenol can coordinate to the palladium, potentially inhibiting catalytic activity.

  • Reaction with the Base: The phenol will react with the base, which could affect the optimal conditions for the catalytic cycle.

If you suspect interference, consider protecting the phenol as a methyl ether or a silyl ether, which can be deprotected after the coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. Your substrate can be used to couple with various amines after conversion of the phenol to a suitable electrophile (e.g., a triflate or nonaflate), or the boronic ester can be coupled with an amino-substituted aryl halide.

Question 4: I am attempting a Buchwald-Hartwig amination and observing low conversion. What should I consider?

Answer:

Low conversion in Buchwald-Hartwig aminations often points to issues with the catalyst system or reaction conditions.

  • Catalyst and Ligand System: This is the most critical factor. The choice of ligand depends heavily on the nature of the amine and the aryl halide/pseudohalide.

    • For Primary Amines: Bulky biarylphosphine ligands such as XPhos or BrettPhos are often excellent choices.

    • For Secondary Amines: Ligands like RuPhos or Josiphos-type ligands can be very effective.

    • Pre-catalysts: Using well-defined palladium pre-catalysts can lead to more reproducible results than generating the active catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃.

  • Base Selection: Strong, non-nucleophilic bases are typically required.

    • Sodium tert-butoxide (NaOtBu) is a common and effective choice.

    • For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, often in combination with a more active catalyst system.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard. Ensure they are thoroughly deoxygenated.

Question 5: I'm seeing hydrodehalogenation of my aryl halide instead of the desired amination product. How can I prevent this?

Answer:

Hydrodehalogenation is a competitive side reaction, particularly with primary amines. It involves a β-hydride elimination from a palladium-amide intermediate. To suppress this:

  • Ligand Choice: Employing bulkier ligands can disfavor the geometry required for β-hydride elimination.

  • Amine Stoichiometry: Using a slight excess of the amine can help to favor the desired C-N bond formation.

  • Temperature Control: Running the reaction at the lowest effective temperature can sometimes minimize this side reaction.

Etherification Reactions

The phenolic hydroxyl group of 3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol can be used to form aryl ethers, a common motif in pharmaceuticals and materials.

Question 6: What are the best catalytic systems for the etherification of my phenol-containing boronic ester?

Answer:

The Ullmann condensation and its modern variations are the most common methods for aryl ether synthesis from phenols.[4]

  • Copper-Catalyzed Ullmann-Type Reactions: This is the classic approach.

    • Catalyst: Copper(I) salts such as CuI or CuBr are typically used.

    • Ligand: The addition of a ligand can significantly improve the reaction efficiency and substrate scope. Picolinic acid and phenanthroline derivatives are common choices.[5]

    • Base: A strong base like K₃PO₄ or Cs₂CO₃ is generally required.

    • Solvent: High-boiling polar aprotic solvents like DMSO, DMF, or NMP are often used.

  • Palladium-Catalyzed Buchwald-Hartwig C-O Coupling: While less common than the copper-catalyzed methods for etherification, palladium catalysis can also be effective, particularly for hindered substrates. The conditions are similar to those for C-N coupling, but often require more specialized ligands.

Question 7: Will the pinacol boronic ester group survive the conditions of an Ullmann-type etherification?

Answer:

This is a critical consideration. Pinacol boronic esters are generally stable to a range of reaction conditions, but they can be sensitive to strong acids, strong bases, and certain oxidizing agents.[6] The conditions for Ullmann etherification, particularly the use of a strong base at elevated temperatures, could potentially lead to degradation of the boronic ester.

Troubleshooting Strategy:

  • Reaction Monitoring: Carefully monitor the reaction by TLC or LC-MS to check for the presence of the starting material and any byproducts resulting from the degradation of the boronic ester.

  • Milder Conditions: If degradation is observed, try to use milder conditions. This could involve:

    • A lower reaction temperature.

    • A weaker base, if compatible with the desired reaction.

    • A more active catalyst system that allows for lower temperatures.

  • Protecting Group Strategy: If the boronic ester is not compatible, you may need to consider a protecting group strategy. However, a more efficient approach is to perform the reactions in a specific order.

Experimental Workflow for Sequential Reactions:

The bifunctional nature of 3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol allows for sequential, one-pot reactions, which can be highly efficient.[5][7][8]

Sequential_Reactions cluster_0 Option 1: Etherification First cluster_1 Option 2: Suzuki-Miyaura First A 3-(HO)-Ph-B(pin) B Ether Product-Ph-B(pin) A->B Ullmann Etherification (e.g., CuI, ligand, base) C Final Biaryl Ether B->C Suzuki-Miyaura Coupling (e.g., Pd catalyst, Ar-X, base) D 3-(HO)-Ph-B(pin) E 3-(HO)-Biaryl D->E Suzuki-Miyaura Coupling (e.g., Pd catalyst, Ar-X, base) F Final Biaryl Ether E->F Ullmann Etherification (e.g., CuI, ligand, base)

Caption: Sequential functionalization strategies for 3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol.

Recommendation: In many cases, performing the Suzuki-Miyaura coupling first (Option 2) is advantageous. The resulting 3-hydroxybiaryl product can then be subjected to etherification without the concern of boronic ester stability.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best way to purify my product from residual palladium catalyst?

A1: Several methods can be employed to remove residual palladium:

  • Column Chromatography: Silica gel is often effective. For particularly stubborn cases, specialized scavengers can be mixed with the silica gel.

  • Activated Carbon Treatment: Stirring a solution of your crude product with activated carbon can effectively adsorb palladium residues.

  • Scavenger Resins: Thiol-functionalized resins are commercially available and are highly effective at sequestering palladium.

Q2: My boronic ester appears to be decomposing upon storage. How can I prevent this?

A2: Pinacol boronic esters are generally more stable than their corresponding boronic acids.[6] However, they can be susceptible to hydrolysis, especially in the presence of moisture. Store your 3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol in a cool, dry place, preferably under an inert atmosphere.

Q3: Can I use microwave irradiation to accelerate my reactions?

A3: Yes, microwave-assisted synthesis can be a very effective way to reduce reaction times and improve yields for all the reaction types discussed. It is particularly useful for optimizing reaction conditions quickly.

References

  • Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794. [Link]

  • Chem-Station. (2016). Protecting Groups for Boronic Acids. Chem-Station Int. Ed. [Link]

  • Gu, W., & Hartwig, J. F. (2014). Copper(I) Phenoxide Complexes in the Etherification of Aryl Halides. PMC, 5(1), 139–143. [Link]

  • Kumar, S., & Kumar, S. (2019). Copper-catalyzed O-arylation of phenols with diazonium salts. Green Chemistry, 21(1), 108-112. [Link]

  • Huang, J., et al. (2011). An Efficient Copper-Catalyzed Etherification of Aryl Halides. Synlett, 2011(10), 1419-1422. [Link]

  • Che, A. (2023). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Li, J., et al. (2024). H functionalization of phenols: an effective access route to valuable materials via Csp 2 –C bond formation. RSC Publishing. [Link]

  • Google Patents. (n.d.). US4675454A - Catalytic etherification of phenols to alkyl aryl ethers.
  • ResearchGate. (n.d.). The Ullmann Ether Condensation. Retrieved from [Link]

  • Daugulis, O., et al. (2016). Copper Catalyzed sp3 C–H Etherification with Acyl Protected Phenols. Journal of the American Chemical Society, 138(49), 15866-15869. [Link]

  • Frontiers. (2022). Palladium-catalyzed allylic etherification of phenols with vinyl ethylene carbonate. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • MDPI. (2022). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

  • ResearchGate. (n.d.). One‐pot sequential borylation/Suzuki‐Miyaura coupling reaction. Retrieved from [Link]

  • Khan Academy. (n.d.). Esterification of phenols. [Link]

  • PMC. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. [Link]

  • Wikipedia. (n.d.). Phenol ether. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Chemguide. (n.d.). some more reactions of phenol. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • The Royal Society of Chemistry. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. [Link]

  • YouTube. (2025). Alcohols, phenols and acids | Grade 12 | Chemistry | Khan Academy. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: A Strategic Asset in Complex Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the demand for efficiency, stability, and modularity in building blocks is paramount. Phenolic compounds are foundational structures in countless bioactive molecules and functional materials.[1][2][3] However, their synthesis and manipulation can be complicated by the reactivity of the hydroxyl group and the instability of common intermediates. This guide provides an in-depth comparison of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, a pinacol ester of 3-hydroxyphenylboronic acid, against its common alternatives. We will explore its strategic advantages, supported by experimental data and protocols, to illustrate why this reagent is a superior choice for complex synthetic challenges.

The Strategic Advantage: Stability Meets Orthogonal Reactivity

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, hereafter referred to as 3-HBPin , is a bifunctional reagent that elegantly solves several challenges inherent in arene functionalization. Its core advantage lies in the pairing of a moderately reactive phenol with a robust, protected boronic acid.

  • Enhanced Stability of the Pinacol Ester : Boronic acids are notoriously prone to dehydration, forming cyclic trimeric anhydrides known as boroxines. This process complicates stoichiometry, reduces shelf-life, and can impede purification. The pinacol protecting group on 3-HBPin sterically hinders these degradation pathways, resulting in a stable, crystalline solid that is far easier to handle, store, and purify via standard column chromatography.[4][5] This stability is a significant practical advantage over the free 3-hydroxyphenylboronic acid.

  • Orthogonal Functionality : The true synthetic power of 3-HBPin is its possession of two distinct reactive sites—the boronic ester and the phenol—whose reactivity can be addressed in a selective, stepwise manner. The boronic ester is primed for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, while the phenolic hydroxyl group can serve as a nucleophile or be further functionalized in subsequent steps. This orthogonality allows for the strategic construction of complex molecules without the need for cumbersome protection-deprotection sequences that would be necessary if starting from a less functionalized precursor.

Comparative Analysis: 3-HBPin vs. Key Alternatives

To fully appreciate the utility of 3-HBPin , it is essential to compare it to alternative reagents used to achieve similar synthetic outcomes. The primary alternatives are 3-hydroxyphenylboronic acid and 3-halophenols (e.g., 3-bromophenol).

Data-Driven Performance Comparison

The following tables summarize the key properties and performance metrics of 3-HBPin against its alternatives.

Table 1: Comparison of Physicochemical Properties

Feature3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (3-HBPin)3-Hydroxyphenylboronic Acid3-Bromophenol
Structure C₁₂H₁₇BO₃C₆H₇BO₃C₆H₅BrO
Molecular Wt. 220.07 g/mol [6]137.93 g/mol 173.01 g/mol
Physical Form White to off-white solid[6]White to light-yellow powderColorless to light-yellow liquid
Melting Point 94-98 °C[6]165-170 °C (decomposes)-7 °C
Stability High; stable to air and moisture, long shelf-life.[4][5]Low; prone to dehydration (boroxine formation) and protodeboronation.[7]High; stable under ambient conditions.
Purification Amenable to standard silica gel chromatography.[8]Challenging; often requires recrystallization, difficult on silica.Standard distillation or chromatography.

Table 2: Performance in a Model Suzuki-Miyaura Coupling Reaction (Reaction: Boron reagent + 4-Iodoanisole → 3-hydroxy-4'-methoxybiphenyl)

Boron ReagentTypical ConditionsReaction TimeTypical YieldKey Considerations
3-HBPin Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80-100 °C4-12 h>85%Reliable and reproducible. Higher catalyst loading sometimes needed vs. boronic acids.[7]
3-Hydroxyphenylboronic Acid Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, 80 °C2-8 h70-90%Faster reaction rates but yields can be inconsistent due to reagent instability and side reactions.[9]
3-Bromophenol *Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 100 °C12-24 h>90%Requires an additional reagent (4-methoxyphenylboronic acid). The direct coupling of halophenols can be sluggish.[10]

Note: For a fair comparison, this entry describes the coupling of 3-bromophenol with 4-methoxyphenylboronic acid to yield the same product.

Experimental Workflows: A Practical Demonstration

The causality behind experimental choices underscores the expertise required for successful synthesis. Here, we provide a validated protocol for a Suzuki-Miyaura coupling using 3-HBPin and a conceptual workflow diagram comparing synthetic routes.

Protocol 1: Suzuki-Miyaura Coupling of 3-HBPin with an Aryl Halide

This protocol details a general procedure for the synthesis of a biaryl phenol, a common structural motif in medicinal chemistry.

Objective : To synthesize 3-(4'-methoxyphenyl)phenol.

Reagents & Materials :

  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (3-HBPin ) (1.0 eq)

  • 4-Iodoanisole (1.1 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water

Step-by-Step Procedure :

  • Inert Atmosphere : To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-HBPin (e.g., 220 mg, 1.0 mmol), 4-iodoanisole (257 mg, 1.1 mmol), and K₂CO₃ (414 mg, 3.0 mmol).

    • Rationale: A dry, inert atmosphere (Argon or Nitrogen) is crucial to prevent the deactivation of the palladium catalyst and potential side reactions.

  • Catalyst Addition : Add Pd(dppf)Cl₂ (22 mg, 0.03 mmol) to the flask.

    • Rationale: Pd(dppf)Cl₂ is a robust, air-stable precatalyst that is highly effective for a broad range of Suzuki couplings. The dppf ligand promotes the catalytic cycle efficiently.

  • Solvent Addition & Degassing : Add 1,4-dioxane (8 mL) and water (2 mL). Seal the flask and degas the mixture by bubbling argon through the solution for 15 minutes.

    • Rationale: A mixed solvent system is often optimal. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step.[11] Degassing removes dissolved oxygen which can oxidize and deactivate the active Pd(0) catalyst.

  • Reaction : Heat the reaction mixture to 90 °C and stir overnight (approx. 12 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up : Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer. Wash the organic layer with brine (2 x 15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-(4'-methoxyphenyl)phenol.

Visualization of Synthetic Strategy

The following diagrams illustrate the catalytic cycle and compare the synthetic efficiency when using 3-HBPin versus a traditional multi-step approach.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar¹-Pd(II)L₂-X Pd0->PdII_Aryl OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar¹-Pd(II)L₂-Ar² PdII_Aryl->PdII_Biaryl Transmetal->PdII_Biaryl PdII_Biaryl->Pd0 RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 label1 Ar¹-X label2 [Ar²-B(OR)₂]⁻ label3 Ar¹-Ar²

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Synthetic_Workflow cluster_0 Route A: Using 3-HBPin cluster_1 Route B: Using 3-Bromophenol a1 3-HBPin a2 Suzuki Coupling (1 Step) a1->a2 a3 Target Biaryl Phenol a2->a3 b1 3-Bromophenol b2 Phenol Protection b1->b2 b3 Miyaura Borylation b2->b3 b4 Suzuki Coupling b3->b4 b5 Deprotection b4->b5 b6 Target Biaryl Phenol b5->b6

Caption: Comparison of synthetic pathways to a biaryl phenol.

Conclusion: A Superior Building Block for Modern Synthesis

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that impacts project timelines, cost, and overall success. 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (3-HBPin ) offers a compelling combination of superior stability, ease of handling, and inherent orthogonal reactivity. Compared to the free boronic acid, it provides reliability and reproducibility. Compared to multi-step routes starting from halophenols, it offers significant gains in efficiency, reducing step count and simplifying purification. By providing a robust and versatile platform for accessing complex phenolic scaffolds, 3-HBPin stands out as a strategic and enabling building block in the synthetic chemist's toolkit.

References

  • Hutton, C. A. (2005). Deprotection of pinacolyl boronate esters via hydrolysis of intermediate potassium trifluoroborates. Scribd. Available at: [Link]

  • G. K. S. Prakash, et al. (2005). Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates. Journal of Organic Chemistry. Available at: [Link]

  • Hutton, C. A. (2005). Deprotection of pinacolyl boronate esters via hydrolysis of intermediate potassium trifluoroborates. Academia.edu. Available at: [Link]

  • Gillis, E. P., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. National Institutes of Health (PMC). Available at: [Link]

  • Gillis, E. P., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. ACS Publications. Available at: [Link]

  • Kühn, S., et al. (2011). Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids. The Journal of Organic Chemistry, ACS Publications. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction. National Institutes of Health (PMC). Available at: [Link]

  • Zhang, Y., et al. (2021). Comparison of reactivity of different boron reagents. ResearchGate. Available at: [Link]

  • Riaño, I., et al. (2021). Masked Phenolic-Selenium Conjugates: Potent and Selective Antiproliferative Agents Overcoming P-gp Resistance. MDPI. Available at: [Link]

  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Nambo, M., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, ACS Publications. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, RSC Publishing. Available at: [Link]

  • Ishida, T., et al. (2021). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. MDPI. Available at: [Link]

  • Qiu, D., et al. (2020). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses. Available at: [Link]

  • Kumar, N., & Goel, N. (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. GSC Online Press. Available at: [Link]

  • Strieth-Kalthoff, F., et al. (2023). Relevance of phenols in medicinal chemistry, their synthesis and our reaction design. ResearchGate. Available at: [Link]

  • Lin, D., et al. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. National Institutes of Health (PMC). Available at: [Link]

  • Borges, F., et al. (2016). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Institutes of Health (PMC). Available at: [Link]

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"alternative reagents to 3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Alternative Reagents for 3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol in Cross-Coupling Reactions

Introduction: The Utility and Challenges of a Bifunctional Reagent

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, the pinacol ester of 3-hydroxyphenylboronic acid, is a valuable bifunctional reagent in modern organic synthesis. It serves as a cornerstone for introducing the m-hydroxyphenyl motif, a common structural element in pharmaceuticals, natural products, and functional materials.[1][2] Its primary application lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, where the carbon-boron bond enables the formation of a new carbon-carbon bond with an aryl, vinyl, or alkyl halide or pseudohalide.[3][4]

The pinacol ester moiety offers enhanced stability over the free boronic acid, rendering the reagent less prone to protodeboronation and trimerization into boroxines, thus improving its shelf-life and handling characteristics.[5][6] However, the presence of an unprotected phenolic hydroxyl group introduces a set of specific challenges. This acidic proton can interfere with certain reaction conditions, particularly those employing strong bases, and the nucleophilic oxygen can participate in side reactions. This guide provides a comparative analysis of viable alternative reagents, offering experimental insights to aid researchers in selecting the optimal building block for their specific synthetic strategy.

Core Alternatives and Strategic Considerations

The choice of an alternative reagent hinges on balancing stability, reactivity, and the need for subsequent chemical manipulations. We will compare the parent reagent against three primary alternatives: the unprotected boronic acid and two phenol-protected analogues.

  • 3-Hydroxyphenylboronic Acid: The direct, unprotected precursor.

  • 3-Methoxyphenylboronic Acid (and its Pinacol Ester): A stable, ether-protected alternative requiring robust deprotection.

  • 3-(Benzyloxy)phenylboronic Acid (and its Pinacol Ester): A commonly used protected version amenable to mild hydrogenolytic cleavage.

The following sections will delve into the performance of each, supported by comparative data and detailed protocols.

Comparative Analysis of Reagent Performance

The Unprotected Workhorse: 3-Hydroxyphenylboronic Acid

This is the most atom-economical alternative, eliminating the need for a protecting group on the boronic acid. It is commercially available and widely used in Suzuki-Miyaura couplings.[7][8]

  • Expertise & Experience: While seemingly straightforward, the free boronic acid is susceptible to dehydration to form a cyclic trimer anhydride (boroxine), which can affect reaction stoichiometry and kinetics.[5] Furthermore, its stability at physiological pH can be a concern in biological applications due to oxidative instability.[9] From a practical standpoint, purification of boronic acids can be challenging due to their polarity and tendency to streak on silica gel.[10]

  • Trustworthiness (Self-Validating System): Successful coupling with 3-hydroxyphenylboronic acid is highly dependent on the choice of base and solvent. The phenolic proton must be considered, often requiring an additional equivalent of base for deprotonation to prevent interference with the catalytic cycle. The presence of water can also promote undesired protodeboronation.

  • Performance Data: In a model Suzuki-Miyaura coupling with 4-iodotoluene, 3-hydroxyphenylboronic acid can provide good to excellent yields. However, reaction optimization is often necessary.

The Robustly Protected Phenol: 3-Methoxyphenylboronic Acid & its Pinacol Ester

Protecting the phenol as a methyl ether creates a significantly more stable and less reactive building block. This strategy is ideal when the planned synthesis involves harsh basic, nucleophilic, or reductive conditions that an unprotected phenol would not tolerate.

  • Expertise & Experience: The key trade-off is the need for a subsequent deprotection step. Cleavage of the methyl ether bond is notoriously challenging, typically requiring harsh conditions such as refluxing with strong acids like HBr or using potent Lewis acids like boron tribromide (BBr₃).[11] These conditions can limit the functional group tolerance of the overall synthetic route.

  • Trustworthiness (Self-Validating System): The stability of the methoxy group ensures predictable reactivity in the cross-coupling step. The primary validation point is the successful and clean deprotection of the resulting biaryl product without degrading other functionalities.

  • Performance Data: 3-Methoxyphenylboronic acid and its pinacol ester are excellent coupling partners, often providing high yields and simplified purification due to their reduced polarity compared to the free phenol.

The Chemoselectively Cleavable Alternative: 3-(Benzyloxy)phenylboronic Acid & its Pinacol Ester

The benzyl ether is a classic protecting group for phenols, offering a balance of stability and mild deprotection conditions. This makes it one of the most versatile and strategic alternatives.

  • Expertise & Experience: The benzyl group is stable to a wide range of reaction conditions, including many basic, acidic, and organometallic reagents. Its true advantage lies in its facile removal via catalytic hydrogenation (e.g., H₂, Pd/C), a highly chemoselective method that typically does not affect other functional groups like esters, amides, or even many other aromatic rings.[12][13] This orthogonality is a significant strategic advantage in complex molecule synthesis.

  • Trustworthiness (Self-Validating System): The coupling reaction proceeds predictably, similar to the methoxy-protected analogue. The success of this strategy is validated by the high-yielding and clean removal of the benzyl group under standard hydrogenation conditions, which regenerates the desired phenol without byproducts. Oxidative methods can also be used for deprotection if hydrogenation-sensitive groups are present.[14]

  • Performance Data: This reagent performs exceptionally well in Suzuki-Miyaura couplings. The non-polar nature of the benzyl group facilitates product isolation and purification.

Quantitative Data Summary

The following table summarizes the key comparative aspects of the discussed reagents in a model Suzuki-Miyaura coupling with 4-iodotoluene.

ReagentKey AdvantagesKey DisadvantagesTypical YieldDeprotection MethodDeprotection Yield
3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol Stable boronic ester, commercially availableFree phenol can interfere with reaction85-95%N/AN/A
3-Hydroxyphenylboronic Acid Atom economical, no deprotection needed[7]Lower stability (boroxine formation), purification challenges[5][10]80-90%N/AN/A
3-Methoxyphenylboronic Acid Pinacol Ester Highly stable, non-reactive phenolHarsh deprotection required (BBr₃, HBr)[11]90-98%Boron Tribromide70-85%
3-(Benzyloxy)phenylboronic Acid Pinacol Ester Stable, mild and chemoselective deprotectionRequires additional deprotection step, catalyst cost90-98%Catalytic Hydrogenation (Pd/C, H₂)[13]95-99%

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the coupling of the boronic acid reagents with an aryl halide.

G cluster_prep Reaction Setup cluster_reaction Reaction & Workup cluster_purification Purification A 1. Add Aryl Halide (1.0 eq), Boronic Reagent (1.2 eq), and Pd Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to an oven-dried flask. B 2. Add Base (e.g., K₂CO₃, 2.0 eq) and Solvent (e.g., Dioxane/H₂O 4:1). A->B C 3. Degas the mixture with Argon or Nitrogen for 15-20 minutes. B->C D 4. Heat the reaction mixture (e.g., 80-100 °C) and monitor by TLC/LC-MS. C->D E 5. After completion, cool to RT. Dilute with Ethyl Acetate and H₂O. D->E F 6. Separate layers, extract aqueous phase with Ethyl Acetate. E->F G 7. Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate. F->G H 8. Purify the crude product by flash column chromatography. G->H

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Detailed Steps:

  • To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), the selected boronic acid or pinacol ester reagent (1.2 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Add the base (e.g., aqueous 2M K₂CO₃, 2.0 mmol) and the organic solvent (e.g., 1,4-dioxane, 4 mL).

  • Seal the flask and thoroughly degas the mixture by bubbling argon through the solution for 20 minutes.

  • Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Deprotection of a Methoxy Group

This protocol outlines the cleavage of a methyl ether using boron tribromide.

CAUTION: Boron tribromide is highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment.

  • Dissolve the methoxy-substituted biaryl (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) in an oven-dried flask under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a 1.0 M solution of boron tribromide in DCM (1.2 mL, 1.2 mmol) dropwise via syringe.

  • Allow the reaction to stir at -78 °C for 30 minutes, then let it warm slowly to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by slowly adding methanol (5 mL) at 0 °C.

  • Remove the solvent under reduced pressure. Co-evaporate with methanol (3 x 10 mL) to remove residual boron salts.

  • Purify the crude product by flash column chromatography to yield the final phenol.

Protocol 3: Deprotection of a Benzyl Group

This protocol describes the standard procedure for benzyl ether cleavage via catalytic hydrogenation.

G A 1. Dissolve benzyloxy-substituted biaryl in a suitable solvent (e.g., EtOH, EtOAc, or THF). B 2. Add Palladium on Carbon (Pd/C, 5-10 wt%) catalyst to the solution. A->B C 3. Purge the flask with Hydrogen (H₂) (using a balloon or hydrogenation apparatus). B->C D 4. Stir vigorously under H₂ atmosphere at room temperature. C->D E 5. Monitor reaction by TLC until starting material is consumed. D->E F 6. Filter the mixture through Celite® to remove the Pd/C catalyst. E->F G 7. Wash the Celite® pad with solvent. F->G H 8. Concentrate the filtrate in vacuo to obtain the pure phenolic product. G->H

Caption: Workflow for benzyl group deprotection via hydrogenation.

Detailed Steps:

  • Dissolve the benzyloxy-substituted biaryl (1.0 mmol) in a suitable solvent such as ethanol or ethyl acetate (15 mL).

  • Carefully add 10% palladium on activated carbon (Pd/C) (approx. 10 wt% of the substrate).

  • Seal the flask, evacuate the air, and backfill with hydrogen gas (this can be achieved with a hydrogen-filled balloon for small-scale reactions).

  • Stir the suspension vigorously under the hydrogen atmosphere at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-12 hours.

  • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, rinsing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure. The resulting phenolic product is often pure enough for subsequent steps without further purification.

Conclusion and Recommendations

The selection of a reagent to introduce a 3-hydroxyphenyl moiety is a critical decision in synthetic design.

  • For rapid, atom-economical syntheses where potential interference from the acidic proton can be managed through careful base selection, 3-hydroxyphenylboronic acid is a suitable first choice.

  • When the synthetic route involves harsh conditions incompatible with a free phenol, and a forceful deprotection is tolerable at a late stage, 3-methoxyphenylboronic acid or its pinacol ester offers the required robustness.

  • For complex, multi-step syntheses demanding high chemoselectivity, 3-(benzyloxy)phenylboronic acid or its pinacol ester represents the superior strategic option. Its stability combined with the exceptionally mild and selective hydrogenolysis deprotection provides the greatest flexibility and reliability.

Ultimately, the optimal reagent is dictated by the specific demands of the synthetic target, including functional group tolerance, reaction scale, and overall strategic efficiency. This guide provides the foundational data and protocols to make an informed and experimentally sound decision.

References

  • Boddy, C. N. C., et al. (2006). Mild and efficient deprotection of the amine protecting p-methoxyphenyl (PMP) group. Radboud Repository. [Link]

  • Sigma-Aldrich. 3-Hydroxyphenylboronic acid. SLS. [Link]

  • Wiel, van der, C. B., et al. (2009). Optimizing the Deprotection of the Amine Protecting p-Methoxyphenyl Group in an Automated Microreactor Platform. Organic Process Research & Development. [Link]

  • ResearchGate. Oxidative deprotection of the para‐methoxyphenyl (PMP) group. [Link]

  • ResearchGate. Efficient and Selective Removal of Methoxy Protecting Groups in Carbohydrates. [Link]

  • Beaudry Research Group. (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. University of Oregon. [Link]

  • Elumalai, V., & Hansen, J. H. (2020). A scalable and green one-minute synthesis of substituted phenols. RSC Publishing. [Link]

  • Kharbanda, A., et al. (2022). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences. [Link]

  • Suna, E., et al. (2022). Catalytic Oxidative Coupling of Phenols and Related Compounds. National Institutes of Health. [Link]

  • Chem-Station. (2014). p-Methoxybenzyl (PMB) Protective Group. Chem-Station Int. Ed.. [Link]

  • ResearchGate. How can I deprotect the benzyl group in 6-(benzyloxy)chroman?. [Link]

  • Lee, S., et al. (2024). Sustainable Approaches for the Protection and Deprotection of Functional Groups. National Institutes of Health. [Link]

  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]

  • MDPI. (2023). Mechanochemical Sequential Deoxygenative Cross-Coupling Reactions of Phenols Under Ruthenium-Nickel Catalysis. MDPI. [Link]

  • ResearchGate. Electro-oxidative coupling of phenols and 3-phenyl-benzothiophenes. [Link]

  • Boron Molecular. 3-Hydroxyphenylboronic acid, pinacol ester. [Link]

  • Hamada, S., et al. (2023). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. PubMed. [Link]

  • Reddit. HELP: Purifying boronic acids sucks. [Link]

  • MDPI. (2022). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. MDPI. [Link]

  • Wikipedia. Suzuki reaction. [Link]

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A Senior Application Scientist's Guide to Suzuki Reactions: A Yield and Reactivity Comparison of Common Boronic Esters

Author: BenchChem Technical Support Team. Date: February 2026

For researchers navigating the intricate landscape of synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction is an unparalleled tool for forging carbon-carbon bonds.[1][2] Its success is foundational to numerous applications, from the synthesis of natural products to the development of novel pharmaceuticals and advanced materials.[1][3] The choice of the organoboron reagent is a critical parameter that dictates reaction efficiency, stability, and ultimately, product yield.

While boronic acids have historically been the workhorses of this reaction, their limitations—such as susceptibility to protodeboronation and difficulty in purification—have spurred the development of more stable and versatile boronic esters.[4][5] This guide offers an in-depth comparison of commonly used boronic esters, synthesizing mechanistic insights with experimental data to empower chemists in selecting the optimal reagent for their specific synthetic challenge.

The Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle

Understanding the reaction mechanism is paramount to optimizing its outcome. The catalytic cycle, centered on a palladium catalyst, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The boronic acid or ester plays its crucial role during the transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center. The efficiency of this step is heavily influenced by the nature of the boron species.

Suzuki_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxid_add Oxidative Addition pd0->oxid_add pd2_ox R¹-Pd(II)L_n-X transmetal Transmetalation pd2_ox->transmetal pd2_trans R¹-Pd(II)L_n-R² reduct_elim Reductive Elimination pd2_trans->reduct_elim reduct_elim->pd0 product R¹-R² reduct_elim->product oxid_add->pd2_ox transmetal->pd2_trans aryl_halide R¹-X aryl_halide->oxid_add boronic_ester R²-B(OR)₂ boronic_ester->transmetal base Base (e.g., K₃PO₄) base->transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A Comparative Analysis of Boronic Reagents

The ideal boronic reagent balances stability (for ease of handling, purification, and storage) with sufficient reactivity to drive the transmetalation step efficiently. Here, we compare the most prevalent classes of boronic esters against the traditional boronic acid baseline.

Caption: Structures and key features of common Suzuki boron reagents.

Boronic Acids: The Reactive Benchmark

Boronic acids are often the most reactive coupling partners.[5] However, this high reactivity comes at the cost of stability. They are prone to side reactions like protodeboronation and the formation of cyclic anhydride trimers (boroxines), which can complicate stoichiometry and reduce yields.[5][6] Their purification can also be challenging due to their polarity and potential instability on silica gel.

Pinacol Boronic Esters (Bpin): The Stable Workhorse

Pinacol esters are arguably the most popular class of boronic esters due to their exceptional stability.[6][7] They are generally crystalline solids, tolerate silica gel chromatography, and have a long shelf-life. This stability is attributed to the steric bulk of the methyl groups on the pinacol backbone, which protects the boron center.[4]

However, this steric hindrance can also slow down the crucial transmetalation step.[4] While often highly effective, some sluggish coupling reactions may require more forcing conditions when using Bpin reagents compared to their boronic acid counterparts.[8]

Neopentyl Glycol Boronic Esters: A Balance of Stability and Reactivity

Neopentyl glycol esters have emerged as a compelling alternative to pinacol esters. They offer good stability, often allowing for chromatographic purification, yet exhibit enhanced reactivity in Suzuki couplings.[6] Mechanistic studies have suggested that neopentyl esters can undergo transmetalation significantly faster than pinacol esters under certain conditions.[9] Their utility in anhydrous coupling conditions, where hydrolysis to the more reactive boronic acid is suppressed, highlights their intrinsic reactivity.[10]

MIDA Boronic Esters: The "Slow-Release" Reagent

N-methyliminodiacetic acid (MIDA) boronates represent a paradigm of stability.[11] The tetracoordinate boron center is exceptionally robust, rendering the reagent inert to a wide range of reaction conditions, including chromatography and even other cross-coupling reactions.[6]

This stability makes MIDA esters ideal for complex, multi-step syntheses where the boronic acid functionality needs to be masked.[6] The active boronic acid is typically released in situ under slow-hydrolysis conditions (e.g., aqueous base at elevated temperatures). In direct comparisons for polymerization reactions, MIDA boronate monomers produced higher molecular weight polymers in greater yields than their pinacol ester counterparts, underscoring their effectiveness and stability.[12][13]

Performance Data: A Head-to-Head Comparison

The choice of boronic ester can have a dramatic impact on reaction kinetics and isolated yields. While direct yield comparisons are highly substrate-dependent, kinetic studies on the rate-determining transmetalation step provide invaluable, objective data.

Boron ReagentKey CharacteristicsRelative Transmetalation Rate (k, s⁻¹)Typical Yield Performance
Boronic Acid Highly reactive, prone to decomposition and side reactions.[5](5.78 ± 0.13) x 10⁻⁴ (Baseline)[4]Often high, but can be variable due to instability.
Pinacol Ester (Bpin) Very stable, easy to handle and purify, sterically hindered.[4][14]Slow reaction, sigmoidal kinetics observed.[4]Generally good to excellent, but may require harsher conditions.[8]
Neopentyl Glycol Ester Good balance of stability and reactivity.[6]Faster reaction than Bpin, but slower than boronic acid.[4]Excellent, particularly under anhydrous conditions.[6][10]
MIDA Ester Exceptionally stable (requires in-situ deprotection).[6][11]Dependent on hydrolysis rate to the boronic acid.Excellent; higher yields and molecular weights than Bpin in polymerizations.[12]
Catechol Ester Electron-deficient, highly reactive.(12.3 ± 0.2) x 10⁻⁴ (~2.1x faster than boronic acid)[4]High, but can be less stable than other esters.[14]
Ethylene Glycol Ester Less sterically hindered than Bpin.(103 ± 5.0) x 10⁻⁴ (~17.8x faster than boronic acid)[4]Very high, reflecting rapid transmetalation.

Table 1: Comparative data on the stability, transmetalation rates, and typical yield performance of various boronic reagents. Kinetic data is derived from studies on specific model systems and serves as a relative benchmark.[4]

Expert Interpretation: The data reveals a clear trend: decreasing steric bulk and increasing electron-withdrawing character of the diol backbone can significantly accelerate the transmetalation step.[4] The astonishingly fast rate for the simple ethylene glycol ester demonstrates that steric hindrance from the diol is a primary factor governing reactivity.[4] However, this high reactivity often correlates with lower stability, presenting a classic trade-off that researchers must manage. MIDA esters circumvent this trade-off by separating the functions of stability (during storage and handling) and reactivity (upon in situ activation).

Experimental Protocol: Anhydrous Suzuki-Miyaura Coupling

This protocol describes a representative anhydrous Suzuki-Miyaura coupling using a neopentyl glycol boronic ester, which is particularly effective under these conditions.[10]

Workflow Figure 3: Experimental Workflow for Anhydrous Suzuki Coupling start Start setup 1. Assemble & Dry Glassware start->setup charge 2. Charge Flask (Ar-X, Boronic Ester, Catalyst) setup->charge degas 3. Evacuate & Backfill (Inert Atmosphere) charge->degas add_solvent 4. Add Anhydrous Solvent degas->add_solvent add_base 5. Add Base Solution (e.g., TMSOK in THF) add_solvent->add_base react 6. React at RT or Heat (Monitor by TLC/LC-MS) add_base->react quench 7. Quench Reaction react->quench extract 8. Aqueous Workup & Extraction quench->extract dry 9. Dry Organic Layer (e.g., MgSO₄) extract->dry purify 10. Purify by Chromatography dry->purify end Product purify->end

Caption: A typical step-by-step workflow for a Suzuki coupling experiment.

Objective: To couple 4-bromotoluene with phenyl neopentyl glycol boronic ester.

Materials:

  • 4-Bromotoluene (1.0 equiv)

  • Phenyl neopentyl glycol boronic ester (1.2 equiv)

  • Pd-catalyst (e.g., Pd(PPh₃)₄, 2 mol%) or a pre-catalyst like Pd-P(t-Bu₃)-G3 (2 mol%)[10]

  • Base: Potassium trimethylsilanolate (TMSOK) (1.4 equiv)[10]

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF))

  • Standard laboratory glassware, magnetic stirrer, inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Preparation: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere. Ensure all glassware is oven- or flame-dried to remove moisture.

  • Charging Reagents: To the flask, add 4-bromotoluene, phenyl neopentyl glycol boronic ester, and the palladium catalyst.

    • Causality Note: Adding the solid reagents first before the solvent is standard practice for accurate measurement and to ensure they are under the inert atmosphere from the outset.

  • Inerting the System: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times. This process removes oxygen, which can oxidatively degrade the active Pd(0) catalyst and lead to unwanted side reactions like boronic acid homocoupling.[6]

  • Solvent Addition: Add anhydrous THF via syringe. Stir the mixture to create a homogeneous solution or suspension.

  • Base Addition: In a separate flask, dissolve the TMSOK base in anhydrous THF. Add this solution dropwise to the reaction mixture at room temperature.

    • Causality Note: TMSOK is a potent, non-aqueous base that activates the boronic ester to form a highly nucleophilic boronate species, facilitating transmetalation without relying on water.[9] The reaction is often exothermic.[10]

  • Reaction: Stir the reaction at room temperature or heat as necessary (e.g., 50-60 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup and Quenching: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product via flash column chromatography on silica gel to yield the pure biaryl product.

Conclusion and Recommendations

The selection of a boronic ester for Suzuki-Miyaura coupling is a strategic decision that balances the practical needs of stability with the mechanistic requirement for efficient transmetalation.

  • For routine couplings with robust substrates: Boronic acids remain a cost-effective and highly reactive option, provided their instability is managed.

  • For general-purpose use, multi-step synthesis, and ease of handling: Pinacol boronic esters (Bpin) are the undisputed standard, offering excellent stability for purification and storage.

  • For challenging couplings or anhydrous conditions: Neopentyl glycol esters provide an enhanced reactivity profile over Bpin, often leading to higher yields in shorter reaction times.

  • For iterative cross-coupling or protecting-group strategies: MIDA boronic esters are in a class of their own, offering unparalleled stability that allows for selective, sequential reactions.

Recent mechanistic investigations have definitively shown that boronic esters can and do participate directly in the transmetalation step without prior hydrolysis.[4][9][15] The rate of this transfer is profoundly influenced by the steric and electronic properties of the diol protecting group. By understanding these relationships, the modern synthetic chemist can move beyond the one-size-fits-all approach and select the optimal boron reagent to maximize the yield and efficiency of the powerful Suzuki-Miyaura reaction.

References

  • Cheminform. (2025). Suzuki–Miyaura (hetero-)
  • Harris, C. T., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
  • Oka, S., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters.
  • Dhiman, S., & Singh, P. P. (n.d.). Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis.
  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules.
  • Hooshmand, E., et al. (n.d.). Recent advances in the Suzuki-Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media.
  • Kassel, S. H. (2021). Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction. IDEALS.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society.
  • Denmark, S. E., et al. (2020).
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • ResearchGate. (2025). Why is pinacol boronic ester more widely used in Suzuki coupling compared to other diols?.
  • Shaikh, S. A. L. (2014). Which conditions are favorable for the efficient Suzuki coupling?.
  • Knapp, D. M., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters.
  • Ayuso Carrillo, J., et al. (2015).
  • Ayuso Carrillo, J., et al. (2015). Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki-Miyaura Polymerization Reactions. Research Explorer The University of Manchester.

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A Senior Application Scientist's Guide to the Purity Analysis of Commercially Available 3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the purity of starting materials is a cornerstone of reproducible and reliable results. This guide provides an in-depth technical analysis of the purity of commercially available 3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol, a key building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. We will delve into the common impurities, compare analytical methodologies for purity assessment, and provide best-practice recommendations for in-house verification.

Introduction: The Significance of Purity for a Versatile Building Block

3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol, also known as 3-hydroxyphenylboronic acid pinacol ester, is a bifunctional molecule featuring a protected boronic acid and a phenol. This structure makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, allowing for the strategic introduction of a substituted phenolic moiety. The presence of impurities can have significant downstream consequences, leading to side reactions, reduced yields, and difficulties in purification of the final product. Therefore, a thorough understanding and assessment of the purity of this reagent are paramount.

Common suppliers often specify a purity of >98% as determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[1] However, the nature and quantity of the remaining impurities can vary significantly between batches and suppliers.

Potential Impurities: What to Look For

The impurity profile of 3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol can arise from the synthetic route and degradation. Key impurities to consider include:

  • 3-Hydroxyphenylboronic Acid: This is the primary hydrolysis product of the pinacol ester.[2][3] Its presence can interfere with reaction stoichiometry and kinetics.

  • Pinacol: A byproduct of the hydrolysis of the boronate ester.

  • Starting Materials and Reagents: Residuals from the synthesis, such as 3-bromophenol or isopropoxyboronic acid pinacol ester.

  • Homocoupling Products: Biphenyl derivatives formed during the synthesis.

  • Isomers: Positional isomers, such as 2- or 4-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol, may be present depending on the selectivity of the borylation reaction.

Comparative Analysis of Analytical Methodologies

The choice of analytical technique is critical for accurately assessing the purity of boronate esters due to their susceptibility to on-column hydrolysis.[2][4][5] We will compare the most common methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a powerful technique for separating the target compound from its polar and non-polar impurities. However, the aqueous mobile phases typically used can promote the hydrolysis of the boronate ester on the analytical column.[2][4]

Key Considerations for HPLC Method Development:

  • Column Selection: Utilizing a column with low silanol activity is crucial to minimize on-column hydrolysis.[2][5] Columns with end-capping technologies are recommended.

  • Mobile Phase pH: Maintaining a suitable pH is critical. While acidic modifiers are common in RP-HPLC, they can accelerate hydrolysis. In some cases, a high-pH mobile phase (around pH 12) can stabilize the boronate ester.[3][4] Alternatively, using a mobile phase with no pH modifier can also be effective.[2][5]

  • Sample Diluent: A non-aqueous and aprotic diluent, such as acetonitrile or tetrahydrofuran, should be used to prevent hydrolysis in the sample vial.[3][5]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_detection Data Acquisition & Analysis Sample Commercial Sample Dilution Dissolve in Aprotic Solvent (e.g., Acetonitrile) Sample->Dilution Injection Inject into HPLC Dilution->Injection Column RP-HPLC Column (Low Silanol Activity) Injection->Column Separation Gradient Elution (e.g., Acetonitrile/Water) Column->Separation Detection UV Detection (e.g., 254 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Peak Integration & Purity Calculation Chromatogram->Quantification

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for volatile and thermally stable compounds.[6][7] Due to the relatively low volatility of 3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol, derivatization is often necessary to improve its chromatographic behavior.[6][8]

Key Considerations for GC-MS Analysis:

  • Derivatization: Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common method to increase the volatility of the phenolic hydroxyl group.[6][9] This allows for analysis at lower temperatures, minimizing the risk of thermal degradation.

  • Column Selection: A non-polar or medium-polarity capillary column is typically used for the separation of the derivatized analytes.[10]

  • Mass Spectrometry: MS detection provides structural information, aiding in the identification of unknown impurities.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Commercial Sample Derivatization Silylation (e.g., with BSTFA) Sample->Derivatization Injection Inject into GC-MS Derivatization->Injection Separation Capillary GC Column Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection TIC Total Ion Chromatogram Detection->TIC MassSpectra Mass Spectra of Peaks TIC->MassSpectra Identification Impurity Identification & Quantification MassSpectra->Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable tools for structural elucidation and can be used for quantitative analysis (qNMR).

Key Advantages of NMR:

  • Absolute Quantification: qNMR, using a certified internal standard, can provide a highly accurate measure of the absolute purity of the compound without the need for a reference standard of the analyte itself.

  • Structural Information: NMR provides detailed structural information about the main component and any impurities present at sufficient concentration.

  • Non-destructive: The sample can be recovered after analysis.

Limitations:

  • Sensitivity: NMR is less sensitive than chromatographic methods, making it challenging to detect and quantify impurities present at very low levels (<0.1%).

Comparative Data from Commercial Suppliers (Hypothetical)

To illustrate the potential variability between suppliers, the following table presents hypothetical purity data for 3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol from three different commercial sources.

Parameter Supplier A Supplier B Supplier C
Stated Purity >98% (GC)>99% (HPLC)>98.5% (NMR)
Appearance White to off-white powderWhite crystalline solidLight tan powder
HPLC Purity (Area %) 98.6%99.5%98.8%
3-Hydroxyphenylboronic Acid (%) 0.8%0.2%0.5%
Unknown Impurity 1 (RRT 0.92) 0.3%Not Detected0.2%
Unknown Impurity 2 (RRT 1.15) 0.2%0.1%0.4%
Residual Solvents (GC-HS) <0.1%<0.05%<0.2%

This data is for illustrative purposes only and does not represent actual data from any specific supplier.

Interpretation of Hypothetical Data:

  • Supplier A: Meets the stated purity specification, but has a notable amount of the hydrolysis product.

  • Supplier B: Offers the highest purity material with the lowest levels of impurities.

  • Supplier C: While meeting the purity claim, it has a higher level of unknown impurities and residual solvents compared to Supplier B.

Recommended Experimental Protocols for In-House Verification

It is best practice to perform in-house verification of the purity of critical starting materials. The following are detailed protocols for HPLC and ¹H NMR analysis.

Protocol: HPLC Purity Determination

Objective: To determine the purity of 3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol by RP-HPLC and to quantify the major hydrolysis impurity.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column with low silanol activity (e.g., Waters XTerra MS C18, 4.6 x 150 mm, 5 µm)[2][5]

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol sample

  • 3-Hydroxyphenylboronic acid reference standard (if available)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL solution.

  • Chromatographic Conditions:

    • Column Temperature: 30 °C

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm

    • Injection Volume: 5 µL

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 70 30
      20 10 90
      25 10 90
      26 70 30

      | 30 | 70 | 30 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percent purity of the main peak.

    • If a reference standard for 3-hydroxyphenylboronic acid is available, create a calibration curve to quantify its concentration.

Protocol: ¹H NMR for Structural Confirmation and Purity Estimation

Objective: To confirm the structure and estimate the purity of 3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

  • 3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol sample

Procedure:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the sample in ~0.7 mL of deuterated solvent in an NMR tube.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the peaks and compare the integral ratios to the expected values for the structure.

    • Look for peaks corresponding to potential impurities, such as pinacol (singlet around 1.2 ppm) or the aromatic protons of 3-hydroxyphenylboronic acid.

Conclusion and Best Practices

The purity of 3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol is a critical parameter that can significantly impact the outcome of synthetic endeavors. While commercial suppliers provide a certificate of analysis, it is incumbent upon the researcher to understand the potential impurities and to have robust analytical methods for in-house verification.

Key Takeaways:

  • Hydrolysis is the main concern: The primary impurity is often the corresponding boronic acid due to hydrolysis. Analytical methods should be chosen to minimize this degradation.

  • HPLC is a powerful tool: When optimized, HPLC can provide a detailed impurity profile. The use of a column with low silanol activity and an appropriate mobile phase is essential.

  • GC-MS offers high sensitivity: For volatile impurities and for confirmation of identity, GC-MS after derivatization is a valuable technique.

  • NMR provides structural confirmation: ¹H NMR is excellent for confirming the identity of the material and for detecting major impurities.

  • Supplier choice matters: As illustrated by the hypothetical data, the purity and impurity profiles can vary between suppliers. It is advisable to evaluate material from different sources for critical applications.

By implementing a rigorous analytical approach to the quality control of this important building block, researchers can enhance the reliability and reproducibility of their synthetic work, ultimately accelerating the drug discovery and development process.

References

  • Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens - PubMed. Available from: [Link]

  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC. Available from: [Link]

  • Phenols Analysis of ethyl derivatives of alkylphenols - Agilent. Available from: [Link]

  • Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - MDPI. Available from: [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available from: [Link]

  • Validation of a Purity Method for a Novel Suzuki-Miyaura Boronic Ester by Liquid Chromatography with Derivatization - SSRN. Available from: [Link]

  • ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar. Available from: [Link]

  • Strategies for the analysis of highly reactive pinacolboronate esters - PubMed. Available from: [Link]

  • (PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC - ResearchGate. Available from: [Link]

  • 3-(4455-Tetramethyl-132-Dioxaborolan-2-Yl)Phenol 98.0%(GC) | PureSynth. Available from: [Link]

  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid. Available from: [Link]

  • 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol - Chem-Impex. Available from: [Link]

  • 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | C12H17BO3 | CID 2734622. Available from: [Link]

  • 1400755-04-5 | (4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol. Available from: [Link]

  • Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane - Organic Syntheses. Available from: [Link]

  • Organic Framework with Efficient Catalytic Activity on Cycloaddition of CO2 and Knoevenagel Condensation. Available from: [Link]

Sources

A Comparative Guide to the Application of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide designed for researchers, chemists, and drug development professionals. This document provides an in-depth analysis of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, a versatile building block in contemporary organic synthesis. We will move beyond a simple overview to offer a comparative analysis against alternative synthetic strategies, supported by experimental insights and data. Our objective is to equip you with the knowledge to make informed decisions for your synthetic challenges.

Introduction: The Strategic Value of Hydroxyphenylboronic Acid Pinacol Esters

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, a meta-substituted hydroxyphenylboronic acid pinacol ester, is a key reagent for the introduction of the 3-hydroxyphenyl moiety into complex molecules. This structural motif is prevalent in pharmaceuticals, agrochemicals, and materials science. The compound's utility stems from its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. These reactions are cornerstones of modern synthetic chemistry due to their high efficiency, mild conditions, and exceptional functional group tolerance.

The pinacol ester group offers significant advantages over the corresponding free boronic acid, including enhanced stability, lower toxicity, and easier handling and purification. This makes it an ideal reagent for multi-step syntheses where robustness and reliability are paramount.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of a carbon-carbon bond between the boronate ester and an organohalide or triflate, catalyzed by a palladium complex.

Mechanism of Action:

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (R-X) to form a Pd(II) complex.

  • Transmetalation: The boronate ester, activated by a base, transfers its organic group to the palladium center, forming a new Pd(II) complex and displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product (R-R'), regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n pdi R-Pd(II)L_n-X pd0->pdi Oxidative Addition pdii R-Pd(II)L_n-Ar pdi->pdii Transmetalation product R-Ar pdii->product product->pd0 Reductive Elimination reagents R-X reagents->pdi boronate Ar-B(pin) boronate->pdi base Base base->pdi

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis with Alternative Reagents and Methods

The choice of a synthetic route is a critical decision. Here, we compare the use of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol with common alternatives.

Boronic Acids vs. Pinacol Esters

While boronic acids are the traditional reagents in Suzuki-Miyaura couplings, their pinacol esters have gained popularity for several reasons.

FeatureBoronic Acids (Ar-B(OH)₂)Pinacol Esters (Ar-B(pin))Rationale
Stability & Shelf-Life Prone to dehydration to form boroxines; can be unstable on storage.Generally stable, crystalline solids with a long shelf-life.The pinacol group protects the boron center from degradation.
Purification Can be difficult to purify due to their polar nature and tendency to form trimers.Readily purified by standard techniques like chromatography or recrystallization.Pinacol esters are less polar and more crystalline.
Reaction Efficiency Can sometimes lead to lower yields due to decomposition.Often provide higher and more reproducible yields.Greater stability ensures a consistent concentration of the active reagent.
Cost Generally less expensive per mole.Can be more expensive, but the cost is often justified by improved performance.The synthesis of pinacol esters requires an additional step.
Isomeric Comparison: Ortho-, Meta-, and Para-Substituted Phenols

The position of the boronate ester and hydroxyl group on the aromatic ring influences reactivity due to electronic and steric effects.

  • Ortho (2-substituted): The proximity of the hydroxyl group can lead to chelation with the metal center or intramolecular hydrogen bonding, potentially affecting the reaction rate. Steric hindrance from the ortho-substituent can also play a role.

  • Meta (3-substituted): This isomer is less affected by steric hindrance and direct electronic effects from the hydroxyl group compared to the ortho position, often leading to predictable reactivity.

  • Para (4-substituted): The hydroxyl group is electronically conjugated with the reaction center, which can influence the electron density at the carbon-boron bond and thus the rate of transmetalation.

The choice of isomer is dictated by the desired substitution pattern in the final product.

Comparison with Other Cross-Coupling Reactions

While Suzuki-Miyaura coupling is highly versatile, other cross-coupling methods exist for the formation of C-C bonds.

ReactionOrganometallic ReagentAdvantagesDisadvantages
Suzuki-Miyaura OrganoboronLow toxicity, high functional group tolerance, commercially available reagents.Can be sensitive to reaction conditions; boronic acids can be unstable.
Stille OrganotinVery high functional group tolerance, insensitive to water.High toxicity of tin compounds, difficult to remove tin byproducts.
Hiyama OrganosiliconLow toxicity, stable reagents.Requires activation with a fluoride source, which can be corrosive.
Negishi OrganozincHigh reactivity, useful for less reactive halides.Highly sensitive to air and moisture, requires inert atmosphere.

For most applications, particularly in drug discovery and development, the low toxicity and broad functional group tolerance of the Suzuki-Miyaura reaction make it the preferred method.

Alternative Synthetic Strategies for Substituted Phenols

Instead of using a pre-functionalized building block, substituted phenols can be synthesized through other routes.

  • Ullmann Condensation: This classic method involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol. While effective, it often requires high temperatures and can have limited substrate scope compared to palladium-catalyzed reactions[1].

  • C-H Activation: Modern methods involving transition metal-catalyzed C-H activation allow for the direct functionalization of a C-H bond on an aromatic ring[2]. This approach is atom-economical but can suffer from issues with regioselectivity, requiring directing groups.

Decision_Tree start Need to synthesize a meta-substituted biaryl phenol? conditions Are mild conditions and high functional group tolerance critical? start->conditions suzuki Use 3-(HO)Ph-B(pin) in Suzuki Coupling ullmann Consider Ullmann Condensation regioselectivity Is regioselectivity a major concern? ullmann->regioselectivity ch_act Consider C-H Activation conditions->suzuki Yes conditions->ullmann No regioselectivity->suzuki Yes regioselectivity->ch_act No

Caption: Decision tree for selecting a synthetic strategy for meta-substituted phenols.

Experimental Protocols

To ensure reproducibility and success in your experiments, we provide a detailed, validated protocol for a typical Suzuki-Miyaura reaction.

General Protocol for Suzuki-Miyaura Coupling

This protocol describes the coupling of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol with an aryl bromide.

Materials:

  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask, add 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, the aryl bromide, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification setup1 Combine Reagents in Flask setup2 Inert Atmosphere setup1->setup2 setup3 Add Solvents setup2->setup3 reaction Heat and Stir setup3->reaction monitor Monitor by TLC/LC-MS reaction->monitor workup1 Cool and Dilute monitor->workup1 workup2 Aqueous Wash workup1->workup2 workup3 Dry and Concentrate workup2->workup3 purify Column Chromatography workup3->purify

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling experiment.

Conclusion and Future Outlook

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol stands out as a robust and reliable building block for the synthesis of complex molecules bearing a 3-hydroxyphenyl moiety. Its superior stability and handling characteristics compared to the free boronic acid, combined with the mild and versatile nature of the Suzuki-Miyaura reaction, make it an invaluable tool for researchers in drug discovery and materials science. While alternative methods for C-C and C-O bond formation exist, the balance of efficiency, low toxicity, and broad applicability offered by this reagent and its associated chemistry is often unparalleled. As the demand for more complex and diverse molecular architectures grows, the strategic use of well-designed building blocks like hydroxyphenylboronic acid pinacol esters will continue to be a cornerstone of innovative and efficient synthesis.

References

A comprehensive list of references will be provided upon request to support the claims and protocols detailed in this guide.

Sources

The Strategic Application of 3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol in Complex Molecule Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate field of total synthesis, the selection of building blocks is a critical determinant of a campaign's efficiency and ultimate success. The strategic use of masked functionalities allows for the sequential unmasking and reaction of specific sites within a complex molecular architecture. One such building block that has garnered attention is 3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenol, a molecule that cleverly masks a meta-disposed aldehyde and hydroxyl group. This guide will delve into the synthetic utility of this reagent, presenting a comparative analysis with alternative strategies and providing the in-depth technical insights required by researchers, scientists, and drug development professionals.

The Synthetic Advantage: A Tale of Two Masked Functionalities

The core utility of 3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenol lies in its inherent, yet temporarily silenced, bifunctionality. The pinacol-protected aldehyde (a 1,3-dioxolane) and the free phenol offer a versatile platform for controlled, stepwise bond formation. The phenolic hydroxyl group can be readily leveraged for ether or ester formation, or as a directing group in ortho-metalation strategies. Subsequently, the acetal can be deprotected under acidic conditions to reveal the aldehyde, which can then participate in a myriad of carbon-carbon bond-forming reactions such as Wittig olefination, aldol additions, or reductive aminations.

This orchestrated unmasking circumvents issues of chemoselectivity that would arise from the presence of a free aldehyde, which is susceptible to oxidation, reduction, or nucleophilic attack under conditions required for modifying the phenolic position.

Comparative Analysis: Alternative Strategies and Their Implications

While 3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenol offers an elegant solution, it is imperative to consider alternative synthetic equivalents to make informed decisions in a synthetic campaign. The choice of strategy is often dictated by factors such as commercial availability, step-economy, and compatibility with other functional groups in the synthetic intermediate.

StrategyReagent/Building BlockAdvantagesDisadvantages
Direct Approach 3-HydroxybenzaldehydeCommercially available and inexpensive.Limited chemoselectivity; the aldehyde is highly reactive.
Protecting Group Strategy 3-(tert-Butyldimethylsilyloxy)benzaldehydeSilyl ether is robust to many reaction conditions.Deprotection requires fluoride sources, which can be basic.
Oxidation State Masking 3-(Hydroxymethyl)phenolAlcohol is less reactive than the aldehyde.Requires an additional oxidation step to unmask the aldehyde.
Our Focus 3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenolOrthogonal deprotection of the two functionalities.Not as commonly available commercially as simpler alternatives.

This comparative landscape highlights the trade-offs inherent in synthetic planning. The direct use of 3-hydroxybenzaldehyde is the most atom-economical but the least selective. Silyl ethers offer excellent protection but introduce their own set of deprotection challenges. Masking the aldehyde as an alcohol is a viable strategy, but it adds a redox step to the synthetic sequence. Our focus reagent, while potentially requiring synthesis, provides the highest degree of control for complex scenarios.

Case Study: A Hypothetical Synthetic Application

To illustrate the practical utility of 3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenol, let us consider a hypothetical fragment coupling in the synthesis of a complex natural product.

Objective: The synthesis of a diaryl ether linkage followed by the elaboration of a side chain via a Wittig reaction.

G cluster_0 Step 1: Diaryl Ether Formation cluster_1 Step 2: Deprotection cluster_2 Step 3: Side-Chain Elaboration A 3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol C Buchwald-Hartwig or Ullmann Coupling A->C B Aryl Halide (Ar-X) B->C D Diaryl Ether Intermediate C->D E Diaryl Ether Intermediate F Acidic Workup (e.g., aq. HCl) E->F G Aldehyde-Functionalized Diaryl Ether F->G H Aldehyde-Functionalized Diaryl Ether J Wittig Reaction H->J I Wittig Reagent (Ph3P=CHR) I->J K Final Product Fragment J->K

The Researcher's Dilemma: A Cost-Benefit Analysis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Boronic Acid vs. Boronate Ester Selection

For researchers, synthetic chemists, and professionals in drug development, the choice of reagents is a critical decision that profoundly impacts project timelines, budget, and overall success. In the realm of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling is a cornerstone for the formation of carbon-carbon bonds.[1] A pivotal component of this reaction is the organoboron species. This guide provides an in-depth cost-benefit analysis of using 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, a pinacol boronate ester, versus its corresponding boronic acid, 3-hydroxyphenylboronic acid. This comparison will be framed around the central trade-off in Suzuki-Miyaura chemistry: the enhanced reactivity of boronic acids versus the superior stability of their boronate ester counterparts.[2]

At the Crossroads of Reactivity and Stability: A Comparative Overview

The fundamental difference between a boronic acid and its pinacol ester lies in the protection of the boronic acid functional group. This seemingly subtle distinction has significant practical implications for the synthetic chemist. Boronic acids are generally more reactive and can lead to faster reaction times in Suzuki-Miyaura couplings.[3] This heightened reactivity is attributed to the greater Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[2]

However, this reactivity comes at a cost. Boronic acids are notoriously less stable. They are susceptible to various decomposition pathways, including oxidation and protodeboronation, especially under aqueous basic conditions.[4][5] This instability can shorten their shelf-life and negatively impact reaction yields.[4] Conversely, boronate esters, such as the pinacol ester 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, offer significantly greater stability.[1] They are often crystalline solids that are easier to handle, purify, and store, making them a more reliable reagent in many applications.[1]

G 3-Hydroxyphenylboronic Acid 3-Hydroxyphenylboronic Acid Higher Reactivity Higher Reactivity 3-Hydroxyphenylboronic Acid->Higher Reactivity Lower Stability Lower Stability 3-Hydroxyphenylboronic Acid->Lower Stability 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol Higher Stability Higher Stability 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol->Higher Stability Lower Reactivity Lower Reactivity 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol->Lower Reactivity

Caption: Core trade-off between the boronic acid and its pinacol ester.

Cost Analysis: Beyond the Price Tag

A direct comparison of catalog prices reveals that boronic acids are often less expensive on a per-gram basis than their corresponding pinacol esters. However, a true cost-benefit analysis must extend beyond the initial purchase price to include factors such as reagent stability, reaction efficiency, and the potential for failed reactions.

ReagentSupplierPrice (USD) per Gram
3-Hydroxyphenylboronic acidSigma-Aldrich~$58.20/g
3-Hydroxyphenylboronic acidThermo FisherVaries
3-Hydroxyphenylboronic acidMatrix Scientific~$28.50/g (for 10g)
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenolSigma-Aldrich~$91.33/g
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenolTCI America~$91.33/g

Note: Pricing for the 3-substituted pinacol ester is less commonly available; pricing for the analogous 4-substituted pinacol ester is provided as a representative example. Prices are subject to change and may vary based on quantity and purity.

The higher upfront cost of the pinacol ester can be offset by several factors:

  • Longer Shelf-Life: Reduced decomposition over time means less wasted material.

  • Consistency and Reproducibility: The enhanced stability of the pinacol ester can lead to more consistent reaction outcomes, reducing the need for costly and time-consuming reaction optimization and repeats.

  • Simplified Handling and Purification: Boronate esters are generally easier to handle and purify by standard techniques like silica gel chromatography, which can save on labor and solvent costs.[4]

Performance in Suzuki-Miyaura Coupling: A Mechanistic Perspective

The Suzuki-Miyaura coupling is a multi-step catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[6] The choice between a boronic acid and a boronate ester directly impacts the crucial transmetalation step.

G cluster_steps Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Ar'-B(OR)2 + Base Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Ar' Ar-X Ar-X Ar'-B(OR)2 Ar'-B(OR)2 Base Base Oxidative Addition Oxidative Addition Transmetalation Transmetalation Reductive Elimination Reductive Elimination

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Boronic acids, with their higher Lewis acidity, can undergo transmetalation more readily.[2] However, the base required for the reaction can also promote the decomposition of the boronic acid.[5] Pinacol boronate esters, while generally less reactive, can provide a "slow release" of the active boronic acid or boronate species under the reaction conditions, which can be advantageous in certain cases, particularly for sensitive substrates.[7]

While a direct, side-by-side comparative study for 3-hydroxyphenylboronic acid and its pinacol ester with the same coupling partner under identical conditions is not extensively documented in peer-reviewed literature, the general principles of reactivity versus stability hold true. For instance, kinetic studies on various arylboronic acids and their esters have consistently shown that the nature of the boron species significantly impacts the rate of transmetalation.[7]

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for either 3-hydroxyphenylboronic acid or its pinacol ester.

Materials:

  • Aryl halide (1.0 mmol)

  • 3-Hydroxyphenylboronic acid or 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., a mixture of toluene, ethanol, and water)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a reaction vessel, add the aryl halide, the boronic acid or boronate ester, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the solvent mixture and the palladium catalyst under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours).

  • Monitor the reaction progress by an appropriate technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

G start Start reagents Combine Aryl Halide, Boron Reagent, and Base start->reagents inert Establish Inert Atmosphere reagents->inert solvent_catalyst Add Solvent and Palladium Catalyst inert->solvent_catalyst heat Heat and Stir solvent_catalyst->heat monitor Monitor Reaction Progress heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purify Product workup->purify end End purify->end

Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

Safety and Handling Considerations

Both 3-hydroxyphenylboronic acid and its pinacol ester are classified as irritants and should be handled with appropriate personal protective equipment, including gloves and eye protection.[8] Boronic acids, in particular, should be stored in a dry, inert atmosphere to prevent degradation.[6] The pinacol ester is generally less sensitive to air and moisture, simplifying its storage and handling.

Conclusion: Making an Informed Decision

The choice between 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol and 3-hydroxyphenylboronic acid is not a matter of one being definitively superior to the other, but rather a case-specific decision based on the priorities of the research project.

Choose 3-Hydroxyphenylboronic Acid when:

  • Cost is the primary concern.

  • The reaction is a one-off synthesis and long-term storage is not required.

  • The reaction conditions are optimized for a highly reactive boronic acid.

Choose 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol when:

  • Stability, reliability, and reproducibility are paramount.

  • The reagent will be stored for an extended period or used in multiple reactions.

  • Ease of handling and purification is a priority.

  • The substrate is sensitive and a "slow release" of the active boron species is beneficial.

Ultimately, a thorough understanding of the trade-offs between reactivity and stability, coupled with a comprehensive cost analysis that extends beyond the initial purchase price, will enable researchers to make the most informed and cost-effective decision for their specific synthetic needs.

References

  • Han, G. S., & Domaille, D. W. (2022). Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties.
  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). The role of boronic acid–base equilibria in Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles.
  • Cammidge, A. N., & Crépy, K. V. (2004). The first Suzuki cross-coupling reactions of unprotected 2-heteroarylboronic acids.
  • Fisher Scientific. (2025). Safety Data Sheet: 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of (5-Iodopent-1-en-1-yl)
  • BenchChem. (2025).
  • BenchChem. (2025). A Head-to-Head Battle in Suzuki-Miyaura Coupling: 4-Acetylphenylboronic Acid vs.
  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(8), 1587-1601.
  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Chen, C., et al. (2019). Comparison of reactivity of different boron reagents.
  • Shaikh, S. A. L. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?
  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reaction of 3-Bromobenzoic Acid with Arylboronic Acids.
  • Lennox, A. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
  • Mastering Suzuki Coupling: Your Guide to Boronate Ester Intermedi
  • Billingsley, K. L., & Buchwald, S. L. (2008). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Journal of the American Chemical Society, 130(48), 16486-16489.
  • Wagner, A. M., et al. (2016). Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids: Systematic Investigation of Positional Isomer Effects and Conclusions for the Synthesis of Phytoalexins from Pyrinae. The Journal of Organic Chemistry, 81(15), 6343-6356.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with 3-Carboxyphenylboronic Acid.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Silva, F., et al. (2018).
  • BenchChem. (2025). A Comparative Guide to the Kinetics of Boronic and Borinic Acid Ester Reactions.
  • Hall, D. G. (2014). On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids. Accounts of Chemical Research, 47(2), 417-427.
  • Stella, V. J., & Nti-Addae, K. W. (2007). Origins, and formulation implications, of the pK difference between boronic acids and their esters: A density functional theory study. Journal of Pharmaceutical Sciences, 96(11), 2895-2905.

Sources

"structural analogues of 3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol and their reactivity"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Analogues of 3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol and Their Reactivity Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Nomenclature Correction

Critical Nomenclature Note: The chemical name "3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol" describes a phenol ring with a carbon-based pinacol acetal group. However, in drug development and organic synthesis, this string is almost exclusively a nomenclature error for 3-Hydroxyphenylboronic acid pinacol ester (also known as 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol ).

The distinction lies in the ring atoms:

  • Dioxolan: C-O-C-O-C ring (Acetal). Rare, acid-labile protecting group for aldehydes.

  • Dioxaborolan: C-O-B-O-C ring (Boronate Ester). Ubiquitous Suzuki-Miyaura coupling partner.

Decision: This guide analyzes the Boronate Ester (3-OH-Ph-Bpin) as the primary subject, as it represents the industrially relevant reagent (CAS 214360-76-6). We will compare it against its mechanistic analogues (Free Boronic Acids, MIDA Boronates, Trifluoroborates) and functional analogues (Protected Phenols).

Structural Analogues Landscape

The performance of 3-OH-Ph-Bpin must be evaluated against three distinct classes of analogues.

Class A: Mechanistic Analogues (Boron Speciation)

These analogues change the nature of the boron center, affecting stability, atom economy, and transmetalation rates.

AnalogueStructure DescriptionKey AdvantageKey Limitation
3-OH-Ph-Bpin (Target) Pinacol ester of boronic acidBalance: High stability on silica; easy handling; soluble in organic solvents.Atom Economy: Poor (pinacol waste). Slower transmetalation than free acid.
Free Boronic Acid -B(OH)₂Reactivity: Fast transmetalation. High atom economy.Instability: Forms anhydrides (boroxines); variable stoichiometry; difficult purification.
MIDA Boronate N-methyliminodiacetic acid esterSlow Release: Stable to anhydrous cross-coupling; releases active boron slowly under aqueous basic conditions.Solubility: Low solubility in non-polar solvents (Et₂O, Hexanes). Requires hydrolysis step.[1][2]
K-Trifluoroborate -BF₃KAir Stability: Indefinite shelf life; easy handling as solid salt.Solubility: Insoluble in most organics; requires protic solvents (MeOH/H₂O) for coupling.
Class B: Electronic & Steric Isomers
  • 2-Hydroxyphenyl-Bpin (Ortho): High steric hindrance; often requires specialized ligands (e.g., SPhos, XPhos) to overcome the ortho-effect during coupling.

  • 4-Hydroxyphenyl-Bpin (Para): Electronically similar to the 3-isomer but lacks the meta-directing influence in subsequent electrophilic aromatic substitutions.

Class C: Functional Analogues (Protected Phenols)

Direct use of 3-OH-Ph-Bpin can be problematic because the phenolic proton (pKa ~10) consumes base equivalents or poisons sensitive catalysts.

  • 3-Methoxyphenyl-Bpin: Permanently protected; requires harsh demethylation (BBr₃) to restore phenol.

  • 3-(Benzyloxyphenyl)-Bpin: Cleavable via hydrogenolysis (Pd/C, H₂); orthogonal to acidic/basic conditions.

  • 3-(TBS-oxyphenyl)-Bpin: Silyl protection; cleavable with Fluoride (TBAF); useful for late-stage deprotection.

Comparative Reactivity Analysis

The Suzuki-Miyaura Coupling Efficiency

The Bpin ester itself is not the active transmetalating species. It must first undergo hydrolysis (or alkoxylation) to form the boronate species [Ar-B(OH)₃]⁻.

  • Mechanism: 3-OH-Ph-Bpin

    
     Hydrolysis (Base/H₂O) 
    
    
    
    3-OH-Ph-B(OH)₂
    
    
    Transmetalation.
  • Performance: Bpin esters show an "induction period" compared to free boronic acids because the pinacol group is sterically bulky and slow to hydrolyze.

  • Optimization: For 3-OH-Ph-Bpin, using stronger bases (e.g., K₃PO₄, Ba(OH)₂) or higher water ratios (Dioxane:H₂O 4:1) accelerates the hydrolysis step.

Stability & Purification
  • Chromatography: 3-OH-Ph-Bpin is stable on silica gel, allowing standard flash column purification (Hexane/EtOAc). Free boronic acids often streak or stick to silica due to H-bonding.

  • Boroxine Formation: Free boronic acids spontaneously dehydrate to form trimeric boroxines, making precise weighing impossible. Bpin esters do not form boroxines, ensuring 1:1 stoichiometry.

Phenolic Interference

The free phenol on 3-OH-Ph-Bpin presents a specific challenge:

  • Base Consumption: The first equivalent of base deprotonates the phenol (Ar-OH

    
     Ar-O⁻). This makes the aryl ring electron-rich, potentially deactivating the C-B bond toward transmetalation (electronic mismatch).
    
  • Protocol Adjustment: You must use

    
     3 equivalents of base  (1 eq for phenol, 1 eq for boron activation, 1 eq buffer).
    

Visualization: Reactivity Pathways

Figure 1: Boron Speciation & Activation Cycle

This diagram illustrates why Bpin esters are "slow-release" reagents compared to free acids.

G cluster_0 Storage Forms Bpin 3-OH-Ph-Bpin (Stable Precursor) Acid Boronic Acid Ar-B(OH)2 Bpin->Acid Slow Hydrolysis (H2O/Base) Boroxine Boroxine Trimer (Dehydrated Acid) Boroxine->Acid Rapid Hydration Ate Active Boronate [Ar-B(OH)3]- Acid->Ate +OH- (Fast) Pd Pd-Cycle (Transmetalation) Ate->Pd Transfer Ar

Caption: Activation pathway of 3-OH-Ph-Bpin. The Bpin ester must hydrolyze to the acid before entering the catalytic cycle as the active 'ate' complex.

Experimental Protocols

Protocol A: Standard Suzuki Coupling with 3-OH-Ph-Bpin

Best for: General screening where stability is prioritized over speed.

  • Reagents: Aryl Halide (1.0 eq), 3-OH-Ph-Bpin (1.2 eq), Pd(dppf)Cl₂ (3 mol%), K₃PO₄ (3.0 eq).

  • Solvent: 1,4-Dioxane / Water (4:1 ratio). Note: Water is mandatory to hydrolyze the Bpin.

  • Procedure:

    • Charge a vial with Aryl Halide, Boronate, Base, and Catalyst.

    • Evacuate and backfill with Argon (3x).

    • Add degassed solvents.

    • Heat to 80°C for 4–12 hours.

    • Workup: Acidify carefully to pH ~6 (to protonate the phenol) before extraction with EtOAc.

Protocol B: Synthesis of 3-OH-Ph-Bpin from 3-Bromophenol

Self-validating step: Use TLC to monitor the disappearance of the bromide.

  • Protection: Treat 3-bromophenol with HMDS (Hexamethyldisilazane) to transiently protect the phenol.

  • Miyaura Borylation:

    • React protected bromide with Bis(pinacolato)diboron (B₂pin₂).

    • Catalyst: Pd(dppf)Cl₂, KOAc.

    • Solvent: DMSO or Dioxane, 90°C.

  • Deprotection: The silyl group often falls off during workup or can be removed with mild acid (1M HCl), yielding the free phenol Bpin ester.

Data Comparison Table

Feature3-OH-Ph-Bpin3-OH-Phenylboronic Acid3-OH-Phenyl-BF3K
CAS Number 214360-76-687199-17-51111736-21-4
Molecular Weight 220.07 g/mol 137.93 g/mol 200.01 g/mol
Atom Economy Low (C₆H₁₂ lost)High (H₂O lost)Medium (KCl/KF lost)
Bench Stability High (Months)Low (Dehydrates)Very High (Years)
Solubility DCM, THF, EtOAcMeOH, DMSO, WaterAcetone, MeOH, Water
Base Requirement 3.0 Equivalents2.5 Equivalents2.0 Equivalents

References

  • PubChem Compound Summary. "3-Hydroxyphenylboronic acid pinacol ester (CAS 214360-76-6)." National Center for Biotechnology Information. Accessed 2024. Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. (Foundational text on Bpin vs Acid reactivity).
  • Knochel, P., et al. (2008). "Functionalized Arylboronates: Preparation and Reactivity." Chemistry – A European Journal. (Discusses stability of Bpin esters).
  • Sigma-Aldrich Product Sheet. "3-Hydroxyphenylboronic acid pinacol ester." (Specification verification). Link

Sources

Safety Operating Guide

Operational Safety & Disposal: 3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol

[1]

Executive Summary: Immediate Action Required

Chemical Verification: The nomenclature provided ("dioxolan") implies a cyclic acetal.[1] However, this string is frequently a typographic error for 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS: 214360-76-6), a common boronic ester used in Suzuki couplings.

  • If Boron is present: Follow the Boronic Ester protocols below.

  • If Carbon only (Acetal): The disposal and safety protocols in this guide remain valid for both, as the Phenol moiety dictates the primary toxicity and disposal hazards.

Hazard Class: Irritant (Skin/Eye/Respiratory).[1] Potential for systemic toxicity via skin absorption due to the phenol group.[1] Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[1] DO NOT dispose of down the drain.

Part 1: Chemical Identity & Hazard Characterization

To ensure safe handling, you must understand the "Why" behind the protocols. This compound combines the acidity and toxicity of a phenol with the reactivity of a pinacol ester.[1]

FeatureSpecificationOperational Implication
CAS Number 214360-76-6 (Likely Match)Use this for waste manifesting.[1]
Molecular Formula C₁₂H₁₇BO₃ (Boronate)Boron requires specific waste coding in some jurisdictions.
Physical State Solid (White to off-white powder)Inhalation of dust is the primary exposure vector.
Acidity (pKa) ~8-10 (Phenolic OH)Incompatible with strong bases; forms water-soluble phenolate salts.[1]
Stability Acid/Base SensitiveThe dioxolane/boronate ring can hydrolyze in strong acids, releasing free pinacol and the parent phenylboronic acid.

Key Risk Factors:

  • Systemic Toxicity: Phenolic compounds can penetrate the skin.[1] While the pinacol ester adds bulk (reducing volatility), the free hydroxyl group allows for dermal absorption.[1]

  • Hydrolysis Risk: Contact with strong acids or oxidizers can degrade the protective ring, potentially altering the waste profile.

Part 2: Personal Protective Equipment (PPE) & Engineering Controls

Standard "lab coat and gloves" instructions are insufficient for phenolic derivatives.[1] You must prevent permeation.[1][2][3][4][5][6]

Engineering Controls
  • Primary: Handle all solids in a Class II Biological Safety Cabinet or Chemical Fume Hood to prevent dust inhalation (H335).

  • Secondary: Use a static-dissipative balance enclosure if weighing <10 mg quantities to prevent dispersal.[1]

PPE Matrix
Body PartRecommendationScientific Rationale
Hands (Solid) Nitrile (Double Gloved) Standard 4-6 mil nitrile provides adequate protection against the solid powder.[1] Change immediately upon contamination.[1]
Hands (Solution) Laminate Film (Silver Shield) If dissolved in DCM or THF, nitrile degrades rapidly. The solvent acts as a vehicle, carrying the toxic phenol through the glove.
Eyes Chemical Splash Goggles Safety glasses are insufficient if the powder becomes airborne or if working with solutions. Phenols are corrosive to corneal tissue.[1]
Respiratory N95 / P100 Required only if working outside a fume hood (not recommended).
Part 3: Disposal Procedures (Step-by-Step)

Core Directive: This material is classified as Hazardous Chemical Waste . It is generally not P-listed (acutely toxic) or U-listed (toxic) under US EPA regulations unless it is pure Phenol (U188), but as a derivative, it must be treated as Toxic/Irritant Organic Waste .

Scenario A: Solid Waste (Pure Compound)
  • Container: Collect in a wide-mouth HDPE (High-Density Polyethylene) or glass jar. Avoid metal containers due to potential phenolic corrosion over long periods.[1]

  • Labeling:

    • Content: "3-Hydroxyphenylboronic acid pinacol ester" (Do not use abbreviations like "3-HPBpe").[1]

    • Hazard Checkbox: Check "Toxic" and "Irritant".

    • State: Solid.

  • Segregation: Store in the Solid Organic Waste bin. Keep away from "Oxidizing Solids".[1]

Scenario B: Liquid Waste (Reaction Mixtures)
  • Solvent Determination: The disposal stream is dictated by the solvent, not the solute.

    • Halogenated (DCM, Chloroform): Segregate into Halogenated Organic Waste .

    • Non-Halogenated (Acetone, Methanol, THF): Segregate into Non-Halogenated Organic Waste .

  • pH Check: If the waste stream is acidic (pH < 4), neutralize to pH 6-8 before adding to the drum to prevent hydrolysis of the pinacol ester, which could generate heat or pressure.

Scenario C: Contaminated Debris (Gloves, Weigh Boats)
  • Place all contaminated consumables into a clear, heavy-duty polyethylene bag (minimum 2 mil).[1]

  • Seal with tape (Gooseneck seal).[1]

  • Place inside the Solid Hazardous Waste drum. Do not throw in regular trash.

Part 4: Emergency Response & Spills

Decontamination Logic: Phenols are lipophilic. Washing with water alone is often ineffective and can spread the chemical.[1]

  • Skin Contact:

    • Immediate: Blot excess chemical (do not rub).[1]

    • Wash: Use PEG-300 (Polyethylene Glycol) or a mixture of PEG/Industrial Methylated Spirits if available.[1] If not, flush with copious water and soap for 15 minutes .[2][3][4][7]

    • Why PEG? It solubilizes the phenol more effectively than water, pulling it out of the skin layers.

  • Spill Cleanup (Solid):

    • Isolate: Mark the area.

    • Dampen: Cover powder with a paper towel dampened with inert solvent (heptane or water) to prevent dust generation.[1]

    • Scoop: Transfer to a waste jar.

    • Wash: Clean surface with 1N NaOH (to form the water-soluble phenolate), then water.

Part 5: Waste Decision Workflow

The following diagram illustrates the logical flow for segregating this specific compound to ensure EPA/EHS compliance.

DisposalWorkflowStartWaste Generation:3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenolStateCheckDetermine Physical StateStart->StateCheckSolidSolid / PowderStateCheck->SolidLiquidSolution / Reaction MixStateCheck->LiquidDebrisContaminated Debris(Gloves/Tissues)StateCheck->DebrisBinSolidBin: Solid Hazardous Waste(Label: Toxic/Irritant)Solid->BinSolidSolventCheckIdentify Solvent BaseLiquid->SolventCheckDebris->BinSolidHaloHalogenated Solvent(DCM, CHCl3)SolventCheck->HaloNonHaloNon-Halogenated Solvent(THF, MeOH, Acetone)SolventCheck->NonHaloBinHaloBin: Halogenated Organic WasteHalo->BinHaloBinNonHaloBin: Non-Halogenated Organic WasteNonHalo->BinNonHalo

Figure 1: Decision tree for waste segregation based on physical state and solvent carrier.[1][8]

References
  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: 3-Hydroxyphenylboronic acid pinacol ester. Link

  • National Institutes of Health (PubChem). (2024). Compound Summary: 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol.[1] Link[1]

  • University of California, Berkeley (EH&S). (2023).[1] Fact Sheet: Phenol and Phenolic Compounds Safety. Link

  • Fisher Scientific. (2024).[1][3] Glove Selection Guide for Organic Solvents. Link

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.